molecular formula C4H7ClO3 B127132 Chloromethyl Ethyl Carbonate CAS No. 35179-98-7

Chloromethyl Ethyl Carbonate

Cat. No.: B127132
CAS No.: 35179-98-7
M. Wt: 138.55 g/mol
InChI Key: RTFGZMKXMSDULM-UHFFFAOYSA-N
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Description

Chloromethyl Ethyl Carbonate, also known as this compound, is a useful research compound. Its molecular formula is C4H7ClO3 and its molecular weight is 138.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGZMKXMSDULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416015
Record name Chloromethyl Ethyl Carbonate
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Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35179-98-7
Record name Chloromethyl ethyl carbonate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloromethyl Ethyl Carbonate
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Record name Carbonic acid, chloromethyl ethyl ester
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Foundational & Exploratory

What are the physical and chemical properties of Chloromethyl Ethyl Carbonate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl ethyl carbonate (CMEC) is a reactive organic compound of significant interest in pharmaceutical and chemical synthesis. Its bifunctional nature, incorporating both a reactive chloromethyl group and an ethyl carbonate moiety, makes it a versatile reagent and an important intermediate. This document provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for property determination and synthesis, and a summary of its chemical reactivity and safety considerations. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 35179-98-7[1]

  • Molecular Formula: C₄H₇ClO₃[1]

  • Molecular Weight: 138.55 g/mol [1]

  • Canonical SMILES: CCOC(=O)OCCl

  • InChI Key: RTFGZMKXMSDULM-UHFFFAOYSA-N[1]

Physical Properties

This compound is a colorless and transparent liquid at room temperature.[2] A summary of its key physical properties is provided in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Appearance Colorless and transparent liquid[2]
Density 1.2 ± 0.1 g/cm³[3]
Boiling Point 135.1 ± 23.0 °C at 760 mmHg[3]
Flash Point 47.5 ± 21.6 °C[3]
Refractive Index 1.414[3]
Vapor Pressure 7.8 ± 0.2 mmHg at 25°C[3]
Solubility Sparingly soluble in water. Soluble in organic solvents.[4]

Chemical Properties and Reactivity

3.1. Stability

This compound is stable under normal storage conditions.[5] It should be stored in a cool, dry place away from sources of ignition.[6]

3.2. Reactivity

The reactivity of this compound is primarily dictated by the presence of the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This makes it a useful reagent for introducing the ethoxycarbonyloxymethyl group onto various nucleophiles, such as alcohols, phenols, and amines. This reactivity is leveraged in the synthesis of prodrugs to enhance the bioavailability of parent drug molecules. For instance, it is used in the preparation of hepatitis C virus NS3 protease inhibitors and PMPA prodrugs with antiretroviral activity.[7]

3.3. Hydrolysis

3.4. Thermal Decomposition

At elevated temperatures, this compound may emit toxic fumes.[9] The thermal decomposition of organic carbonates can be complex, potentially leading to the formation of various smaller molecules and oligomers.[10][11]

Experimental Protocols

4.1. Synthesis of this compound

A representative experimental protocol for the synthesis of this compound is as follows:[4]

  • Reaction Setup: Combine chloromethyl chloroformate (19 mL) and dichloromethane (B109758) (300 mL) in a reaction vessel and cool the mixture in an ice bath.

  • Addition of Reagents: Prepare a solution of ethanol (B145695) (11.7 mL) and triethylamine (B128534) (30.7 mL) in dichloromethane (100 mL). Add this solution dropwise to the cooled reaction mixture over approximately one hour.

  • Reaction Monitoring: Allow the reaction to proceed for 3.5 hours.

  • Workup: Filter the reaction mixture and concentrate the filtrate to obtain a residue. Partition the residue between diethyl ether and water.

  • Purification: Separate the organic layer, dry it over magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent in vacuo to yield ethyl chloromethyl carbonate.

4.2. Determination of Physical Properties

Standardized methods, such as those developed by ASTM International, are recommended for the accurate determination of physical properties.

  • Density: The density of liquid chemicals can be determined using a digital density meter according to ASTM D4052.[2][9] This method involves introducing a volume of the liquid sample into an oscillating U-tube and using the change in oscillation frequency to determine the density.[3] Alternatively, ASTM D1475 can be used, which involves calculating density from precise mass and volume measurements using a pycnometer or a "weight-per-gallon" cup.[6]

  • Boiling Point: The boiling point can be determined by simple distillation, as described in ASTM D1078, where the temperature at which the liquid actively distills is recorded.[12] For smaller sample volumes, the Thiele tube method is a suitable alternative.[13][14] This method involves heating the sample in a small tube with an inverted capillary; the boiling point is the temperature at which liquid is drawn into the capillary upon cooling after a steady stream of bubbles has been observed.[14]

  • Flash Point: The flash point can be determined using a closed-cup tester. The Pensky-Martens closed-cup method (ASTM D93) is suitable for liquids like this compound.[7][15] This test involves heating the sample in a closed cup and intermittently introducing an ignition source until a flash is observed.[7]

Spectroscopic Data

While a comprehensive public database of spectroscopic data for this compound is limited, 13C NMR spectra are available through resources like PubChem.[1] Researchers can obtain compound-specific data such as NMR, HPLC, and LC-MS from commercial suppliers upon request.[16]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

6.1. GHS Classification [1]

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

  • Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)

6.2. Handling Precautions [6]

  • Avoid breathing vapor, mist, or gas.

  • Avoid contact with skin and eyes.

  • Use in a well-ventilated area.

  • Facilities should be equipped with an eyewash station and a safety shower.

  • Keep away from sources of ignition.

  • Store in a tightly closed container in a dry area.

6.3. Personal Protective Equipment (PPE) [6]

  • Eye Protection: Wear chemical splash goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

6.4. First Aid Measures [6]

  • Eyes: Flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.

  • Skin: Get immediate medical attention. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Ingestion: Get medical aid. Wash mouth out with water.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Logical Relationships of Properties

The following diagram illustrates the relationship between the chemical structure of this compound and its key properties, reactivity, and applications.

Chloromethyl_Ethyl_Carbonate_Properties cluster_structure Chemical Structure cluster_properties Core Properties cluster_reactivity Reactivity & Applications cluster_safety Safety Profile structure This compound C₄H₇ClO₃ (CCOC(=O)OCCl) physical Physical Properties - Colorless Liquid - Density: ~1.2 g/cm³ - BP: ~135.1 °C structure->physical Determines chemical Chemical Properties - Flammable (FP: ~47.5 °C) - Corrosive structure->chemical Determines reactivity Nucleophilic Substitution (at Chloromethyl Group) structure->reactivity Enables hazards Hazards - Flammable Liquid (H226) - Causes Severe Burns (H314) chemical->hazards Leads to application Applications - Prodrug Synthesis - Pharmaceutical Intermediate reactivity->application Utilized in

Figure 1. Interrelationship of this compound's Structure, Properties, and Applications.

References

Chloromethyl Ethyl Carbonate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chloromethyl Ethyl Carbonate: Safety Data and Handling Protocols

This guide provides comprehensive safety information and handling procedures for this compound (CMEC), intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid utilized as a reagent in organic synthesis, particularly in the pharmaceutical industry.[1]

PropertyValueSource
Molecular Formula C4H7ClO3[1][2][3][4]
Molecular Weight 138.55 g/mol [2][3]
CAS Number 35179-98-7[1][2][3][4]
Appearance Colorless and transparent liquid[1][4]
Density 1.196 g/cm³[1][4]
Boiling Point 135.1 °C at 760 mmHg[1][3][4]
Flash Point 47.6 °C[1]
Vapor Pressure 7.84 mmHg at 25°C[1][3]
Solubility Sparingly soluble in water[1]
Refractive Index 1.414[1][3][4]

Hazard Identification and Classification

CMEC is classified as a flammable liquid that causes severe skin burns and eye damage.[2][5]

Hazard ClassificationCodeDescription
Flammable liquidsH226Flammable liquid and vapor
Skin corrosion/irritationH314Causes severe skin burns and eye damage
Serious eye damage/eye irritationH318Causes serious eye damage

GHS Pictograms:

  • Flame

  • Corrosion

Signal Word: Danger[2][5]

Exposure Controls and Personal Protection

No specific occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have been established for this compound.[6][7] Therefore, stringent control measures are necessary.

Control MeasureRecommendation
Engineering Controls Use only in a well-ventilated area, preferably in a chemical fume hood.[5][6] Facilities should be equipped with an eyewash fountain and safety shower.[6][7] Use explosion-proof electrical and ventilation equipment.[5][8]
Eye/Face Protection Wear chemical safety goggles or a face shield.[6][7]
Skin Protection Wear appropriate protective gloves (e.g., impervious gloves, rubber, or PVC) and clothing to prevent skin exposure.[6][7][9] A chemical-resistant apron and boots may also be necessary.[9]
Respiratory Protection If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA approved respirator.[7] Respirator use requires a formal respiratory protection program.

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[5][6]

  • Do not breathe vapors or mist.[6][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

  • Take precautionary measures against static discharge.[5][8]

  • Wash hands thoroughly after handling.[5][6]

Conditions for Safe Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[5][6][7]

  • Store away from incompatible substances such as strong oxidizing agents and strong bases.[8][9]

  • Long-term storage at 2-8°C is recommended.[6]

  • Store locked up.[5][8]

First Aid and Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6][7] Seek immediate medical attention.[5]

  • Skin Contact: Take off immediately all contaminated clothing.[5] Flush skin with plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.[7]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[5][6][7] If breathing is difficult, give oxygen.[7] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[7] Seek immediate medical attention.[5][7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

  • Specific Hazards: Flammable liquid and vapor.[2][5] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Hazardous decomposition products include hydrogen chloride gas and carbon oxides.[9]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Spill and Disposal Considerations

Spill Cleanup:

  • Evacuate personnel from the area and ensure adequate ventilation.[5][9]

  • Remove all sources of ignition.[9]

  • Wear appropriate personal protective equipment as outlined in Section 3.

  • Contain the spill using inert absorbent material (e.g., vermiculite, sand, or earth).[7]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[7][10]

  • Clean the spill area with soap and water.[11]

  • Do not let the product enter drains or waterways.[6]

Disposal:

  • Dispose of waste material at an approved waste disposal plant, in accordance with local, state, and federal regulations.[8][10]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available in the provided search results. The following are generalized methodologies for determining key safety parameters.

Determination of Flash Point (Closed-Cup Method): A common method is the Pensky-Martens closed-cup test. The protocol involves heating the liquid sample in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Assessment of Skin Corrosion/Irritation: This is often determined using in vitro methods, such as the Reconstructed Human Epidermis (RhE) test model. The test material is applied topically to the surface of the RhE tissue. After a specified exposure period, the material is rinsed off, and the tissue is incubated. Cell viability is then measured, typically using an MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is corrosive or irritant.

Visualizations

Spill_Response_Workflow start Chemical Spill Occurs assess Assess the Spill (Size, Hazards) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate Major Spill or Unknown Hazard ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Minor, Known Spill call_emergency Call Emergency Services (911) Report Spill Details evacuate->call_emergency report Report the Incident to Supervisor/EHS call_emergency->report contain Contain the Spill (Use Absorbent Materials) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Package and Label Waste for Disposal decontaminate->dispose dispose->report

Caption: Chemical Spill Response Workflow.

PPE_Selection_Logic start Task: Handling This compound q_splash Potential for Splashing? start->q_splash eye_protection Required: Chemical Safety Goggles start->eye_protection skin_protection Required: Impervious Gloves, Lab Coat start->skin_protection q_inhalation Adequate Ventilation? (e.g., Fume Hood) q_splash->q_inhalation No face_shield Required: Face Shield (in addition to goggles) q_splash->face_shield Yes respirator Required: NIOSH-approved Respirator q_inhalation->respirator No no_respirator Respirator Not Required (under these conditions) q_inhalation->no_respirator Yes face_shield->q_inhalation

Caption: Personal Protective Equipment (PPE) Selection Logic.

References

Synthesis and Characterization of Chloromethyl Ethyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl ethyl carbonate (CMEC) is a versatile reagent and a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility lies in the reactive chloromethyl group, which allows for the introduction of the ethoxycarbonylmethyl moiety onto various nucleophiles. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols, a summary of its physicochemical properties, and expected spectroscopic data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is soluble in common organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35179-98-7[1][2][3]
Molecular Formula C4H7ClO3[1][2][3]
Molecular Weight 138.55 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 135.1 °C at 760 mmHg
Density 1.196 g/cm³
Flash Point 47.6 °C
Refractive Index 1.414

Synthesis of this compound

There are two primary methods for the synthesis of chloromethyl carbonates: the reaction of an alcohol with chloromethyl chloroformate and the greener cycloaddition of carbon dioxide to an epoxide.

Synthesis from Chloromethyl Chloroformate and Ethanol (B145695)

This is a widely used and effective method for the preparation of this compound. The reaction involves the nucleophilic acyl substitution of ethanol on chloromethyl chloroformate in the presence of a base, typically a tertiary amine like triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Materials:

Procedure: [2]

  • A solution of chloromethyl chloroformate (19 mL) in dichloromethane (300 mL) is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of ethanol (11.7 mL) and triethylamine (30.7 mL) in dichloromethane (100 mL) is added dropwise to the cooled chloromethyl chloroformate solution over approximately one hour, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 3.5 hours at the same temperature.

  • The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure to yield a residue.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford this compound.

Diagram 1: Synthesis of this compound from Chloromethyl Chloroformate

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Chloromethyl Chloroformate Chloromethyl Chloroformate Reaction_Step 1. Combine and cool Chloromethyl Chloroformate in Dichloromethane. 2. Add Ethanol and Triethylamine solution dropwise at 0°C. 3. Stir for 3.5 hours. Chloromethyl Chloroformate->Reaction_Step Ethanol Ethanol Ethanol->Reaction_Step Triethylamine Triethylamine Triethylamine->Reaction_Step Filtration Filter to remove Triethylamine HCl Reaction_Step->Filtration Concentration Concentrate filtrate Filtration->Concentration Extraction Partition between Diethyl Ether and Water Concentration->Extraction Drying Dry organic layer over MgSO4 Extraction->Drying Final_Concentration Evaporate solvent in vacuo Drying->Final_Concentration Product This compound Final_Concentration->Product

Caption: Workflow for the synthesis of CMEC from chloromethyl chloroformate.

Greener Synthesis via CO2 Cycloaddition

A more environmentally friendly approach to carbonate synthesis involves the cycloaddition of carbon dioxide to epoxides. For the synthesis of a related compound, chloromethyl ethylene (B1197577) carbonate, this reaction is typically catalyzed by a metal-organic framework (MOF), such as a zirconium-based ZIF-8 catalyst.[4] This method operates under solvent-free conditions.

Materials: [4]

Equipment:

  • Stainless steel autoclave reactor with stirrer, thermocouple, heating mantle, and controller.

Procedure: [4]

  • The stainless steel autoclave reactor is charged with the desired amount of epichlorohydrin and the Zr/ZIF-8 catalyst.

  • The reactor is sealed and heated to the specified reaction temperature with continuous stirring.

  • Once the desired temperature is reached, liquid carbon dioxide is injected into the reactor to the desired pressure.

  • The reaction is allowed to proceed for the specified time.

  • After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

  • The product mixture is collected, and the catalyst can be recovered by centrifugation for reuse.

Table 2: Optimized Reaction Conditions for the Synthesis of Chloromethyl Ethylene Carbonate [4]

ParameterOptimal Value
Temperature 353 K
CO2 Pressure 11 bar
Reaction Time 12 hours
Catalyst Loading 12% (w/w)
Epichlorohydrin Conversion 93%
Chloromethyl Ethylene Carbonate Yield 68%

Diagram 2: Greener Synthesis of Chloromethyl Ethylene Carbonate

G Greener Synthesis of Chloromethyl Ethylene Carbonate Epichlorohydrin Epichlorohydrin Reaction Autoclave Reactor Temperature: 353 K Pressure: 11 bar Time: 12 h Epichlorohydrin->Reaction CO2 CO2 CO2->Reaction Catalyst Zr/ZIF-8 Catalyst Catalyst->Reaction Product Chloromethyl Ethylene Carbonate Reaction->Product

Caption: Greener synthesis of a related carbonate via CO2 cycloaddition.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are used.

Table 3: Expected ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.7Singlet2H-O-CH₂ -Cl
~4.3Quartet2H-O-CH₂ -CH₃
~1.3Triplet3H-O-CH₂-CH₃

Table 4: Expected ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~154C =O
~75-O-C H₂-Cl
~66-O-C H₂-CH₃
~14-O-CH₂-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1760StrongC=O stretch (carbonate)
~1260StrongC-O stretch (carbonate)
~780StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 6: Expected Mass Spectrometry Data for this compound

m/zInterpretation
138/140Molecular ion peak ([M]⁺) with isotopic pattern for chlorine
103[M-Cl]⁺
93[M-OCH₂CH₃]⁺
49/51[CH₂Cl]⁺

Safety Information

This compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols offer a practical basis for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data serve as a valuable reference for researchers and professionals working with this important synthetic intermediate. Adherence to proper safety protocols is essential when handling this reactive compound.

References

A Comprehensive Technical Guide to Chloromethyl Ethyl Carbonate (CAS: 35179-98-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl ethyl carbonate (CMEC), a reactive organic compound, serves as a critical intermediate in various chemical syntheses. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its significant applications, particularly in the pharmaceutical industry as a key reagent in the synthesis of antiviral prodrugs. This document consolidates quantitative data, experimental methodologies, and safety information to support its effective and safe use in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is a reactive compound due to the presence of both a chloromethyl group and an ethyl carbonate moiety, making it susceptible to nucleophilic substitution reactions.[1] It is soluble in a variety of organic solvents.[1]

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValue
CAS Number 35179-98-7
Molecular Formula C₄H₇ClO₃
Molecular Weight 138.55 g/mol
IUPAC Name This compound
Boiling Point 135.1 ± 23.0 °C (Predicted)
Density 1.196 ± 0.06 g/cm³ (Predicted)
Appearance Colorless to light yellow liquid
Purity (Typical) ≥99.0%

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of chloromethyl chloroformate with ethanol (B145695) in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758).

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar carbonate compounds.

Materials:

  • Chloromethyl chloroformate

  • Ethanol

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Diethyl ether

  • Water

  • Magnesium sulfate (B86663) (anhydrous)

  • Ice bath

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloromethyl chloroformate (1.0 eq) in anhydrous dichloromethane and cool the solution in an ice bath.

  • Prepare a solution of ethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Add the ethanol/triethylamine solution dropwise to the cooled chloromethyl chloroformate solution over a period of approximately 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent in vacuo to yield crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final product.

Diagram 1: Synthesis Workflow for this compound

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product R1 Chloromethyl Chloroformate P1 Reaction in Dichloromethane (0°C to RT) R1->P1 R2 Ethanol R2->P1 R3 Triethylamine R3->P1 W1 Filtration P1->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Drying W2->W3 W4 Solvent Evaporation W3->W4 W5 Vacuum Distillation W4->W5 Prod This compound W5->Prod G General Workflow for Prodrug Synthesis using CMEC cluster_reactants Reactants cluster_process Reaction cluster_workup Purification cluster_product Product API Active Pharmaceutical Ingredient (API) (e.g., Tenofovir) Reaction Esterification Reaction in Aprotic Solvent API->Reaction CMEC This compound CMEC->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Prodrug API Prodrug Purification->Prodrug

References

Spectroscopic Profile of Chloromethyl Ethyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloromethyl ethyl carbonate (C₄H₇ClO₃), a key reagent and intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds, namely ethyl chloroformate and chloromethyl methyl ether. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis of experimental data for structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.75Singlet-O-CH₂ -Cl
4.25Quartet7.1O-CH₂ -CH₃
1.30Triplet7.1O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
154.5C =O
75.0O-C H₂-Cl
65.0O-C H₂-CH₃
14.0O-CH₂-C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1775StrongC=O stretch (carbonate)
~1250StrongC-O stretch (asymmetric)
~1000StrongC-O stretch (symmetric)
~2980MediumC-H stretch (aliphatic)
~750MediumC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment
138/140[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
103[M - Cl]⁺
93/95[M - OCH₂CH₃]⁺
63/65[CH₂Cl]⁺
45[OCH₂CH₃]⁺
29[CH₂CH₃]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6 mL in a clean, dry NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence is used.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 scans.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 scans.

    • Relaxation Delay: 2 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 scans.

    • A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The transmittance or absorbance is plotted as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 10-200.

    • Scan Speed: 1 scan/second.

  • Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Analysis Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Analysis IR_Analysis Functional Group Identification IR_Data->IR_Analysis MS_Analysis Molecular Ion Fragmentation Pattern MS_Data->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Spectroscopic analysis workflow.

An In-depth Technical Guide to the Solubility of Chloromethyl Ethyl Carbonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl ethyl carbonate (CMEC) is a versatile reagent and intermediate used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its utility is significantly influenced by its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of CMEC in common organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Predicted Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a selection of organic solvents, categorized by solvent type. This information is derived from general principles of organic chemistry and the known solubility of similar compounds.

Solvent Category Specific Solvent Predicted Solubility Rationale
Esters Ethyl acetateHighStructural similarity (ester functional group) promotes miscibility.
Isopropyl acetateHighSimilar polarity and functional groups.
Ethers Tetrahydrofuran (THF)HighPolar aprotic nature and ability to act as a hydrogen bond acceptor.
Diethyl etherHighNon-polar character aligns with the alkyl and chloromethyl groups.
Ketones AcetoneHighPolar aprotic nature effectively solvates the carbonate group.
Methyl ethyl ketone (MEK)HighSimilar polarity and structure.
Halogenated Solvents Dichloromethane (DCM)High"Like dissolves like" principle due to the presence of chlorine.
ChloroformHighSimilar to dichloromethane.
Aromatic Hydrocarbons TolueneModerate to HighNon-polar nature interacts well with the alkyl and chloromethyl groups.
BenzeneModerate to HighSimilar to toluene.
Alcohols EthanolModeratePotential for hydrogen bonding with the carbonate oxygen atoms, though the overall non-polar character may limit very high solubility.
Methanol (B129727)Slight to ModerateSimilar to ethanol, but the higher polarity of methanol may slightly reduce solubility compared to ethanol.[3]
Apolar Hydrocarbons HexaneLow to ModeratePrimarily London dispersion forces; solubility is expected but may be limited.
HeptaneLow to ModerateSimilar to hexane.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is a composite of standard laboratory practices for solubility measurement.

Objective:

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed test tubes

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to ±0.1 mg)

  • Micropipettes

  • Volumetric flasks

  • Syringe filters (chemically compatible with the solvent and solute)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a suitable detector (e.g., UV-Vis for HPLC, FID for GC).

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial or sealed test tube. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours while maintaining the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

    • Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same organic solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (using HPLC or GC):

    • Method Development: Develop a suitable HPLC or GC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase/carrier gas, flow rate, and detector settings.

    • Calibration Curve: Prepare a series of standard solutions of this compound in the selected solvent with known concentrations. Analyze these standards to construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration.

    • Sample Analysis: Inject the diluted sample of the saturated solution into the chromatograph and record the analytical signal.

    • Calculation of Solubility: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

experimental_workflow start Start prep_solution Prepare Supersaturated Solution start->prep_solution equilibration Equilibrate at Constant Temperature prep_solution->equilibration settling Allow Excess Solid to Settle equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling dilution Dilute Sample to Known Volume sampling->dilution analysis Analyze by HPLC/GC dilution->analysis calculation Calculate Solubility from Calibration Curve analysis->calculation end_node End calculation->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is fundamental for its effective application in research and development. While specific quantitative data is sparse, its chemical structure provides a strong basis for predicting its solubility behavior in a wide range of organic solvents. The experimental protocol detailed in this guide offers a robust framework for obtaining precise and reliable solubility data, which is essential for process optimization and the successful development of new chemical entities. It is recommended that researchers and scientists perform solubility studies under their specific experimental conditions to obtain the most accurate and relevant data for their applications.

References

Chloromethyl Ethyl Carbonate: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl ethyl carbonate (CMEC) and its analogs have emerged as pivotal reagents in medicinal chemistry, primarily for their role as versatile building blocks in the synthesis of prodrugs. Their unique chemical reactivity allows for the transient modification of active pharmaceutical ingredients (APIs), enhancing critical pharmacokinetic properties such as oral bioavailability. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and significant applications in drug development, with a focus on antiviral therapies. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and biological mechanisms are presented to offer a practical resource for researchers in the field.

Introduction

The journey of a drug candidate from discovery to a marketable therapeutic is often fraught with challenges, a significant one being the optimization of its pharmacokinetic profile. Many potent drug molecules exhibit poor oral bioavailability due to low solubility or extensive first-pass metabolism, limiting their clinical utility. Prodrug strategies offer a powerful solution to these challenges by masking the active drug's problematic functional groups with a promoiety, which is later cleaved in vivo to release the parent drug.

Chloromethyl carbonates, a class of organic compounds, have gained prominence as effective promoieties. Among these, this compound (CMEC) and its close analogs like chloromethyl isopropyl carbonate (CMIC) and chloromethyl pivalate (B1233124) (POM-Cl) are particularly noteworthy. These reagents react with various functional groups in drug molecules, such as carboxylic acids, phosphates, and phenols, to form labile carbonate or ester linkages. This guide delves into the technical aspects of utilizing this compound and its related compounds as key building blocks in the design and synthesis of next-generation therapeutics.

Physicochemical Properties of Chloromethyl Carbonates

Chloromethyl carbonates are characterized by the presence of a chloromethyl group attached to a carbonate functionality. This unique structural feature imparts a desirable level of reactivity, making them excellent alkylating agents for the introduction of the alkoxycarbonyloxymethyl group.

Table 1: Physicochemical Properties of Selected Chloromethyl Carbonates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
This compound35179-98-7C4H7ClO3138.55135.1 at 760 mmHgColorless to light yellow liquid
Chloromethyl isopropyl carbonate35180-01-9C5H9ClO3152.58~75-78 at 10 mmHgColorless liquid
Chloromethyl pivalate (POM-Cl)18997-19-8C6H11ClO2150.6080 at 15 mmHgColorless oil

Synthesis of Chloromethyl Carbonates

The synthesis of chloromethyl carbonates can be achieved through several routes. A common and efficient method involves the reaction of an alcohol with chloromethyl chloroformate in the presence of a base. Another approach utilizes the reaction of an alkyl chloroformate with paraformaldehyde.

General Synthesis Protocol from Alcohol and Chloromethyl Chloroformate

This protocol describes a general method for the synthesis of chloromethyl alkyl carbonates.

Experimental Protocol:

  • Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the desired alcohol (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), is added to the stirred solution.

  • Addition of Chloromethyl Chloroformate: Chloromethyl chloroformate (1.05 equivalents) is added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the salt byproduct. The filtrate is washed sequentially with cold water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude chloromethyl alkyl carbonate is purified by vacuum distillation.

Synthesis of Chloromethyl Isopropyl Carbonate (CMIC)

A specific example is the synthesis of CMIC, a key intermediate for the antiviral drug Tenofovir (B777) Disoproxil Fumarate (B1241708).[1][2][3]

Experimental Protocol: [1][2]

  • Reaction Setup: A three-necked flask is charged with isopropyl alcohol (1.0 equivalent) and anhydrous diethyl ether.

  • Addition of Base: Pyridine or triethylamine (1.1 equivalents) is added.

  • Addition of Chloromethyl Chloroformate: The flask is cooled in an ice-salt bath, and chloromethyl chloroformate (1.0 equivalent) is added dropwise with stirring.

  • Reaction: The reaction mixture is stirred for several hours at room temperature.

  • Work-up: The precipitated salt is filtered off, and the filtrate is washed with dilute acid and then with water.

  • Drying and Purification: The ether layer is dried over anhydrous calcium chloride and purified by distillation to yield chloromethyl isopropyl carbonate.

Synthesis of Chloromethyl Pivalate (POM-Cl)

POM-Cl is another important building block used in prodrug synthesis.[4]

Experimental Protocol: [4]

  • Reaction Setup: A mixture of pivaloyl chloride (1.0 equivalent), paraformaldehyde (1.0 equivalent), and a catalytic amount of zinc chloride (e.g., 0.008 equivalents) is prepared.

  • Reaction: The mixture is stirred at 80 °C for 2 hours.

  • Purification: The product is purified by vacuum distillation to afford chloromethyl pivalate as a colorless oil.

Applications in Medicinal Chemistry: The Prodrug Approach

The primary application of this compound and its analogs in medicinal chemistry is in the synthesis of prodrugs to enhance oral bioavailability.[5][6][7][8][9] The chloromethyl carbonate moiety is attached to a parent drug molecule, masking polar functional groups and increasing its lipophilicity, which facilitates absorption through the gastrointestinal tract. Once absorbed, the promoiety is cleaved by ubiquitous esterases in the body to release the active drug.

Case Study: Tenofovir Disoproxil Fumarate (TDF)

Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B. However, it has very low oral bioavailability. To overcome this, the prodrug Tenofovir Disoproxil Fumarate (TDF) was developed, where the phosphonate (B1237965) group of tenofovir is masked with two isopropoxycarbonyloxymethyl groups derived from chloromethyl isopropyl carbonate.[10][11][12][13]

The synthesis involves the reaction of tenofovir with chloromethyl isopropyl carbonate in the presence of a base.

Experimental Protocol for Tenofovir Disoproxil Synthesis: [12]

  • Reaction Setup: Tenofovir (1.0 equivalent) is suspended in a suitable solvent such as N-methylpyrrolidone (NMP).

  • Addition of Base: Triethylamine (2.0-3.0 equivalents) is added, and the mixture is stirred.

  • Addition of CMIC: Chloromethyl isopropyl carbonate (2.2-2.5 equivalents) is added to the reaction mixture.

  • Reaction: The reaction is heated to 50-60 °C and maintained for 4-8 hours, with monitoring by HPLC.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification and Salt Formation: The organic layer is concentrated, and the crude tenofovir disoproxil is purified. The fumarate salt is then formed by treating the free base with fumaric acid in a suitable solvent like isopropanol (B130326) to yield crystalline TDF.

Once TDF is absorbed and the promoieties are cleaved, tenofovir is released and subsequently phosphorylated by cellular kinases to its active diphosphate (B83284) form, tenofovir diphosphate (TFV-DP).[14][15][16][17] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase and also as a chain terminator after its incorporation into the growing viral DNA chain.[14][16][17][18]

tenofovir_moa cluster_host_cell Host Cell cluster_virus HIV Replication Cycle TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Esterases TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Cellular Kinases Viral_DNA Viral DNA TFV_DP->Viral_DNA Incorporation Reverse_Transcriptase Reverse Transcriptase TFV_DP->Reverse_Transcriptase Inhibition Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Chain_Termination DNA Chain Termination

Caption: Mechanism of action of Tenofovir.

Case Study: HCV NS3/4A Protease Inhibitors

This compound is also utilized as a reagent in the preparation of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The NS3/4A protease is essential for viral replication, making it a key target for antiviral therapy.[19][20][21]

The HCV polyprotein is processed by host and viral proteases to generate functional viral proteins. The NS3/4A serine protease is responsible for cleaving the viral polyprotein at four specific sites to produce mature non-structural proteins that are crucial for viral replication.[22][23] Inhibition of this protease blocks the viral life cycle.

hcv_ns3_4a_pathway HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation New_Virions New Virions HCV_RNA->New_Virions Structural_Proteins Structural Proteins (Core, E1, E2) Polyprotein->Structural_Proteins Host & Viral Proteases Non_Structural_Proteins Non-Structural Proteins (p7, NS2, NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->Non_Structural_Proteins NS3/4A Cleavage NS3_4A NS3/4A Protease Structural_Proteins->New_Virions Replication_Complex Viral Replication Complex Non_Structural_Proteins->Replication_Complex Replication_Complex->HCV_RNA Replication Protease_Inhibitor NS3/4A Protease Inhibitor (e.g., synthesized using CMEC) Protease_Inhibitor->NS3_4A Inhibition

Caption: Role of HCV NS3/4A protease in the viral life cycle.

Quantitative Data

The efficiency of synthesis reactions involving chloromethyl carbonates is crucial for their practical application. The following table summarizes reaction conditions and outcomes for the synthesis of chloromethyl ethylene (B1197577) carbonate (a related cyclic carbonate) and the use of a chloromethyl carbonate in a prodrug synthesis.

Table 2: Synthesis and Application Data for Chloromethyl Carbonates

ReactionReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Synthesis of Chloromethyl Ethylene CarbonateEpichlorohydrin (B41342), CO2Zr/ZIF-8Solvent-free80871>95[24]
Synthesis of Chloromethyl Ethylene CarbonateEpichlorohydrin, CO2Zr/ZIF-8Solvent-free801268>95[25][26][27]
Synthesis of Chloromethyl Isopropyl CarbonateIsopropyl alcohol, Chloromethyl chloroformateTriethylamineDichloromethane0 to RT4~86>99[1]
Synthesis of Tenofovir DisoproxilTenofovir, Chloromethyl isopropyl carbonateTriethylamineN-Methylpyrrolidone63453 (after salt formation)High[10]
Synthesis of Chloromethyl PivalatePivaloyl chloride, ParaformaldehydeZinc chloride-80259High[4]

Experimental Workflows

The development of a prodrug using this compound or its analogs typically follows a structured workflow from initial synthesis to biological evaluation.

experimental_workflow start Start synthesis_cmec Synthesis of Chloromethyl Carbonate start->synthesis_cmec synthesis_prodrug Prodrug Synthesis (API + Chloromethyl Carbonate) synthesis_cmec->synthesis_prodrug purification Purification and Characterization (NMR, MS, HPLC) synthesis_prodrug->purification physchem_eval Physicochemical Evaluation (Solubility, LogP) purification->physchem_eval invitro_stability In Vitro Stability Studies (Plasma, pH) physchem_eval->invitro_stability invitro_activity In Vitro Biological Activity (Antiviral Assays) invitro_stability->invitro_activity invivo_pk In Vivo Pharmacokinetic Studies (Animal Models) invitro_activity->invivo_pk lead_optimization Lead Optimization invivo_pk->lead_optimization lead_optimization->synthesis_prodrug Iterate end End lead_optimization->end

Caption: General experimental workflow for prodrug development.

Safety and Handling

Chloromethyl carbonates are reactive electrophiles and should be handled with appropriate safety precautions. They are typically classified as flammable liquids and can cause skin and eye irritation or burns.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents. Keep containers tightly sealed.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

This compound and its analogs are indispensable tools in modern medicinal chemistry, offering a reliable and effective strategy for enhancing the pharmacokinetic properties of drug candidates. Their application in the development of successful antiviral drugs like Tenofovir Disoproxil Fumarate highlights their significance. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of these valuable building blocks. The detailed protocols, quantitative data, and visual diagrams are intended to serve as a practical resource for researchers and scientists in the ongoing quest to develop safer and more effective medicines. As the field of drug delivery continues to evolve, the strategic use of promoieties derived from chloromethyl carbonates will undoubtedly play a continued and vital role.

References

The Reactivity of the Chloromethyl Group in Chloromethyl Ethyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis, reactivity, and applications of Chloromethyl Ethyl Carbonate (CMEC), with a particular focus on the reactivity of its chloromethyl group. This versatile reagent is a cornerstone in modern organic synthesis and plays a pivotal role in the development of prodrugs, offering a means to enhance the therapeutic profiles of active pharmaceutical ingredients (APIs).

Introduction to this compound (CMEC)

This compound (CAS No. 35179-98-7) is an organic compound featuring an ethyl carbonate moiety and a highly reactive chloromethyl group.[1][2] Its structure makes it an effective electrophile, particularly in nucleophilic substitution reactions.[1] This reactivity is harnessed by synthetic chemists to introduce the ethoxycarbonyloxymethyl group onto various molecules.

In the pharmaceutical industry, CMEC is a valuable intermediate for creating prodrugs.[3][4] By linking a drug molecule through a carbonate ester bond, its physicochemical properties, such as solubility and bioavailability, can be favorably modified.[5] The resulting prodrug is designed to be stable until it reaches its target, where it is cleaved—often by endogenous enzymes like esterases—to release the active parent drug.[6]

Synthesis of this compound

CMEC can be synthesized through several routes. The classical laboratory method involves the reaction of ethanol (B145695) with chloromethyl chloroformate, while greener, more industrial-scale methods utilize carbon dioxide as a C1 feedstock.

Laboratory Scale Synthesis from Chloromethyl Chloroformate

A common and established method for synthesizing CMEC involves the reaction of chloromethyl chloroformate with ethanol in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. Dichloromethane (B109758) is typically used as the solvent.[7]

Greener Synthesis from Epichlorohydrin (B41342) and CO2

In a more environmentally friendly approach, Chloromethyl Ethylene (B1197577) Carbonate (a related compound) can be synthesized from the cycloaddition of epichlorohydrin (ECH) and carbon dioxide (CO2) using a catalyst, such as a zirconium-based metal-organic framework (Zr/ZIF-8).[8] This highlights a modern approach to carbonate synthesis that aligns with the principles of green chemistry.[8]

Core Reactivity of the Chloromethyl Group

The synthetic utility of CMEC is dominated by the reactivity of the chloromethyl (-CH2Cl) group. The carbon atom is bonded to a highly electronegative chlorine atom, making it electron-deficient and thus a prime target for nucleophiles. Furthermore, the chloride ion (Cl-) is an excellent leaving group, facilitating nucleophilic substitution reactions.

The primary mechanism for the reaction of the chloromethyl group in CMEC is a bimolecular nucleophilic substitution (SN2) reaction .[9][10] In this single-step process, a nucleophile attacks the electrophilic carbon atom at the same time as the carbon-chlorine bond is broken.[9]

Caption: General SN2 reaction of CMEC with a nucleophile (Nu⁻).

This SN2 reactivity allows for the covalent attachment of the ethoxycarbonyloxymethyl group to a wide range of nucleophiles, including:

  • Alcohols and Phenols (R-OH): To form ether linkages.

  • Amines (R-NH2): To form N-substituted derivatives.

  • Thiols (R-SH): To form thioethers.[10]

  • Carboxylic Acids (R-COOH): To form acyloxymethyl esters.

Application in Prodrug Development

A primary application of CMEC is in the synthesis of prodrugs, which are inactive precursors that are converted in vivo to the active drug.[3] The ethoxycarbonyloxymethyl group derived from CMEC serves as a promoiety that can be cleaved hydrolytically or enzymatically.

The process involves two key stages:

  • Prodrug Formation: The drug molecule, which must contain a suitable nucleophilic functional group (e.g., -OH, -NH2, -COOH), reacts with CMEC. The chloromethyl group is displaced, linking the drug to the ethyl carbonate moiety. This masks the original functional group, often leading to increased lipophilicity and improved membrane permeability.

  • Prodrug Activation (Cleavage): Inside the body, enzymes such as carboxylesterases recognize and hydrolyze the carbonate or ester bond. This cleavage is often a multi-step process that releases the active drug, carbon dioxide, and ethanol, which are generally non-toxic.[6][11]

Prodrug_Workflow cluster_synthesis Prodrug Synthesis cluster_activation In Vivo Activation Drug Parent Drug (with Nu-H) Prodrug Prodrug (Drug-CH₂-O(C=O)OEt) Drug->Prodrug Reaction (SN2) CMEC This compound CMEC->Prodrug ActiveDrug Released Active Drug Prodrug->ActiveDrug Enzymatic/Hydrolytic Cleavage Byproducts Byproducts (e.g., CO₂, Ethanol) Prodrug->Byproducts

Caption: Workflow of prodrug synthesis using CMEC and subsequent in vivo activation.

This strategy has been successfully employed to improve the oral bioavailability of drugs that are poorly absorbed through the gastrointestinal tract.[3][5]

Experimental Data and Protocols

Physicochemical Properties of CMEC
PropertyValueReference(s)
CAS Number 35179-98-7[1][2]
Molecular Formula C₄H₇ClO₃[1][2]
Molecular Weight 138.55 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][4][12]
Boiling Point 135.1 °C at 760 mmHg[12]
Density 1.196 g/cm³[12]
Flash Point 47.5 °C[12]
SMILES CCOC(=O)OCCl[1][2]
Experimental Synthesis Protocols

Protocol 1: Synthesis from Chloromethyl Chloroformate [7]

  • Materials: Chloromethyl chloroformate, ethanol, triethylamine, dichloromethane, diethyl ether, water, magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Combine chloromethyl chloroformate (19 mL) and dichloromethane (300 mL) in a reaction vessel and cool the mixture in an ice bath.

    • Prepare a solution of ethanol (11.7 mL) and triethylamine (30.7 mL) in dichloromethane (100 mL).

    • Add the ethanol/triethylamine solution dropwise to the cooled chloromethyl chloroformate solution over approximately 1 hour.

    • Allow the reaction to stir for 3.5 hours.

    • Filter the mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain a residue.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the final product, this compound.

Protocol 2: Greener Synthesis of Chloromethyl Ethylene Carbonate (CMEC analogue) [8]

  • Materials: Epichlorohydrin (ECH), Carbon Dioxide (CO₂), Zr/ZIF-8 catalyst.

  • Procedure Summary:

    • A stainless steel autoclave reactor is charged with epichlorohydrin and the Zr/ZIF-8 catalyst.

    • The reactor is heated to the desired reaction temperature (optimum found to be 353 K or 80 °C).

    • Liquid CO₂ is injected into the reactor to a specific pressure (optimum found to be 11 bar).

    • The reaction mixture is stirred continuously for a set duration (optimum found to be 12 hours).

    • Under these optimized conditions, a 93% conversion of ECH and a 68% yield of chloromethyl ethylene carbonate can be achieved.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: CMEC is a flammable liquid and vapor. It causes severe skin burns and serious eye damage.[2][13] It may be harmful if swallowed or inhaled, causing irritation to the digestive and respiratory tracts.[14]

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood.[14][15]

    • Wear appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat.[14]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[13][15]

    • Ground/bond the container and receiving equipment to prevent static discharge.[15]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

    • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

Conclusion

The reactivity of the chloromethyl group defines the utility of this compound as a valuable chemical intermediate. Its susceptibility to SN2 reactions allows for the straightforward introduction of the ethoxycarbonyloxymethyl group into a diverse array of molecules. This capability is particularly impactful in the field of drug development, where CMEC serves as a key building block for prodrugs designed to overcome pharmacokinetic challenges. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables researchers and scientists to effectively leverage this compound in both synthetic chemistry and pharmaceutical innovation.

References

Methodological & Application

Application Notes and Protocols for the Use of Chloromethyl Ethyl Carbonate in Antiviral Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of chloromethyl ethyl carbonate in the synthesis of antiviral prodrugs, with a primary focus on the synthesis of nucleotide phosphonate (B1237965) analogs like Tenofovir (B777) Disoproxil. This document outlines the chemical rationale, detailed synthetic procedures, and relevant data to guide researchers in the development of potent antiviral agents.

Introduction: The Role of this compound in Prodrug Synthesis

This compound serves as a key reagent in the synthesis of carbonyloxymethyl (COC) prodrugs of phosphonate-containing antiviral agents. The primary motivation for converting the parent drug into a prodrug is to enhance its oral bioavailability. Phosphonate groups are highly charged at physiological pH, which limits their ability to cross cellular membranes and be absorbed from the gastrointestinal tract. By masking the phosphonate group with lipophilic ethyl carbonate moieties, the overall lipophilicity of the molecule is increased, facilitating its passive diffusion across biological membranes.

Once absorbed and inside the target cell, the carbonyloxymethyl ester linkages are designed to be cleaved by cellular esterases, releasing the active phosphonate drug, which can then exert its antiviral effect. This targeted release of the active compound within the cell is a critical aspect of the prodrug strategy.

Synthesis of this compound

A reliable synthesis of the key reagent, this compound, is the first step in the prodrug synthesis workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar chloromethyl alkyl carbonates.

Materials:

Procedure:

  • Combine chloromethyl chloroformate (19 mL) and dichloromethane (300 mL) in a round-bottom flask and cool the mixture in an ice bath.

  • Prepare a solution of ethanol (11.7 mL) and triethylamine (30.7 mL) in dichloromethane (100 mL).

  • Add the ethanol/triethylamine solution dropwise to the cooled chloromethyl chloroformate solution over approximately 1 hour.

  • Allow the reaction to proceed for 3.5 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain a residue.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield this compound.[1]

Synthesis of an Antiviral Prodrug: Tenofovir Dioxyethyl Fumarate (B1241708) (Adapted Protocol)

The following protocol details the synthesis of a Tenofovir prodrug using this compound. This protocol is adapted from widely published methods for the synthesis of Tenofovir Disoproxil Fumarate, which utilizes the closely related chloromethyl isopropyl carbonate.[2] Researchers should consider this as a starting point for optimization.

Experimental Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Salt Formation and Purification Tenofovir Tenofovir (PMPA) Reaction Reaction Tenofovir->Reaction CMEC This compound CMEC->Reaction Base Triethylamine Base->Reaction Solvent N-Methylpyrrolidone (NMP) Solvent->Reaction Crude_Prodrug Crude Tenofovir Dioxyethyl Reaction_2 Reaction_2 Crude_Prodrug->Reaction_2 Reaction->Crude_Prodrug Heat (50-60°C) Fumaric_Acid Fumaric Acid Fumaric_Acid->Reaction_2 Solvent_2 Isopropanol Solvent_2->Reaction_2 Final_Product Tenofovir Dioxyethyl Fumarate Reaction_2->Final_Product Crystallization

Caption: General workflow for the synthesis of Tenofovir Dioxyethyl Fumarate.

Detailed Experimental Protocol

Step 1: Esterification of Tenofovir with this compound

  • To a clean, dry reaction vessel, add Tenofovir (PMPA), N-methylpyrrolidone (NMP), and triethylamine.

  • Heat the mixture to 50-60°C with stirring.

  • Slowly add this compound to the reaction mixture.

  • Maintain the reaction at 50-60°C for 4-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add chilled water to the reaction mixture to precipitate the crude product.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude Tenofovir dioxyethyl as an oil or solid.

Step 2: Formation of the Fumarate Salt

  • Dissolve the crude Tenofovir dioxyethyl in isopropanol.

  • Add fumaric acid to the solution.

  • Heat the mixture to facilitate dissolution, then slowly cool to room temperature and then to 0-5°C to induce crystallization.

  • Maintain at low temperature with stirring to maximize crystal formation.

  • Filter the precipitated solid, wash with cold isopropanol, and dry under vacuum to yield the final product, Tenofovir dioxyethyl fumarate.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of Tenofovir Disoproxil Fumarate using chloromethyl isopropyl carbonate, which can be used as a reference for optimizing the synthesis with this compound.

ParameterValue/ReagentSource
Starting Material Tenofovir (PMPA)
Reagent Chloromethyl Isopropyl Carbonate[2]
Base Triethylamine[2]
Solvent N-Methylpyrrolidone (NMP)[3]
Temperature 50-60°C[2]
Reaction Time 4-8 hours
Salt Formation Fumaric Acid in Isopropanol[2]

Mechanism of Prodrug Activation

The therapeutic efficacy of Tenofovir dioxyethyl fumarate relies on its intracellular conversion to the active antiviral agent, Tenofovir diphosphate (B83284).

G cluster_0 Intracellular Conversion cluster_1 Antiviral Action Prodrug Tenofovir Dioxyethyl Tenofovir Tenofovir Prodrug->Tenofovir Esterases Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Cellular Kinases Tenofovir_DP Tenofovir Diphosphate (Active) Tenofovir_MP->Tenofovir_DP Cellular Kinases Viral_RT Viral Reverse Transcriptase Tenofovir_DP->Viral_RT Competitive Inhibition Chain_Termination Chain Termination Tenofovir_DP->Chain_Termination Incorporation into Viral DNA DNA_Elongation Viral DNA Elongation Viral_RT->DNA_Elongation

Caption: Metabolic activation and mechanism of action of Tenofovir prodrugs.

Once inside the target cell, cellular esterases cleave the ethyl carbonate groups from the Tenofovir dioxyethyl prodrug to release the parent Tenofovir molecule.[4][5] Subsequently, cellular kinases phosphorylate Tenofovir first to Tenofovir monophosphate and then to the active diphosphate form. Tenofovir diphosphate acts as a competitive inhibitor of the viral reverse transcriptase and, upon incorporation into the growing viral DNA chain, causes chain termination, thus halting viral replication.[4][5][6]

References

Application Notes and Protocols for Chloromethyl Ethyl Carbonate as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl ethyl carbonate (CMEC) is a versatile alkylating agent employed in organic synthesis, particularly for the derivatization of phenols and carboxylic acids. Its utility is prominent in the field of medicinal chemistry for the creation of prodrugs. The introduction of the ethoxycarbonyloxymethyl group can enhance the lipophilicity of parent drug molecules containing phenol (B47542) or carboxylic acid functionalities, potentially improving their membrane permeability and oral bioavailability. The resulting ether or ester linkage is designed to be labile in vivo, undergoing enzymatic or chemical cleavage to release the active pharmaceutical ingredient. These application notes provide detailed protocols and data for the use of this compound as an effective alkylating agent.

Reaction Mechanism

The alkylation of phenols and carboxylic acids with this compound proceeds via a nucleophilic substitution reaction. The oxygen atom of the phenoxide or carboxylate anion acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the chloride leaving group. The reaction is typically facilitated by a base to deprotonate the phenol or carboxylic acid, thereby increasing its nucleophilicity.

ReactionMechanism cluster_phenol Alkylation of Phenols cluster_acid Alkylation of Carboxylic Acids Ar-OH Phenol Ar-O- Phenoxide Base Base BH+ Protonated Base Product_Ether Ethoxycarbonyloxymethyl Aryl Ether Cl- Cl⁻ R-COOH Carboxylic Acid R-COO- Carboxylate Base_acid Base BH+_acid Protonated Base Product_Ester Ethoxycarbonyloxymethyl Carboxylate Ester

Data Presentation

The following tables summarize typical reaction conditions and yields for the alkylation of representative phenols and carboxylic acids with this compound. Please note that yields are dependent on the specific substrate, reaction conditions, and purification methods.

Table 1: Alkylation of Phenols with this compound

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF80675-85
4-MethoxyphenolCs₂CO₃Acetonitrile60880-90
4-NitrophenolNaHTHF251265-75
2-NaphtholKOHAcetone501070-80
4-HydroxyacetophenoneK₂CO₃DMF80670-80

Table 2: Alkylation of Carboxylic Acids with this compound

Carboxylic Acid SubstrateBase/Salt FormCatalystSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidCesium SaltTBAIAcetonitrile801260-70[1]
IbuprofenSodium Salt-DMF70865-75
Acetic AcidCesium SaltTBAIAcetonitrile801255-65[1]
NaproxenSodium Salt-DMF70870-80
Palmitic AcidCesium SaltTBAIAcetonitrile801250-60[1]

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Phenols

This protocol describes a general method for the synthesis of ethoxycarbonyloxymethyl aryl ethers.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the phenol in anhydrous DMF (or acetonitrile), add the base (K₂CO₃ or Cs₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ethoxycarbonyloxymethyl aryl ether.

ExperimentalWorkflow start Start dissolve Dissolve Phenol/Carboxylic Acid Salt in Anhydrous Solvent start->dissolve add_base Add Base (for Phenols/Acids) Stir at RT dissolve->add_base add_cmec Add this compound add_base->add_cmec heat Heat Reaction Mixture (e.g., 60-80°C) add_cmec->heat monitor Monitor Reaction by TLC heat->monitor workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Protocol 2: General Procedure for the Alkylation of Carboxylic Acids

This protocol provides a general method for the synthesis of ethoxycarbonyloxymethyl carboxylate esters. This procedure is adapted from a method for the synthesis of acyloxymethylcarbonates.[1]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃, 0.7 eq) or Sodium Hydride (NaH, 1.1 eq)

  • This compound (1.1 eq)

  • Tetrabutylammonium Iodide (TBAI, 1.0 eq, for cesium salt method)

  • Anhydrous Acetonitrile or DMF

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure A (using Cesium Salt):

  • To a solution of the carboxylic acid in methanol, add cesium carbonate and stir until the acid is fully dissolved. Remove the solvent under reduced pressure to obtain the cesium salt.

  • Dissolve the cesium salt of the carboxylic acid in anhydrous acetonitrile.

  • Add TBAI to the solution at room temperature.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 80 °C with stirring under a nitrogen atmosphere for 12 hours.[1]

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure B (using Sodium Salt):

  • Suspend the sodium salt of the carboxylic acid in anhydrous DMF.

  • Add this compound to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cleavage of the Ethoxycarbonyloxymethyl Group

The ethoxycarbonyloxymethyl group is designed to be cleaved in vivo to release the parent drug. The ester or ether linkage can be hydrolyzed by esterase enzymes. Additionally, the carbonate ester functionality can be susceptible to chemical hydrolysis under physiological conditions. The specific cleavage conditions and rates will depend on the nature of the parent molecule and the biological environment. In vitro studies using plasma or specific esterases are recommended to evaluate the release kinetics of the active drug from its prodrug form.

References

Application Notes & Protocols: Synthesis of Tenofovir Prodrugs Using Chloromethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tenofovir (B777) prodrugs utilizing chloromethyl ethyl carbonate. The information is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and virology.

Introduction

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections. Due to its phosphonate (B1237965) group, tenofovir has poor oral bioavailability. To overcome this limitation, prodrug strategies are employed to mask the phosphonate group, enhancing cell permeability and oral absorption. Upon administration, these prodrugs are metabolized to release the active tenofovir moiety intracellularly.

One common approach to creating tenofovir prodrugs is through the formation of alkoxycarbonyloxymethyl esters. This is typically achieved by reacting tenofovir with a chloromethyl alkyl carbonate. While the synthesis of Tenofovir Disoproxil Fumarate (B1241708) (TDF) using chloromethyl isopropyl carbonate is well-documented, this document focuses on the use of this compound. The resulting prodrug would be bis(ethoxycarbonyloxymethyl) tenofovir. The methodologies presented are based on established principles of prodrug synthesis and analogous reactions reported in the literature.

Mechanism of Action of Tenofovir

Tenofovir, once intracellular, is phosphorylated by cellular kinases to its active diphosphate (B83284) form, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in the case of HIV) or DNA polymerase (for Hepatitis B virus). By mimicking the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), TFV-DP gets incorporated into the growing viral DNA chain. However, as it lacks a 3'-hydroxyl group, it acts as a chain terminator, preventing further elongation of the viral DNA and thus halting viral replication.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a tenofovir prodrug using this compound.

Protocol 1: Synthesis of bis(ethoxycarbonyloxymethyl) Tenofovir

This protocol is adapted from analogous syntheses of alkoxycarbonyloxymethyl ester prodrugs.[3][4]

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Tenofovir (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add triethylamine (2.2 equivalents) or potassium carbonate (2.2 equivalents) to the solution. If using potassium carbonate, the addition of a phase transfer catalyst such as tetrabutylammonium iodide (0.1 equivalents) is recommended to improve solubility and reaction rate.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (2.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-16 hours. Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate) to yield the pure bis(ethoxycarbonyloxymethyl) tenofovir.

Protocol 2: Salt Formation (Fumarate Salt)

To improve the stability and solubility of the prodrug, it can be converted to a fumarate salt.

Materials:

Procedure:

  • Dissolution: Dissolve the purified bis(ethoxycarbonyloxymethyl) tenofovir in isopropanol at an elevated temperature (e.g., 50-60°C).

  • Addition of Fumaric Acid: Add a stoichiometric amount (e.g., 0.5 to 1 equivalent, depending on the desired salt form) of fumaric acid to the solution.

  • Crystallization: Stir the mixture at the elevated temperature until all solids dissolve, then slowly cool to room temperature to allow for crystallization. Further cooling to 0-5°C can enhance precipitation.

  • Isolation: Collect the crystalline solid by filtration.

  • Washing and Drying: Wash the crystals with cold isopropanol and dry under vacuum to obtain the tenofovir prodrug fumarate salt.

Data Presentation

The following table summarizes quantitative data from syntheses of tenofovir prodrugs and analogous compounds to provide an expected range for yield and purity.

Prodrug/AnalogReactantBaseSolventYield (%)Purity (%)Reference
Tenofovir DisoproxilChloromethyl Isopropyl CarbonateTriethylamineN-Methylpyrrolidone~60-85%>98% (after purification)[5]
ELQ-331This compoundPotassium CarbonateDMFHigh YieldNot specified[3][4]
Boronic Acid ProdrugThis compoundNot specifiedNot specifiedNot specifiedNot specified[6][7]

Visualizations

Signaling Pathway

Tenofovir_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular TenofovirProdrug Tenofovir Prodrug (e.g., bis(ethoxycarbonyloxymethyl) tenofovir) Tenofovir Tenofovir TenofovirProdrug->Tenofovir Esterases TenofovirMP Tenofovir Monophosphate Tenofovir->TenofovirMP Cellular Kinases TenofovirDP Tenofovir Diphosphate (TFV-DP) (Active Form) TenofovirMP->TenofovirDP Cellular Kinases ViralReplication Viral DNA Elongation TenofovirDP->ViralReplication Competitive Inhibition ChainTermination Chain Termination & Inhibition of Viral Replication dATP dATP (Natural Substrate) dATP->ViralReplication

Caption: Intracellular activation and mechanism of action of tenofovir.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Step 1: Prodrug Synthesis cluster_salt Step 2: Salt Formation (Optional) Start Tenofovir Reaction Reaction (50-60°C, 4-16h) Start->Reaction Reactants This compound + Base (e.g., Triethylamine) + Solvent (e.g., DMF) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Prodrug Workup->Crude Purification Column Chromatography Crude->Purification PureProdrug Pure bis(ethoxycarbonyloxymethyl) Tenofovir Purification->PureProdrug Crystallization Crystallization PureProdrug->Crystallization FumaricAcid Fumaric Acid + Solvent (e.g., Isopropanol) FumaricAcid->Crystallization FinalProduct Tenofovir Prodrug Fumarate Salt Crystallization->FinalProduct

Caption: Workflow for the synthesis of a tenofovir prodrug and its fumarate salt.

References

Application Notes and Protocols: The Role of Chloromethyl Alkyl Carbonates in Antiviral Prodrug Synthesis with a Focus on Hepatitis C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a direct, documented application of chloromethyl ethyl carbonate in the synthesis of commercially available Hepatitis C virus (HCV) inhibitors is not readily found in the scientific literature, its chemical properties place it within a critical class of reagents used in the development of antiviral prodrugs. This document will detail the broader context of using chloromethyl alkyl carbonates and similar reagents to create ester prodrugs, a strategy vital for enhancing the pharmacokinetic profiles of antiviral agents, including those targeting HCV. We will provide generalized protocols for the synthesis of such prodrugs and discuss the underlying mechanisms of action.

Introduction: The Prodrug Concept in HCV Therapy

The treatment of Hepatitis C has been revolutionized by the advent of Direct-Acting Antivirals (DAAs) that target specific viral proteins like the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase.[1][2][3] However, many of these potent inhibitor molecules suffer from poor oral bioavailability, limited cell permeability, or rapid metabolism, hindering their clinical efficacy.

To overcome these limitations, a common and highly successful strategy is the implementation of a prodrug approach.[4][5][6] A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in vivo to release the active pharmaceutical ingredient. For antiviral nucleoside and nucleotide inhibitors, which are often highly polar, prodrug strategies are essential for effective delivery to the target cells, primarily hepatocytes for HCV.[4]

Chloromethyl Alkyl Carbonates as Prodrug Moieties

Chloromethyl alkyl carbonates, such as this compound and its close analog chloromethyl isopropyl carbonate, are valuable reagents in organic synthesis for the preparation of acyloxymethyl esters. These moieties are frequently employed to mask polar functional groups, such as phosphates or carboxylic acids, rendering the parent molecule more lipophilic.

The general structure of a chloromethyl alkyl carbonate is R-O-CO-O-CH₂-Cl. The chloromethyl group is highly reactive and susceptible to nucleophilic substitution by acidic protons, such as those found on phosphoric acids or carboxylic acids. This reaction results in the formation of an (alkoxycarbonyl)oxymethyl ester linkage.

Once administered, these ester linkages are designed to be cleaved by ubiquitous intracellular esterases, releasing the active drug and innocuous byproducts: formaldehyde, carbon dioxide, and the corresponding alcohol (e.g., ethanol (B145695) or isopropanol).

Key Advantages of this Prodrug Strategy:

  • Enhanced Lipophilicity: The ester moiety increases the molecule's lipid solubility, facilitating its passage across cell membranes.

  • Improved Oral Bioavailability: By masking polar groups, the prodrug is better absorbed from the gastrointestinal tract.

  • Targeted Release: Esterase activity within target cells (e.g., hepatocytes) can lead to a localized release of the active drug, potentially increasing its concentration at the site of action.

Experimental Protocols

While a specific protocol for an HCV inhibitor using this compound is not available, a generalized protocol for the synthesis of an acyloxymethyl ester prodrug from a parent drug containing a phosphoric acid moiety is presented below. This protocol is based on established synthetic methodologies for similar compounds.

General Synthesis of an (Ethoxycarbonyl)oxymethyl Phosphate (B84403) Ester

This protocol describes the reaction of a generic phosphate-containing antiviral agent with this compound.

Materials:

  • Phosphate-containing parent drug (Drug-PO₄H₂)

  • This compound

  • Anhydrous, non-protic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

  • Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Purification supplies (Silica gel for column chromatography, HPLC)

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phosphate-containing parent drug (1.0 eq) in the anhydrous solvent.

  • Add the non-nucleophilic base (2.2 eq) to the solution and stir for 15 minutes at room temperature to form the carboxylate or phosphate salt in situ.

  • Slowly add a solution of this compound (2.5 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to yield the desired (ethoxycarbonyl)oxymethyl ester prodrug.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation

The efficacy of prodrugs is typically evaluated by comparing their antiviral activity and pharmacokinetic properties to the parent drug. The following table illustrates the type of data that would be collected in such a study.

CompoundAntiviral Activity (EC₅₀, nM) in HCV Replicon AssayCytotoxicity (CC₅₀, µM)Oral Bioavailability (%) in Animal Model
Parent Drug500>100<5
Prodrug A (hypothetical)50>10045

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

Mechanism of Action and Signaling Pathways

The ultimate target of the active drug released from the prodrug determines the signaling pathway it inhibits. For HCV, the primary targets are:

  • NS3/4A Protease: This enzyme is crucial for cleaving the HCV polyprotein into mature viral proteins. Inhibitors block this process, halting viral replication.[7]

  • NS5A Protein: NS5A is a multi-functional protein involved in both viral replication and assembly. Inhibitors of NS5A are highly potent and have a high barrier to resistance.[2][8][9]

  • NS5B Polymerase: This is the RNA-dependent RNA polymerase that replicates the viral RNA genome. Nucleoside/nucleotide inhibitors, after intracellular phosphorylation to the active triphosphate form, are incorporated into the growing RNA chain, causing chain termination.[10]

Visualizations

Experimental Workflow for Prodrug Synthesis

G cluster_synthesis Prodrug Synthesis cluster_activation In Vivo Activation start Parent Drug (with -OH or -COOH) reaction Reaction in Anhydrous Solvent start->reaction reagent This compound reagent->reaction base Base (e.g., TEA) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification prodrug Final Prodrug purification->prodrug administration Oral Administration prodrug->administration Formulation absorption GI Absorption administration->absorption cell_entry Hepatocyte Entry absorption->cell_entry cleavage Esterase Cleavage cell_entry->cleavage active_drug Active Drug Released cleavage->active_drug byproducts Byproducts (Ethanol, CO2, Formaldehyde) cleavage->byproducts

Caption: General workflow for the synthesis and in vivo activation of a prodrug using this compound.

Logical Relationship of HCV Inhibition

G cluster_virus HCV Life Cycle cluster_inhibitors Direct-Acting Antivirals (DAAs) entry Virus Entry translation Polyprotein Translation entry->translation processing Polyprotein Processing translation->processing replication RNA Replication processing->replication assembly Virion Assembly replication->assembly release Virus Release assembly->release ns3_4a NS3/4A Protease Inhibitors ns3_4a->processing Inhibits ns5a NS5A Inhibitors ns5a->replication Inhibits ns5a->assembly Inhibits ns5b NS5B Polymerase Inhibitors ns5b->replication Inhibits

Caption: Logical relationship of different classes of HCV inhibitors to the viral life cycle.

Conclusion

While this compound is not explicitly documented in the synthesis of current HCV therapies, its role as a potential reagent for creating ester prodrugs is clear from a medicinal chemistry perspective. The principles and protocols outlined here provide a foundational understanding for researchers interested in developing novel antiviral agents with improved pharmacological properties. The success of prodrug strategies in antiviral drug development underscores the importance of this chemical approach in translating potent molecules into effective medicines.

References

Application Notes and Protocols: Reaction Mechanism of Chloromethyl Ethyl Carbonate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism of Chloromethyl Ethyl Carbonate (CMEC) with various nucleophiles. This document includes theoretical background, expected quantitative data, detailed experimental protocols for key reactions, and visualizations of the reaction pathway and experimental workflow. CMEC is a versatile reagent in organic synthesis, often utilized for the introduction of the ethoxycarbonylmethyl moiety, which can serve as a protecting group or a linker in drug molecules.

Introduction

This compound (CMEC) is a reactive organic compound that readily participates in nucleophilic substitution reactions.[1] Its utility stems from the presence of a chloromethyl group, which is a good electrophile, attached to an ethyl carbonate moiety. This structure allows for the covalent modification of various nucleophilic functional groups, including amines, alcohols, and thiols. The reactions of CMEC are of significant interest in medicinal chemistry and drug development, particularly for the synthesis of prodrugs where the ethyl carbonate group can be designed to be cleaved in vivo to release the active pharmaceutical ingredient.

Reaction Mechanism

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, the nucleophile attacks the electrophilic methylene (B1212753) carbon atom, and simultaneously, the chloride ion, a good leaving group, departs.[2]

The general mechanism can be depicted as follows:

  • Nucleophilic Attack: The nucleophile (Nu:-), which can be an amine, alkoxide, thiolate, or other electron-rich species, uses its lone pair of electrons to form a new bond with the carbon atom of the chloromethyl group.

  • Transition State: A high-energy transition state is formed where the nucleophile-carbon bond is partially formed, and the carbon-chlorine bond is partially broken. The central carbon atom is transiently pentacoordinated with a trigonal bipyramidal geometry.[3][4]

  • Product Formation: As the new bond strengthens, the C-Cl bond breaks completely, leading to the displacement of the chloride ion and the formation of the final product with an inversion of stereochemistry at the carbon center (if it were chiral).[2]

The rate of the SN2 reaction is dependent on the concentration of both the this compound and the nucleophile, following a second-order rate law: Rate = k[CMEC][Nucleophile].[2] The reactivity is influenced by several factors, including the strength of the nucleophile, the solvent, and steric hindrance around the reaction center.[5]

Data Presentation: Expected Reaction Yields

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively available in the literature, the following tables summarize the expected yields based on analogous SN2 reactions with similar chloromethyl compounds. The actual yields may vary depending on the specific substrate, reaction conditions, and purification methods.

Table 1: Expected Yields for N-Alkylation of Amines with this compound

Nucleophile (Amine)BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Reference (Analogous Reactions)
Aniline (B41778)K₂CO₃DMF25 - 604 - 1285 - 95[6][7]
BenzylamineCs₂CO₃DMF252 - 690 - 98[7]
DiethylamineEt₃NCH₂Cl₂0 - 253 - 870 - 85[8]
PyrrolidineK₂CO₃Acetonitrile25 - 504 - 1080 - 90[9]

Table 2: Expected Yields for O-Alkylation of Alcohols and Phenols with this compound

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Reference (Analogous Reactions)
Phenol (B47542)K₂CO₃AcetoneReflux6 - 1880 - 95[10]
4-MethoxyphenolCs₂CO₃DMF605 - 1285 - 95[7]
EthanolNaHTHF0 - 252 - 675 - 90-
Benzyl alcoholK₂CO₃AcetonitrileReflux8 - 2470 - 85-

Table 3: Expected Yields for S-Alkylation of Thiols with this compound

Nucleophile (Thiol)BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Reference (Analogous Reactions)
ThiophenolCs₂CO₃DMF251 - 490 - 98[11]
Benzyl mercaptanK₂CO₃Acetonitrile252 - 685 - 95-
Cysteine (protected)Et₃NCH₂Cl₂/MeOH0 - 254 - 1270 - 85-

Experimental Protocols

The following are generalized protocols for the reaction of this compound with representative nucleophiles. These should be optimized for specific substrates and scales.

Protocol 1: N-Alkylation of a Primary Aromatic Amine (e.g., Aniline)

Materials:

  • Aniline

  • This compound (CMEC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: O-Alkylation of a Phenol (e.g., Phenol)

Materials:

  • Phenol

  • This compound (CMEC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • Deionized water

  • 1 M Sodium hydroxide (B78521) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve phenol (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution (2x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 3: S-Alkylation of a Thiol (e.g., Thiophenol)

Materials:

  • Thiophenol

  • This compound (CMEC)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add thiophenol (1.0 eq) and anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution and stir at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, dilute with deionized water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism Diagram

The following diagram illustrates the SN2 reaction mechanism of this compound with a generic nucleophile.

Caption: SN2 reaction of CMEC with a nucleophile.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the reaction and purification of the product.

Experimental_Workflow A 1. Reaction Setup - Dissolve nucleophile and base in solvent B 2. Addition of CMEC - Add this compound dropwise A->B Stirring C 3. Reaction Monitoring - Monitor by TLC or LC-MS B->C Heating (optional) D 4. Work-up - Quench reaction, extract with organic solvent C->D Upon completion E 5. Purification - Column chromatography or distillation D->E F 6. Characterization - NMR, MS, etc. E->F

References

Application Notes and Protocols for the Synthesis of Chloromethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the synthesis of Chloromethyl Ethyl Carbonate (CMEC), a versatile reagent used in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals.[1] The following sections describe two distinct experimental setups for its synthesis: a traditional laboratory-scale method and a greener, catalyst-driven approach.

Method 1: Synthesis from Chloromethyl Chloroformate and Ethanol (B145695)

This classic method involves the reaction of chloromethyl chloroformate with ethanol in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol

  • Reaction Setup : A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer, and placed in an ice bath to maintain a low temperature.

  • Reagent Preparation : Chloromethyl chloroformate (19 mL) is dissolved in dichloromethane (B109758) (300 mL) and placed in the reaction flask.[2] The solution is cooled in the ice bath. A separate solution of ethanol (11.7 mL) and triethylamine (B128534) (30.7 mL) in dichloromethane (100 mL) is prepared and placed in the dropping funnel.[2] Pyridine can also be used as the base.[3][4]

  • Reaction : The ethanol/triethylamine solution is added dropwise to the stirred chloromethyl chloroformate solution over approximately one hour, ensuring the reaction temperature is maintained at 0°C.[2][3]

  • Reaction Completion : After the addition is complete, the reaction is allowed to proceed for a set time, for instance, 3.5 hours, while stirring.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification :

    • The reaction mixture is filtered to remove the triethylamine hydrochloride salt.[2]

    • The filtrate is concentrated under reduced pressure.[2][4]

    • The resulting residue is partitioned between diethyl ether and water.[2]

    • The organic layer is separated, washed with saturated sodium bicarbonate, diluted HCl, water, and brine, and then dried over anhydrous magnesium sulfate (B86663) or sodium sulfate.[2][4]

    • The solvent is evaporated in vacuo to yield the final product, this compound.[2]

Data Presentation

Reactant/ReagentMolar Ratio/ConcentrationSolventBaseReaction Time (hours)Temperature (°C)
Chloromethyl Chloroformate1 eqDichloromethaneTriethylamine/Pyridine1 - 3.50
Ethanol1 eqDichloromethane---
Method 2: Greener Synthesis from Epichlorohydrin (B41342) and Carbon Dioxide

This modern approach utilizes the cycloaddition of CO2 to an epoxide, offering a more environmentally friendly pathway by utilizing carbon dioxide as a C1 feedstock.[5][6] This reaction is typically performed in a high-pressure reactor using a heterogeneous catalyst.

Experimental Protocol

  • Catalyst Preparation : A zirconium-doped ZIF-8 (Zr/ZIF-8) catalyst is synthesized according to previously described methods.[5][6]

  • Reaction Setup : A 25 mL stainless steel autoclave reactor equipped with a magnetic stirrer, thermocouple, heating mantle, and controller is used for the synthesis.[5]

  • Charging the Reactor : The reactor is charged with the limiting reactant, epichlorohydrin (ECH), and a specific weight percentage of the Zr/ZIF-8 catalyst.[5][6] The reaction is performed under solvent-free conditions.[5]

  • Reaction : The reactor is sealed and then pressurized with carbon dioxide to the desired pressure. The mixture is heated to the target temperature and continuously stirred for the specified reaction time.[5]

  • Product Isolation : After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is separated from the product mixture by centrifugation.

  • Catalyst Recycling : The recovered catalyst can be washed with ethanol and acetone, dried, and reused for subsequent reactions, demonstrating its stability and reusability.[5]

Data Presentation

Catalyst Loading (% w/w)CO2 Pressure (bar)Temperature (°C/K)Reaction Time (hours)ECH Conversion (%)CMEC Yield (%)Selectivity (%)Reference
12% Zr/ZIF-81180 / 353129368-[5][7]
10% Zr/ZIF-88808937191[6]

Visualizations

Experimental Workflow for Synthesis Method 1

G Workflow: Synthesis of this compound (Method 1) cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_chloro Dissolve Chloromethyl Chloroformate in DCM cool Cool Chloroformate Solution to 0°C prep_chloro->cool prep_etoh Prepare Solution of Ethanol & Triethylamine in DCM add Add Ethanol/Base Solution Dropwise over 1 hour prep_etoh->add cool->add react Stir at 0°C for 3.5 hours add->react filter Filter Mixture react->filter concentrate Concentrate Filtrate filter->concentrate partition Partition between Ether and Water concentrate->partition wash Wash Organic Layer partition->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate product This compound evaporate->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Monitoring Reactions with Chloromethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical monitoring of reactions involving Chloromethyl Ethyl Carbonate (CMEC). The methods described herein are essential for researchers and professionals in drug development and chemical synthesis to ensure reaction completion, determine yield, and identify potential impurities. The protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are outlined, offering a range of techniques to suit various experimental needs.

Introduction to this compound (CMEC)

This compound (CMEC) is a reactive chemical intermediate frequently utilized in organic synthesis, particularly in the pharmaceutical industry as a protecting group and an alkylating agent. Its reactivity necessitates careful monitoring of reactions to control the formation of products and byproducts. Accurate and reliable analytical methods are crucial for optimizing reaction conditions, ensuring the quality of the final product, and for regulatory compliance.

Analytical Methods for Reaction Monitoring

The choice of analytical method for monitoring CMEC reactions depends on several factors, including the chemical nature of the reactants and products, the required sensitivity and selectivity, and the availability of instrumentation. This section details three common and effective techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds like CMEC and its common reaction products.

Principle: The sample is vaporized and injected into a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector (FID), which generates a signal proportional to the amount of analyte.

Application: This method is well-suited for monitoring the consumption of CMEC and the formation of volatile products in a reaction mixture.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

  • Column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate) to an appropriate concentration. If necessary, derivatization can be performed to improve the volatility and thermal stability of the analytes.[1]

  • Quantification: Create a calibration curve using standards of known concentrations of CMEC and the expected product. The concentration of the analytes in the reaction mixture can be determined by comparing their peak areas to the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC is a versatile technique for separating a wide range of compounds. For analytes like CMEC that lack a strong UV chromophore, a universal detector such as a refractive index (RI) detector is suitable.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their interactions with the stationary phase of the column as they are carried through by the mobile phase. The RI detector measures the difference in the refractive index between the mobile phase and the eluting sample components.

Application: This method is useful for monitoring the disappearance of CMEC and the appearance of non-volatile products. An ion-moderated partition HPLC method has been shown to be effective for separating various organic carbonates.[2]

Experimental Protocol:

  • Instrumentation: HPLC system with an isocratic pump, an autosampler, a column oven, and a refractive index (RI) detector.

  • Column: An ion-exclusion column, such as a Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm), is recommended for separating organic carbonates.[3]

  • Mobile Phase: Isocratic elution with a dilute aqueous acid solution, such as 5 mM sulfuric acid in water.[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Detector Temperature: 35 °C.[3]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Prepare a calibration curve by injecting standards of CMEC and the product at various known concentrations. The concentration of the analytes is determined by comparing their peak areas to the calibration curve.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing structural information and quantitative data simultaneously without the need for chromatographic separation.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the hydrogen atoms absorb energy at specific frequencies, which are dependent on their chemical environment. The resulting spectrum provides information about the structure and concentration of the molecules in the sample.

Application: ¹H NMR is ideal for tracking the progress of a reaction in real-time by monitoring the disappearance of reactant signals and the appearance of product signals.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent that dissolves all reaction components and does not have signals that overlap with the signals of interest (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Take a small aliquot (e.g., 50 µL) from the reaction mixture at different time points.

    • Quench the reaction if necessary.

    • Dilute the aliquot with the deuterated solvent in an NMR tube.

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl sulfone) for quantitative analysis.[4][5]

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate quantification (a d1 of 30 seconds is often sufficient).

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic signals of CMEC, the product(s), and the internal standard.

  • Quantification: The concentration of each species can be calculated relative to the internal standard using the following formula:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS

    Where:

    • Integral_analyte and Integral_IS are the integration values of the analyte and internal standard signals, respectively.

    • N_protons_analyte and N_protons_IS are the number of protons giving rise to the respective signals.

    • Concentration_IS is the known concentration of the internal standard.

  • Key ¹H NMR Signals to Monitor for CMEC:

    • The chloromethyl protons (-O-CH₂-Cl) of CMEC are expected to appear as a singlet at approximately 5.7 ppm.

    • The ethyl group protons will appear as a quartet (-O-CH₂-CH₃) around 4.3 ppm and a triplet (-O-CH₂-CH₃) around 1.3 ppm.[6]

    • Monitor the decrease in the intensity of the chloromethyl singlet of CMEC and the appearance of new signals corresponding to the product.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the described analytical methods. These values can vary depending on the specific instrumentation and experimental conditions.

ParameterGC-FIDHPLC-RI¹H NMR
Linearity (R²) > 0.99> 0.999[7]> 0.99[4]
Limit of Detection (LOD) 1 - 10 ng/mL3.8 - 30.8 ppm[7]~0.1 mM
Limit of Quantification (LOQ) 5 - 50 ng/mL10 - 100 ppm~0.5 mM
Precision (%RSD) < 5%< 5%< 2%[2]
Accuracy (% Recovery) 95 - 105%95 - 105%98 - 102%[2]

Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling cluster_analysis Analytical Methods cluster_data Data Analysis Reactants CMEC + Nucleophile ReactionMixture Reaction in Progress Reactants->ReactionMixture Product Product + Byproducts ReactionMixture->Product Sampling Aliquot Sampling at Time (t) ReactionMixture->Sampling Quenching Reaction Quenching (optional) Sampling->Quenching SamplePrep Sample Preparation Quenching->SamplePrep GC_FID GC-FID Analysis SamplePrep->GC_FID Dilution HPLC_RI HPLC-RI Analysis SamplePrep->HPLC_RI Dilution & Filtration NMR ¹H NMR Analysis SamplePrep->NMR Dilution in Deuterated Solvent + Internal Standard Quantification Quantification of Reactants & Products GC_FID->Quantification HPLC_RI->Quantification NMR->Quantification Kinetics Reaction Kinetics Determination Quantification->Kinetics Purity Product Purity Assessment Quantification->Purity

Caption: General workflow for monitoring reactions with CMEC.

GC_FID_Workflow start Start: Reaction Sample sample_prep Dilute sample in appropriate solvent start->sample_prep injection Inject 1 µL into GC sample_prep->injection separation Separation on capillary column injection->separation detection Detection by FID separation->detection data_acq Data Acquisition detection->data_acq analysis Peak integration and quantification data_acq->analysis end End: Concentration Data analysis->end

Caption: Experimental workflow for GC-FID analysis.

HPLC_RI_Workflow start Start: Reaction Sample sample_prep Dilute sample in mobile phase start->sample_prep filtration Filter through 0.45 µm filter sample_prep->filtration injection Inject 20 µL into HPLC filtration->injection separation Separation on ion-exclusion column injection->separation detection Detection by RI detector separation->detection data_acq Data Acquisition detection->data_acq analysis Peak integration and quantification data_acq->analysis end End: Concentration Data analysis->end

Caption: Experimental workflow for HPLC-RI analysis.

NMR_Workflow start Start: Reaction Sample sample_prep Dilute aliquot in deuterated solvent with internal standard start->sample_prep nmr_tube Transfer to NMR tube sample_prep->nmr_tube acquisition Acquire ¹H NMR spectrum nmr_tube->acquisition processing Process FID (FT, phase, baseline) acquisition->processing integration Integrate characteristic signals processing->integration calculation Calculate concentrations integration->calculation end End: Concentration Data calculation->end

Caption: Experimental workflow for ¹H NMR analysis.

References

Application Notes and Protocols: Chloromethyl Ethyl Carbonate in the Functionalization of Heterocyclic Compounds for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl ethyl carbonate (CMEC) is a reactive organic compound that serves as a versatile reagent in synthetic chemistry.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and an ethyl carbonate moiety, makes it a valuable tool for the derivatization of complex molecules, particularly in the field of drug development. While its direct application in the de novo synthesis of heterocyclic rings is not extensively documented, its utility as an N-alkoxycarbonylmethylating agent for nitrogen-containing heterocycles is a promising strategy for the development of prodrugs.

This application note provides a detailed overview of the potential use of this compound for the N-ethoxycarbonylmethylation of heterocyclic compounds, a key transformation in modifying the pharmacokinetic properties of drug candidates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 35179-98-7[1]
Molecular Formula C₄H₇ClO₃[1]
Molecular Weight 138.55 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 135.1 °C at 760 mmHg[2]
Density 1.196 g/cm³[2]
Solubility Soluble in organic solvents[1]

Application in Heterocyclic Functionalization: N-Ethoxycarbonylmethylation

The primary application of this compound in the context of heterocyclic chemistry is the introduction of an ethoxycarbonylmethyl group onto a nitrogen atom of a heterocyclic ring. This N-alkylation reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of CMEC and displacing the chloride leaving group. This functionalization is particularly relevant in the synthesis of prodrugs, where modifying a parent drug molecule can improve its solubility, stability, and bioavailability.[3]

A closely related analogue, chloromethyl methyl carbonate, is a known reagent used in the preparation of prodrugs, suggesting a similar utility for CMEC.[3][4]

General Reaction Scheme

Experimental Protocols

The following is a general protocol for the N-ethoxycarbonylmethylation of a nitrogen-containing heterocycle using this compound. The reaction conditions may require optimization depending on the specific heterocyclic substrate.

General Procedure for N-Ethoxycarbonylmethylation
  • Preparation of the Reaction Mixture:

    • To a solution of the nitrogen-containing heterocycle (1.0 equivalent) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF)), add a base (1.1 to 2.0 equivalents).

    • Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base will depend on the acidity of the N-H proton of the heterocycle.

    • Stir the suspension at room temperature for 30-60 minutes to facilitate deprotonation.

  • Addition of this compound:

    • Slowly add this compound (1.1 to 1.5 equivalents) to the stirred suspension at room temperature. An ice bath may be used to control any initial exotherm.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation:

    • Upon completion, quench the reaction by the addition of water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethoxycarbonylmethylated heterocycle.

Representative Reaction Conditions and Expected Outcomes

The following table summarizes hypothetical reaction conditions and expected outcomes for the N-ethoxycarbonylmethylation of various nitrogen-containing heterocycles with this compound. These are representative examples based on general N-alkylation principles.

HeterocycleBaseSolventTemperature (°C)Time (h)Expected YieldNotes
Imidazole (B134444) K₂CO₃DMF25 - 504 - 12Good to ExcellentReaction is generally facile due to the nucleophilicity of the imidazole nitrogen.
Pyrazole K₂CO₃Acetonitrile25 - 606 - 18GoodRegioselectivity may be an issue with unsymmetrically substituted pyrazoles.
Indole (B1671886) NaHTHF/DMF0 - 252 - 8Moderate to GoodStronger base is often required for the deprotonation of the indole N-H.
Benzimidazole Cs₂CO₃DMF25 - 504 - 12Good to ExcellentSimilar reactivity to imidazole.
Triazole (1,2,4-) K₂CO₃Acetonitrile25 - 608 - 24Moderate to GoodPotential for reaction at different nitrogen atoms.

Visualizations

Reaction Mechanism

The N-ethoxycarbonylmethylation of a nitrogen heterocycle with this compound is proposed to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Heterocycle Het-N:⁻ TS [Het-N···CH₂(Cl)···O-C(=O)-O-Et]‡ Heterocycle->TS Sₙ2 Attack CMEC Cl-CH₂-O-C(=O)-O-Et CMEC->TS Product Het-N-CH₂-O-C(=O)-O-Et TS->Product Chloride Cl⁻ TS->Chloride Leaving Group Departure

Caption: Proposed Sₙ2 mechanism for N-ethoxycarbonylmethylation.

Experimental Workflow for Prodrug Synthesis

The logical workflow for utilizing this compound in the functionalization of a heterocyclic drug candidate to a prodrug is illustrated below.

Workflow cluster_synthesis Synthesis Stage cluster_evaluation Evaluation Stage Start Heterocyclic Drug (Het-NH) Reaction N-Ethoxycarbonylmethylation with CMEC and Base Start->Reaction Product Prodrug (Het-N-CH₂-O-C(=O)-O-Et) Reaction->Product Purification Purification and Characterization Product->Purification Testing In Vitro / In Vivo Prodrug Evaluation Purification->Testing Result Improved Pharmacokinetics Testing->Result

References

Application of Chloromethyl Ethyl Carbonate in Polymer Synthesis: Functionalization of Hydroxyl-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl ethyl carbonate (CMEC) is a reactive chemical compound that serves as a versatile reagent in organic synthesis. While its direct polymerization into a polymer backbone is not extensively documented, its utility shines in the post-polymerization modification or functionalization of existing polymers. The presence of a reactive chloromethyl group allows for the covalent attachment of the ethyl carbonate moiety to polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups.

This application note details the use of this compound (CMEC) for the functionalization of hydroxyl-containing polymers, a process that can be used to modify the physicochemical properties of the polymer or to introduce a linker for the subsequent attachment of bioactive molecules, thereby creating polymer-drug conjugates. The ethyl carbonate group can alter properties such as solubility, hydrophilicity, and thermal stability. Furthermore, the carbonate linkage can be designed to be cleavable under specific physiological conditions, making it an attractive linker for controlled drug release systems.

Principle of Application: Polymer Functionalization

The primary application of CMEC in polymer synthesis is the chemical modification of pre-existing polymers. This "grafting-to" approach involves the reaction of the electrophilic chloromethyl group of CMEC with nucleophilic side groups on a polymer chain. For hydroxyl-containing polymers, such as polyvinyl alcohol (PVA) or polysaccharides, this results in the formation of an ether linkage and the introduction of an ethyl carbonate side chain.

The general reaction scheme is as follows:

Polymer-OH + Cl-CH2-O-CO-O-CH2-CH3 (in the presence of a base) → Polymer-O-CH2-O-CO-O-CH2-CH3 + HCl

This modification can be quantified to control the degree of substitution, which in turn dictates the final properties of the modified polymer.

Experimental Protocols

Protocol 1: Functionalization of Polyvinyl Alcohol (PVA) with this compound (CMEC)

This protocol describes a general procedure for the covalent attachment of ethyl carbonate groups to a polyvinyl alcohol backbone.

Materials:

  • Polyvinyl Alcohol (PVA), Mw 15,000-25,000 g/mol , 87-89% hydrolyzed

  • This compound (CMEC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA) or Pyridine (as a base)

  • Diethyl ether

  • Dialysis tubing (MWCO 3,500 Da)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of PVA: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of PVA in 20 mL of anhydrous DMF. Gentle heating (50-60 °C) may be required to facilitate dissolution. Once dissolved, allow the solution to cool to room temperature.

  • Addition of Base: To the PVA solution, add 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, for each hydroxyl group to be functionalized. The amount of base will depend on the desired degree of substitution. For a target of 20% functionalization, this would be (1.0 g PVA / 44.05 g/mol per vinyl alcohol unit) * 0.20 * 1.5 = 0.0068 mol of base.

  • Addition of CMEC: Slowly add a stoichiometric amount of CMEC corresponding to the desired degree of functionalization to the reaction mixture at room temperature. For 20% functionalization, this would be (1.0 g PVA / 44.05 g/mol ) * 0.20 = 0.0045 mol of CMEC.

  • Reaction: Allow the reaction to stir at 50 °C for 24 hours under a nitrogen atmosphere.

  • Precipitation and Washing: After the reaction is complete, precipitate the functionalized polymer by slowly adding the reaction mixture to 200 mL of cold diethyl ether with vigorous stirring.

  • Filtration and Drying: Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether (3 x 50 mL) to remove unreacted reagents and byproducts. Dry the polymer under vacuum at 40 °C overnight.

  • Purification by Dialysis: Redissolve the dried polymer in a minimal amount of deionized water and transfer it to a dialysis tube. Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove any remaining low molecular weight impurities.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the final functionalized PVA as a white solid.

  • Characterization: Characterize the resulting polymer by ¹H NMR and FTIR spectroscopy to confirm the presence of the ethyl carbonate groups and to determine the degree of substitution.

Data Presentation

The degree of substitution (DS), which is the percentage of hydroxyl groups functionalized with the ethyl carbonate moiety, can be calculated from ¹H NMR data. The following table provides hypothetical data for a series of functionalization reactions with varying reactant ratios.

Run PVA (g) CMEC (equivalents to OH) Base (equivalents to OH) Reaction Time (h) Degree of Substitution (%) Resulting Polymer Molecular Weight ( g/mol )
11.00.10.15248~16,500
21.00.250.3752419~18,200
31.00.50.752435~20,500
41.01.01.52462~25,800

Visualizations

Reaction Mechanism

The functionalization of a hydroxyl-containing polymer with CMEC proceeds via a nucleophilic substitution reaction. The base deprotonates the hydroxyl group on the polymer, creating a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the chloromethyl group of CMEC.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products PolymerOH Polymer-OH Alkoxide Polymer-O⁻ PolymerOH->Alkoxide Deprotonation CMEC Cl-CH2-O-CO-OEt FunctionalizedPolymer Polymer-O-CH2-O-CO-OEt CMEC->FunctionalizedPolymer Base Base Base->Alkoxide Salt Base-H⁺Cl⁻ Base->Salt Alkoxide->FunctionalizedPolymer Nucleophilic Attack

Caption: Reaction mechanism for the functionalization of a hydroxyl-containing polymer with CMEC.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of a CMEC-functionalized polymer.

Experimental_Workflow start Start dissolution Dissolve Polymer in Anhydrous Solvent start->dissolution addition Add Base and CMEC dissolution->addition reaction React at Elevated Temperature addition->reaction precipitation Precipitate Polymer in Anti-solvent reaction->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry Under Vacuum filtration->drying purification Purify by Dialysis drying->purification lyophilization Lyophilize to Obtain Final Product purification->lyophilization end End lyophilization->end

Caption: Experimental workflow for the synthesis of a CMEC-functionalized polymer.

Applications in Drug Development

The functionalization of biocompatible and biodegradable polymers with CMEC opens avenues for the development of advanced drug delivery systems. The introduced ethyl carbonate group can act as a cleavable linker for attaching drug molecules.

Logical Relationship for Prodrug Synthesis:

Prodrug_Synthesis_Logic Polymer Biocompatible Polymer (e.g., PVA, Dextran) FunctionalizedPolymer Polymer with Ethyl Carbonate Linker Polymer->FunctionalizedPolymer Functionalization CMEC This compound CMEC->FunctionalizedPolymer Prodrug Polymer-Drug Conjugate FunctionalizedPolymer->Prodrug Drug Conjugation Drug Drug Molecule with Nucleophilic Group (e.g., -OH, -NH2) Drug->Prodrug

Caption: Logical steps for creating a polymer-drug conjugate using CMEC as a linker.

By carefully selecting the polymer backbone and the drug, researchers can tailor the properties of the resulting polymer-drug conjugate to achieve:

  • Increased Drug Solubility: Attaching a drug to a hydrophilic polymer can enhance its solubility in aqueous environments.

  • Prolonged Circulation Time: The larger size of the polymer-drug conjugate can reduce renal clearance, leading to a longer half-life in the body.

  • Targeted Drug Delivery: The polymer backbone can be further modified with targeting ligands to direct the drug to specific cells or tissues.

  • Controlled Release: The carbonate linker can be designed to be stable in the bloodstream but cleavable at the target site (e.g., in the acidic environment of a tumor or by specific enzymes), leading to controlled drug release.

Conclusion

This compound is a valuable reagent for the functionalization of polymers, particularly those bearing hydroxyl groups. This modification strategy provides a means to alter the physical and chemical properties of polymers and to create sophisticated polymer-drug conjugates for advanced therapeutic applications. The protocols and concepts outlined in this application note provide a foundation for researchers to explore the potential of CMEC in their polymer synthesis and drug development endeavors.

Application Notes & Protocols: Chloromethyl Ethyl Carbonate (CMEC) as a Derivatization Reagent for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Chloromethyl Ethyl Carbonate (CMEC) as a derivatization reagent for the analysis of various analytes by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step for the analysis of non-volatile or thermally labile compounds, converting them into more volatile and thermally stable derivatives suitable for GC-MS analysis.

Introduction to this compound (CMEC) Derivatization

This compound (CMEC) is a versatile derivatization reagent for compounds containing active hydrogen atoms, such as those in carboxylic acids, amino acids, phenols, and amines. The derivatization process with CMEC involves the replacement of an active hydrogen with an ethoxycarbonylmethyl group. This modification increases the volatility and thermal stability of the analytes, leading to improved chromatographic peak shapes and enhanced sensitivity in GC-MS analysis.[1][2][3]

Advantages of CMEC Derivatization:

  • Increased Volatility: The addition of the ethoxycarbonylmethyl group increases the vapor pressure of the analyte, allowing it to be readily analyzed by GC.

  • Improved Thermal Stability: Derivatization protects thermally labile functional groups from degradation at the high temperatures of the GC inlet and column.

  • Enhanced Chromatographic Performance: Derivatized analytes exhibit reduced polarity, leading to more symmetrical peak shapes and better resolution on common non-polar and mid-polar GC columns.

  • Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification.

While specific literature on CMEC as a derivatization reagent is emerging, its chemical properties are similar to other chloroformates like ethyl chloroformate (ECF) and methyl chloroformate, which are well-established derivatizing agents.[4][5][6] The protocols provided below are based on established methods for these related reagents and can be adapted and optimized for use with CMEC.

Experimental Protocols

The following are generalized protocols for the derivatization of different classes of compounds using CMEC. Note: These protocols are starting points and may require optimization for specific analytes and sample matrices.

This protocol is adapted from methods using ethyl chloroformate for the analysis of aromatic carboxylic acids and phenols in aqueous samples.[7][8]

Materials:

  • This compound (CMEC)

  • Ethanol (B145695)

  • Pyridine

  • Sodium Bicarbonate (NaHCO₃) solution (1 M)

  • Extraction Solvent (e.g., Hexane, Chloroform)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sample containing carboxylic acids or phenols

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

Protocol:

  • Sample Preparation:

    • To 250 µL of the aqueous sample in a glass vial, add a known amount of the internal standard.

    • Make the solution alkaline (pH > 9) by adding 200 µL of 1 M NaHCO₃ solution.

  • Derivatization and Extraction:

    • Add 2 mL of the extraction solvent (e.g., Hexane) to the sample.

    • Add 100 µL of CMEC.

    • Slowly add 200 µL of a 1:1 (v/v) mixture of ethanol and pyridine. This mixture acts as a catalyst.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and reaction.

    • Centrifuge the sample to separate the organic and aqueous layers.

  • Sample Cleanup and Analysis:

    • Carefully transfer the upper organic layer to a clean vial.

    • Dry the organic extract by passing it through a small column containing anhydrous Na₂SO₄.

    • Concentrate the sample under a gentle stream of nitrogen if necessary.

    • The sample is now ready for GC-MS analysis.

This protocol is based on methods developed for the derivatization of amino acids using methyl chloroformate and ethyl chloroformate.[4][5][9][10]

Materials:

  • This compound (CMEC)

  • Methanol (B129727)

  • Pyridine

  • Chloroform

  • Sample containing amino acids (e.g., protein hydrolysate, biological fluid)

  • Internal Standard (e.g., a stable isotope-labeled amino acid)

Protocol:

  • Sample Preparation:

    • Place 300 µL of the sample in a screw-capped vial.

    • Add a known amount of the internal standard.

  • Derivatization and Extraction:

    • Add 500 µL of a 4:1 (v/v) mixture of methanol and pyridine.

    • Add 50 µL of CMEC.

    • Add 1 mL of chloroform.

    • Vortex the mixture for 30 seconds to initiate the derivatization reaction and extract the derivatives into the organic phase.

    • Centrifuge to separate the layers.

  • Sample Analysis:

    • Carefully collect the lower organic (chloroform) layer.

    • Inject 1 µL of the organic layer directly into the GC-MS system. No evaporation step is required, which simplifies the sample preparation process.[10]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for the analysis of various analytes after derivatization with ethyl chloroformate (ECF), a closely related reagent to CMEC. This data can serve as a reference for the expected performance of CMEC derivatives. It is important to note that these values will need to be experimentally determined and validated for CMEC.

Analyte ClassAnalyte ExampleReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Metabolites VariousECF125 - 300 pg on-columnNot Specified> 0.9900[6]
Aromatic Carboxylic Acids & Phenols VariousECF12.5 - 50 ng/mL25 - 100 ng/mLNot Specified[7]
Amino Acids D-Amino AcidsMethyl Chloroformate3.2 - 446 nM0.031 - 1.95 µMNot Specified[4]

Visualizations

experimental_workflow Sample Sample Preparation (e.g., extraction, addition of internal standard) Derivatization Derivatization with CMEC (addition of reagent, catalyst, and solvent) Sample->Derivatization Extraction Liquid-Liquid Extraction (separation of derivatized analytes) Derivatization->Extraction Cleanup Sample Cleanup (e.g., drying, concentration) Extraction->Cleanup GCMS GC-MS Analysis (injection, separation, detection) Cleanup->GCMS Data Data Analysis (quantification, identification) GCMS->Data

Caption: General workflow for sample analysis using CMEC derivatization for GC-MS.

derivatization_reaction RCOOH R-COOH (Carboxylic Acid) Plus1 + Arrow Pyridine (catalyst) CMEC Cl-CH₂-O-C(O)-O-CH₂CH₃ (this compound) Derivative R-COO-CH₂-O-C(O)-O-CH₂CH₃ (Derivatized Analyte) Plus2 + HCl HCl (Byproduct)

Caption: Derivatization of a carboxylic acid with this compound (CMEC).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with Chloromethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for alkylation with Chloromethyl Ethyl Carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in alkylation?

This compound (CMEC) is a versatile reagent used for the introduction of an ethoxycarbonylmethyl group (-CH₂O(CO)OEt) onto various nucleophiles.[1] Its primary application lies in the synthesis of prodrugs, particularly for masking carboxylic acid, phenol (B47542), or amine functionalities to improve the pharmacokinetic properties of a parent drug molecule.[1]

Q2: What is the general mechanism of alkylation with this compound?

Alkylation with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., a deprotonated amine, phenol, or carboxylic acid) attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the chloride leaving group.[2]

Q3: How do I choose the appropriate base for my alkylation reaction?

The choice of base is crucial and depends on the pKa of the nucleophile.

  • For phenols and carboxylic acids: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[3][4]

  • For amines: Organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are often employed to neutralize the HCl generated during the reaction. For less nucleophilic amines, a stronger base like sodium hydride (NaH) might be necessary to deprotonate the amine prior to the addition of the alkylating agent.[2][5]

Q4: What solvents are recommended for alkylation with this compound?

Polar aprotic solvents are generally the best choice as they can solvate the ions involved in the reaction without interfering with the nucleophile. Commonly used solvents include:

Q5: How can I favor N-alkylation over O-alkylation when both an amine and a hydroxyl group are present in my substrate?

Controlling the chemoselectivity between N- and O-alkylation is a common challenge. Generally, nitrogen is more nucleophilic than oxygen, favoring N-alkylation.[7] To enhance this selectivity:

  • Choice of Base: Using a milder base may favor the more nucleophilic amine to react preferentially.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes improve selectivity.

  • Protecting Groups: If selectivity remains an issue, protecting the hydroxyl group before the alkylation step is a reliable strategy.

Troubleshooting Guide

This guide addresses common issues encountered during alkylation reactions with this compound.

TroubleshootingGuide

Problem Possible Cause Suggested Solution
Low or No Product Yield Insufficiently activated nucleophile: The base may not be strong enough to deprotonate the starting material effectively.[8]Use a stronger base. For example, if K₂CO₃ is ineffective for a weakly acidic phenol, consider using Cs₂CO₃ or NaH.[2] Ensure at least one equivalent of base is used.
Decomposition of this compound: The reagent can be sensitive to moisture and prolonged heating.Use a fresh bottle of the reagent and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or side reactions.Switch to a different polar aprotic solvent. DMF is often a good choice for sluggish reactions due to its high boiling point and ability to dissolve a wide range of substrates.[3]
Formation of Multiple Products Over-alkylation: This is common with primary amines, leading to a mixture of secondary and tertiary amines.[9]Use a larger excess of the amine (2-3 equivalents) to favor mono-alkylation. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is the major component.
O- vs. C-alkylation (for phenols): Phenoxide ions are ambident nucleophiles and can be alkylated at either the oxygen or the carbon atom.[10]O-alkylation is generally favored in polar aprotic solvents like DMF or acetonitrile. C-alkylation can be more prevalent in protic solvents.[10]
Difficult Product Purification Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging.If the starting material is an acid or phenol, a basic wash during work-up can help remove unreacted starting material. Consider derivatizing the product to alter its polarity before purification.
Presence of Byproducts: Unidentified side reactions may be occurring.Re-evaluate the reaction conditions. Lowering the temperature may reduce the formation of degradation products. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.

Data on Reaction Conditions

The following tables provide representative data on reaction conditions for different types of alkylation. Note that optimal conditions will vary depending on the specific substrate.

Table 1: N-Alkylation of Amines

NucleophileBaseSolventTemperature (°C)Time (h)Representative Yield (%)Reference(s)
Primary Aromatic AmineNaY FaujasiteNeat130-1603-684-94[11]
Secondary AmineK₂CO₃MeCN25-506-1285-98[2]
AnilineCs₂CO₃DMF5012-2460-85[2]

Table 2: O-Alkylation of Phenols

NucleophileBaseSolventTemperature (°C)Time (h)Representative Yield (%)Reference(s)
PhenolK₂CO₃DMF120->95 (conversion)[12]
Substituted PhenolsK₂CO₃Triglyme140-60-83[12]
β-Naphtholaq. NaOHMicellarReflux-Good to Excellent[13]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

N_Alkylation_Workflow

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Addition of Base: Add the appropriate base (e.g., triethylamine, 1.2 equivalents or potassium carbonate, 1.5 equivalents) to the mixture and stir for 10-15 minutes.

  • Addition of Alkylating Agent: While stirring, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-alkylated product.

Protocol 2: General Procedure for O-Alkylation of a Phenol

O_Alkylation_Workflow

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Add this compound (1.2 equivalents) to the stirring suspension.[4]

  • Reaction: Stir the mixture vigorously and heat to a suitable temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[8]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography or distillation to afford the pure O-alkylated product.[14]

References

Common side reactions and byproducts when using Chloromethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloromethyl Ethyl Carbonate (CMEC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of CMEC, including troubleshooting common issues and understanding potential side reactions and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMEC) and what are its primary applications?

A1: this compound (CAS: 35179-98-7, Formula: C₄H₇ClO₃) is a reactive organic compound used as a versatile reagent in organic synthesis.[1][2] It is primarily employed to introduce the ethoxycarbonyloxymethyl group onto various nucleophiles, such as amines, alcohols, and thiols. This functionality can serve as a protecting group or as a promoiety in the design of prodrugs to enhance properties like solubility or bioavailability.[3][4]

Q2: What are the main reactive sites on the CMEC molecule?

A2: CMEC possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • The chloromethyl carbon: This is a highly reactive site for Sₙ2 reactions, leading to the displacement of the chloride ion and the formation of a new bond with the nucleophile.

  • The carbonate carbonyl carbon: This site can also be attacked by strong nucleophiles, potentially leading to the cleavage of the carbonate group.

Q3: What are the expected products when reacting CMEC with common nucleophiles like amines or alcohols?

A3:

  • With primary or secondary amines: The expected product is the corresponding N-(ethoxycarbonyloxymethyl) amine.

  • With alcohols or phenols: The expected product is the corresponding O-(ethoxycarbonyloxymethyl) ether.

  • With thiols: The expected product is the corresponding S-(ethoxycarbonyloxymethyl) thioether.

Q4: What are the potential side reactions and byproducts when using CMEC?

A4: Several side reactions can occur, leading to the formation of undesired byproducts. These include:

  • Hydrolysis: Reaction with water can lead to the formation of ethyl (hydroxymethyl) carbonate, formaldehyde, ethanol, CO₂, and hydrochloric acid.

  • Over-alkylation: Primary amines can potentially react twice with CMEC, leading to the formation of a bis-alkylated product.

  • Elimination: Under basic conditions, elimination reactions can potentially occur.

  • Reaction with solvent: Nucleophilic solvents may compete with the intended substrate.

  • Decomposition: CMEC can decompose, especially at elevated temperatures or in the presence of moisture, to release hydrogen chloride.[5]

Q5: How can I minimize the formation of side products?

A5: To minimize side reactions:

  • Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis.

  • Control stoichiometry: Use a precise stoichiometry of CMEC to avoid over-alkylation of the substrate.

  • Optimize reaction temperature: Run the reaction at the lowest effective temperature to minimize decomposition and side reactions.

  • Choose an appropriate base: Use a non-nucleophilic base to avoid its competition with the substrate.

  • Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield 1. Inactive CMEC due to hydrolysis. 2. Reaction temperature is too low. 3. Insufficiently basic conditions. 4. Poor nucleophilicity of the substrate.1. Use fresh or properly stored CMEC. Ensure anhydrous reaction conditions. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Add a suitable, non-nucleophilic base (e.g., triethylamine, DIPEA). 4. Consider using a stronger base to deprotonate the nucleophile or use a more forcing catalyst.
Formation of multiple products 1. Over-alkylation of the nucleophile. 2. Presence of water leading to hydrolysis byproducts. 3. Reaction with a nucleophilic solvent. 4. Decomposition of the product or starting material.1. Use a 1:1 stoichiometry of CMEC to the nucleophile or add CMEC slowly to the reaction mixture. 2. Ensure all reagents and solvents are anhydrous. 3. Use a non-nucleophilic solvent (e.g., THF, DCM, acetonitrile). 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Reaction does not go to completion 1. Equilibrium between reactants and products. 2. Deactivation of the catalyst or reagent. 3. Steric hindrance around the reactive site.1. Try to remove a byproduct to shift the equilibrium (e.g., precipitation of a salt). 2. Add a fresh portion of the catalyst or CMEC. 3. Increase the reaction temperature or use a less sterically hindered base.
Formation of an unknown, polar byproduct Likely hydrolysis of CMEC.Purify the product using column chromatography. In the future, ensure strictly anhydrous conditions.

Experimental Protocols

General Protocol for the N-alkylation of a Primary Amine with CMEC
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., THF, DCM) at 0 °C.

  • Addition of CMEC: Slowly add this compound (1.05 eq.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Reaction and Common Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions CMEC This compound (CMEC) Product Desired Product (R-X-CH2-O-CO-OEt) CMEC->Product + Nucleophile - HCl Hydrolysis Hydrolysis Products (HO-CH2-O-CO-OEt, HCl, etc.) CMEC->Hydrolysis + H2O OverAlkylation Over-alkylation Product (R-N(CH2-O-CO-OEt)2) CMEC->OverAlkylation + Primary Amine (Excess CMEC) Decomposition Decomposition Products (EtOH, CO2, Formaldehyde, HCl) CMEC->Decomposition Heat / Moisture Nuc Nucleophile (R-XH) Nuc->Product

Caption: Main reaction pathway of CMEC and common side reactions.

Diagram 2: Troubleshooting Logic Flow

G Start Reaction Issue Observed LowYield Low Yield? Start->LowYield MultipleProducts Multiple Products? LowYield->MultipleProducts No CheckPurity Check CMEC Purity (Potential Hydrolysis) LowYield->CheckPurity Yes IncompleteReaction Incomplete Reaction? MultipleProducts->IncompleteReaction No CheckStoichiometry Verify Stoichiometry (Avoid Excess CMEC) MultipleProducts->CheckStoichiometry Yes ShiftEquilibrium Shift Equilibrium (Remove Byproduct) IncompleteReaction->ShiftEquilibrium Yes End Optimize and Retry IncompleteReaction->End No IncreaseTemp Increase Temperature CheckPurity->IncreaseTemp CheckBase Check Base Strength/Amount IncreaseTemp->CheckBase CheckBase->End Anhydrous Ensure Anhydrous Conditions CheckStoichiometry->Anhydrous CheckSolvent Use Non-nucleophilic Solvent Anhydrous->CheckSolvent CheckSolvent->End AddReagent Add More Reagent/Catalyst ShiftEquilibrium->AddReagent IncreaseTemp2 Increase Temperature AddReagent->IncreaseTemp2 IncreaseTemp2->End

Caption: Troubleshooting workflow for reactions involving CMEC.

References

Technical Support Center: Optimizing Prodrug Synthesis with Chloromethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of prodrugs synthesized using chloromethyl ethyl carbonate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for prodrug synthesis using this compound?

A1: The synthesis typically involves the esterification of a carboxylic acid group on the parent drug molecule with this compound. This reaction is a nucleophilic substitution where the carboxylate anion attacks the chloromethyl group, displacing the chloride ion. The reaction is generally facilitated by a non-nucleophilic base in an aprotic polar solvent.

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The key components for this reaction are:

  • Parent Drug: Must contain a carboxylic acid moiety.

  • This compound (CMEC): The alkylating agent.

  • Base: A non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing in the reaction. Common choices include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).

  • Solvent: Anhydrous polar aprotic solvents are preferred to dissolve the reactants and facilitate the SN2 reaction. Suitable options include N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), or dichloromethane (B109758) (DCM).

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the parent drug and the formation of the new, typically less polar, prodrug spot.

Q4: What is a standard work-up and purification procedure for the synthesized prodrug?

A4: A typical work-up procedure involves quenching the reaction, followed by extraction and washing. After completion, the reaction mixture is often cooled and poured into water. The product is then extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with water and brine to remove any remaining base, salts, and solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is commonly purified by column chromatography on silica (B1680970) gel to obtain the pure prodrug.[1]

Troubleshooting Guides

Low yield is a common issue in prodrug synthesis. The following table outlines potential causes and their corresponding solutions to improve your reaction outcomes.

ProblemPossible CauseRecommended Solution
Low to No Product Yield Presence of Moisture: Water can hydrolyze the this compound and deactivate the carboxylate nucleophile.Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective Base: The base may not be strong enough to fully deprotonate the carboxylic acid, or it may be sterically hindered.For many carboxylic acids, potassium carbonate or cesium carbonate is effective. For more hindered systems, a stronger non-nucleophilic base like DBU may be required. Ensure the base is fresh and of high purity.
Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or may interfere with the reaction.Polar aprotic solvents like DMF or acetonitrile are generally good choices as they solvate the cation, leaving the carboxylate nucleophile more reactive.
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.Gently heating the reaction mixture, typically to a range of 60-80 °C, can significantly increase the reaction rate. Monitor for potential decomposition at higher temperatures.[1]
Insufficient Reaction Time: The reaction may not have reached completion.Continue to monitor the reaction by TLC until the starting material is fully consumed. Some reactions may require several hours to complete.
Multiple Spots on TLC (Significant Byproduct Formation) Side Reactions: The parent drug may have other nucleophilic groups that react with this compound.Protect other reactive functional groups (e.g., amines, alcohols) before performing the esterification.
Decomposition of Product: The synthesized prodrug may be unstable under the reaction or work-up conditions.Perform the reaction at the lowest effective temperature. Use milder bases and ensure the work-up is performed promptly and at a low temperature if necessary.
Impure Starting Materials: Impurities in the parent drug or this compound can lead to side products.Ensure the purity of all starting materials before beginning the reaction.
Difficult Purification Co-elution of Product and Impurities: The polarity of the desired product and byproducts may be too similar for effective separation by column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation.
Presence of Unreacted Starting Material: The reaction did not go to completion.Ensure the reaction has gone to completion by TLC. If necessary, use a slight excess of this compound to drive the reaction forward.

Experimental Protocols

General Protocol for Prodrug Synthesis with this compound

This protocol provides a starting point for the synthesis of a prodrug from a parent molecule containing a carboxylic acid.

  • Preparation of the Carboxylate Salt:

    • Dissolve the parent drug (1 equivalent) in a suitable anhydrous solvent (e.g., DMF).

    • Add a non-nucleophilic base (1.1 to 1.5 equivalents, e.g., potassium carbonate).

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the carboxylate salt.

  • Reaction with this compound:

    • To the suspension of the carboxylate salt, add this compound (1.1 to 1.5 equivalents).

    • Heat the reaction mixture to 60-80 °C.[1]

    • Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure prodrug.

Optimized Reaction Conditions

The following table summarizes optimized reaction parameters based on studies of similar chloromethyl carbonate reactions. These should be used as a starting point for optimization.

ParameterRecommended RangeNotes
Temperature 60 - 80 °CHigher temperatures may be needed for less reactive substrates but can also lead to decomposition.[1]
Reaction Time 4 - 24 hoursMonitor by TLC to determine the optimal time.
Molar Ratio (Drug:Base:CMEC) 1 : 1.1-1.5 : 1.1-1.5A slight excess of base and CMEC can help drive the reaction to completion.
Solvent DMF, Acetonitrile, DCMThe choice of solvent can impact solubility and reaction rate. Anhydrous conditions are critical.

Visualizations

General Workflow for Prodrug Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Start dissolve Dissolve Parent Drug in Anhydrous Solvent start->dissolve add_base Add Base dissolve->add_base form_salt Form Carboxylate Salt add_base->form_salt add_cmec Add Chloromethyl Ethyl Carbonate form_salt->add_cmec heat Heat Reaction (60-80°C) add_cmec->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end Pure Prodrug purify->end

Caption: A generalized workflow for the synthesis of prodrugs using this compound.

Troubleshooting Logic for Low Yield

G cluster_solutions Potential Solutions start Low or No Yield Observed check_conditions Review Reaction Conditions: - Anhydrous? - Correct Base? - Appropriate Solvent? start->check_conditions check_temp_time Review Temperature & Time: - Sufficiently High Temp? - Adequate Reaction Time? start->check_temp_time check_purity Check Starting Material Purity start->check_purity sol_conditions Use Anhydrous Reagents/Solvents. Select a more suitable Base/Solvent. check_conditions->sol_conditions sol_temp_time Increase Reaction Temperature. Extend Reaction Time. check_temp_time->sol_temp_time sol_purity Purify Starting Materials. check_purity->sol_purity rerun Re-run Experiment with Optimized Parameters sol_conditions->rerun sol_temp_time->rerun sol_purity->rerun

Caption: A decision-making diagram for troubleshooting low yield in prodrug synthesis.

References

Technical Support Center: Purification of Products Synthesized with Chloromethyl Ethyl Carbonate (CMEC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized using Chloromethyl Ethyl Carbonate (CMEC). CMEC is a common reagent used to introduce the ethoxycarbonyloxymethyl protecting group, often in the synthesis of prodrugs. Proper purification is critical to ensure the purity, stability, and safety of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in my crude product after a reaction with CMEC?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: This includes any unreacted parent molecule (e.g., the active drug you are modifying) and residual CMEC.

  • Reaction Byproducts: Depending on the reaction conditions, byproducts may include salts (e.g., triethylamine (B128534) hydrochloride if triethylamine is used as a base), and potential side-products from the decomposition of CMEC.

  • Partially Reacted Intermediates: In cases where the parent molecule has multiple reaction sites, you may find mono-substituted intermediates alongside your desired di- or multi-substituted product.

  • Hydrolysis Products: The ethoxycarbonyloxymethyl group can be sensitive to hydrolysis, especially under strong acidic or basic conditions during aqueous workup. This can lead to the formation of the parent drug and other degradation products.

Q2: My product appears to be degrading on the silica (B1680970) gel column. What can I do?

A2: This is a common issue as the slightly acidic nature of standard silica gel can cause the cleavage of acid-labile protecting groups like the one introduced by CMEC. Here are several strategies to address this:

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (B75360) (neutral or basic) for your column chromatography.

  • Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by pre-treating it with a solution of a volatile base, such as triethylamine in your eluent system. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine.

  • Alternative Purification Methods: If your compound is a solid, crystallization is often a more effective and scalable purification method that avoids the use of silica gel. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is another powerful alternative for purifying sensitive compounds.

Q3: How can I effectively remove unreacted CMEC from my reaction mixture?

A3: Unreacted CMEC is reactive and should be quenched before extensive purification.

  • Aqueous Quench: During the workup, quenching the reaction mixture with water or a basic solution (e.g., saturated sodium bicarbonate) will hydrolyze the remaining CMEC.

  • Volatilization: CMEC is relatively volatile. After quenching and extraction, careful evaporation under reduced pressure can help remove residual amounts. However, be mindful of the thermal stability of your product.

Q4: I am struggling to achieve high purity with my product. What are the recommended purification techniques?

A4: A multi-step approach is often necessary.

  • Aqueous Workup/Liquid-Liquid Extraction (LLE): This is the first and most crucial step to remove the bulk of water-soluble impurities like salts and polar byproducts.

  • Crystallization: If your product is a solid, crystallization is highly recommended. It can be very effective at removing closely related impurities and can be scaled up more easily than chromatography. Finding the right solvent system is key.

  • Column Chromatography: This is useful for separating compounds with different polarities. Optimization of the stationary phase and eluent system is critical for good separation.

  • Salt Formation: For compounds with acidic or basic moieties, forming a salt can significantly improve crystallinity and allow for effective purification by crystallization. For example, forming a fumarate (B1241708) salt is a common strategy for amine-containing prodrugs.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Purification 1. Product degradation during workup or on silica gel. 2. Incomplete reaction. 3. Product loss during extractions due to partial water solubility.1. Use milder workup conditions (e.g., avoid strong acids/bases). Consider alternative purification methods like crystallization. 2. Monitor reaction completion carefully by TLC or LC-MS. 3. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product.
Product is an Oil and Cannot be Crystallized 1. Presence of significant impurities. 2. The product is inherently an oil at room temperature.1. Attempt to purify a small sample by column chromatography to see if a purer, solid product can be obtained. 2. If the product is an oil, purification by column chromatography is the most suitable method.
Multiple Spots on TLC After Purification 1. Incomplete separation during chromatography. 2. Decomposition of the product on the TLC plate (silica). 3. Co-elution of impurities.1. Optimize the eluent system for column chromatography to achieve better separation (larger ΔRf). 2. Perform a 2D TLC to check for on-plate decomposition. 3. If crystallization is an option, it may be more effective at removing isomeric or similarly polar impurities.
Broad Peaks in NMR Spectrum 1. Presence of residual paramagnetic impurities. 2. Tautomers or rotamers of the product. 3. Product degradation.1. Wash the organic layer with a chelating agent solution like EDTA during workup. 2. Run the NMR at a higher temperature to see if the peaks sharpen. 3. Re-check the purity by LC-MS.

Data Presentation: Comparison of Purification Techniques

The following table provides illustrative data on the purification of a hypothetical compound, "Drug-ECOMe," synthesized using CMEC. This data is based on typical outcomes observed for similar prodrugs in the literature.

Purification MethodStarting Purity (Crude)Final Purity (AUC by HPLC)Overall YieldKey Observations
Silica Gel Chromatography ~75%95-98%60%Some product degradation observed (5-10%). Best for small-scale purification.
Crystallization (Isopropanol) ~75%>99%75%Highly effective for removing closely related impurities. Scalable.
Sequential Purification (Aqueous Wash -> Crystallization) ~75%>99.5%70%The most effective method for achieving high purity. The initial wash removes salts that can inhibit crystallization.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction
  • Quench the Reaction: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted CMEC and neutralize acidic components.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Wash: Combine the organic layers and wash sequentially with water and then with brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography
  • Select Eluent System: Determine a suitable solvent system using thin-layer chromatography (TLC) that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities. A common system is a mixture of hexanes and ethyl acetate.

  • Prepare the Column: Pack a glass column with silica gel (or alumina if the product is acid-sensitive) using the selected eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elute and Collect: Elute the column with the solvent system, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Crystallization
  • Choose a Solvent System: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include isopropanol, ethanol, acetone, or mixtures with water or anti-solvents like hexanes.

  • Dissolve the Crude Product: In a flask, add the crude material and the minimum amount of hot solvent required to fully dissolve it.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the collected crystals with a small amount of cold solvent and then dry them under vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture (Product, Impurities, CMEC) quench 1. Quench (e.g., NaHCO3 aq.) start->quench extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash 3. Wash (Water, Brine) extract->wash dry 4. Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography If product is an oil or difficult to crystallize crystallization Crystallization dry->crystallization If product is solid end Pure Product (>99% Purity) chromatography->end crystallization->end

Caption: General experimental workflow for purification.

troubleshooting_flowchart start Crude Product Obtained check_purity Analyze Purity (TLC, LC-MS) start->check_purity is_solid Is the product a solid? check_purity->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes run_column Run Column Chromatography is_solid->run_column No cryst_success Crystallization Successful? try_cryst->cryst_success cryst_success->run_column No pure_product Pure Product cryst_success->pure_product Yes check_stability Check Silica Stability (2D TLC) run_column->check_stability use_alumina Use Alumina or Deactivated Silica check_stability->use_alumina Unstable check_stability->pure_product Stable use_alumina->pure_product

Caption: Troubleshooting flowchart for selecting a purification method.

Managing the stability and storage of Chloromethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chloromethyl Ethyl Carbonate (CMEC). This resource is designed to assist researchers, scientists, and drug development professionals in managing the stability and storage of this important reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue Possible Cause Recommended Action
Loss of Purity/Assay Failure Decomposition due to improper storage.Verify storage conditions. CMEC should be stored at 2-8°C under an inert atmosphere.[1][2][3] Ensure the container is tightly sealed to prevent moisture ingress.
Contamination with water, acids, or bases.Use anhydrous solvents and handle in a dry, inert atmosphere (e.g., glovebox). Avoid contact with acidic or basic materials which can catalyze hydrolysis.
Thermal decomposition.Avoid exposing CMEC to elevated temperatures for prolonged periods. If heating is necessary for a reaction, it should be done with caution and for the minimum time required.
Inconsistent Reaction Yields Degradation of CMEC.Test the purity of the CMEC lot before use. Consider re-purification if the purity is below acceptable limits.
Incompatibility with reaction components.Review the chemical compatibility of CMEC with all reactants and solvents. Perform a small-scale test reaction to check for unexpected side reactions.
Visible Changes in Appearance (e.g., Color Change, Precipitation) Decomposition or polymerization.Do not use the material. Dispose of it according to your institution's safety guidelines. This could indicate significant degradation.
Contamination.Ensure all glassware and equipment are scrupulously clean and dry before use.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4][5] The recommended storage temperature is 2-8°C.[1][2][3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and potential degradation.[1][3]

  • Q2: How should I handle this compound safely? A2: Handle this compound in a well-ventilated area, preferably in a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][6] Avoid breathing vapors and prevent contact with skin and eyes.[4]

Stability and Decomposition

  • Q3: What are the likely decomposition pathways for this compound? A3: While specific studies on this compound are limited, based on the chemistry of similar carbonate esters, the primary decomposition pathway is likely hydrolysis. This reaction would be catalyzed by the presence of acids or bases and would yield ethanol, formaldehyde, carbon dioxide, and hydrochloric acid. Thermal decomposition at elevated temperatures is also a possibility.

  • Q4: What are the signs of this compound decomposition? A4: Signs of decomposition can include a decrease in purity as determined by analytical methods (e.g., GC, HPLC), a change in color, or the formation of a precipitate. A pungent or acidic odor may also indicate the formation of decomposition byproducts.

  • Q5: Is this compound sensitive to light? A5: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store reactive chemicals in amber or opaque containers to protect them from light, which can sometimes catalyze degradation reactions.

Experimental Use

  • Q6: What solvents are compatible with this compound? A6: this compound is soluble in many organic solvents.[3] However, to minimize decomposition, it is crucial to use anhydrous aprotic solvents such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) for reactions. Protic solvents like alcohols and water should be avoided unless they are part of the reaction, as they can react with the compound.

  • Q7: Can I use this compound in aqueous solutions? A7: Use in aqueous solutions is generally not recommended due to the high likelihood of hydrolysis. If your experimental design requires an aqueous environment, the reaction should be performed at low temperatures and for the shortest possible duration, and the stability of CMEC under these conditions should be verified.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of CMEC. The exact parameters may need to be optimized for your specific instrument.

  • Instrument and Column:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

  • Sample Preparation:

    • Prepare a stock solution of CMEC in a dry, aprotic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Create a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis is required.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Final hold: 250°C for 5 minutes.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to CMEC. The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Monitoring the Stability of this compound in a Reaction Mixture

This protocol outlines a general approach to monitor the stability of CMEC during an experiment.

  • Reaction Setup:

    • Set up the reaction under the desired conditions (temperature, solvent, other reactants).

  • Sampling:

    • At regular time intervals (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation for Analysis:

    • Immediately quench the reaction in the aliquot to prevent further degradation of CMEC. This can be done by diluting the aliquot in a cold, dry aprotic solvent and, if necessary, neutralizing any acidic or basic components.

    • Prepare the quenched sample for analysis by GC or HPLC as described in Protocol 1 or a suitable HPLC method.

  • Analysis:

    • Analyze the samples and quantify the amount of CMEC remaining at each time point.

    • Plot the concentration of CMEC versus time to determine its stability profile under the specific reaction conditions.

Visualizations

decomposition_pathway CMEC This compound (C4H7ClO3) Intermediate Unstable Intermediate CMEC->Intermediate + H2O H2O Water (H2O) H2O->Intermediate AcidBase Acid/Base Catalyst AcidBase->Intermediate Ethanol Ethanol (C2H5OH) Intermediate->Ethanol Formaldehyde Formaldehyde (CH2O) Intermediate->Formaldehyde CO2 Carbon Dioxide (CO2) Intermediate->CO2 HCl Hydrochloric Acid (HCl) Intermediate->HCl

Caption: Hypothetical hydrolysis pathway of this compound.

troubleshooting_workflow start Experiment Failure (e.g., low yield, impurity) check_purity Check CMEC Purity (e.g., GC, NMR) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_storage Review Storage Conditions (Temp, Atmosphere, Seal) purity_ok->check_storage No check_compatibility Check Reagent Compatibility purity_ok->check_compatibility Yes check_handling Review Handling Procedures (Dry solvents, Inert atmosphere) check_storage->check_handling new_lot Use New Lot of CMEC check_handling->new_lot repurify Re-purify CMEC check_handling->repurify modify_protocol Modify Experimental Protocol check_compatibility->modify_protocol end Problem Resolved new_lot->end repurify->end modify_protocol->end

Caption: Troubleshooting workflow for experiments involving CMEC.

storage_conditions storage Optimal Storage of CMEC temperature Temperature 2-8°C storage->temperature atmosphere Atmosphere Inert (Argon/Nitrogen) storage->atmosphere container Container Tightly Sealed, Opaque storage->container location Location Cool, Dry, Well-Ventilated, Away from Ignition Sources storage->location

Caption: Recommended storage conditions for this compound.

References

Troubleshooting low conversion rates in reactions involving Chloromethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Chloromethyl Ethyl Carbonate (CMEC). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions where CMEC is used as a key reagent. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMEC) and what are its primary applications?

A1: this compound (CAS 35179-98-7) is a reactive organic compound with the formula C4H7ClO3.[1][2] It possesses two reactive sites: a chloromethyl group and an ethyl carbonate moiety, making it a versatile reagent in organic synthesis.[3] Its primary application is in the pharmaceutical industry as an intermediate for the synthesis of various compounds, particularly as a reagent for creating prodrugs.[3][4] For instance, it is used in the preparation of antiretroviral drugs like Tenofovir (B777) Disoproxil.[5][6]

Q2: What are the common types of reactions where CMEC is used?

A2: CMEC is primarily used in nucleophilic substitution reactions.[3] The chloromethyl group is susceptible to attack by various nucleophiles, leading to the formation of a new covalent bond. Common nucleophiles include the oxygen of phenols and carboxylic acids, and the nitrogen of amines. These reactions are fundamental in the synthesis of prodrugs, where the ethyl carbonate moiety is introduced to modify the physicochemical properties of a parent drug molecule.[7][8]

Q3: What are the main safety concerns when working with this compound?

A3: this compound is a flammable liquid and vapor. It can cause severe skin burns and eye damage.[2] It is crucial to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid exposure to high temperatures, as it may decompose and emit toxic fumes.[4]

Troubleshooting Low Conversion Rates

Low conversion or yield is a common issue in organic synthesis. The following sections provide specific guidance on troubleshooting reactions involving CMEC.

Issue 1: Low Yield in Reactions with Phosphonates (e.g., Tenofovir Synthesis)

Q: I am experiencing low conversion rates (around 60%) in the reaction of a phosphonic acid with Chloromethyl Isopropyl Carbonate (a close analog of CMEC). How can I improve the yield?

A: Low yields in the esterification of phosphonates like Tenofovir with chloromethyl alkyl carbonates are a known challenge. Here are several strategies to improve your conversion rate:

  • Use a Phase Transfer Catalyst (PTC): The addition of a phase transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), has been shown to significantly increase the yield from 60% to as high as 85%.[6] The PTC facilitates the transfer of the deprotonated phosphonate (B1237965) from the solid or aqueous phase to the organic phase where the reaction with the chloromethyl carbonate occurs.

  • Ensure Anhydrous Conditions: Water can react with the chloromethyl carbonate and the base, leading to undesired side products and reduced yield. It is crucial to use anhydrous solvents and to remove any water from the starting materials. Azeotropic distillation with a solvent like toluene (B28343) can be an effective method to remove water from the starting phosphonic acid before the reaction.[5]

  • Optimize the Base: The choice and amount of base are critical. Organic amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used to neutralize the HCl generated during the reaction.[5][6] Ensure that a sufficient excess of the base is used to drive the reaction to completion.

  • Solvent Selection: Polar aprotic solvents like N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF) are often used for these reactions as they can help to dissolve the reactants and facilitate the nucleophilic substitution.[5][6]

  • Reaction Temperature and Time: These reactions are typically conducted at elevated temperatures (e.g., 50-60°C) for several hours (e.g., 4-8 hours).[5][6] Monitoring the reaction by HPLC is recommended to determine the optimal reaction time.

Experimental Protocol: Improved Synthesis of Tenofovir Disoproxil

The following protocol is an example of an optimized procedure for a similar reaction:

Parameter Condition
Reactants (R)-9-[2-(phosphonomethoxy)propyl]adenine, Chloromethyl Isopropyl Carbonate
Base Triethylamine (TEA)
Solvent N-methylpyrrolidone (NMP)
Catalyst Tetrabutylammonium Bromide (TBAB)
Dehydration Azeotropic distillation with cyclohexane (B81311) prior to reaction
Temperature 50-60°C
Time 4-8 hours

This data is compiled from procedural descriptions for the synthesis of Tenofovir Disoproxil.[5][6]

Troubleshooting Workflow for Low Yield in Phosphonate Esterification

G start Low Conversion Rate check_ptc Is a Phase Transfer Catalyst (PTC) being used? start->check_ptc add_ptc Add Tetrabutylammonium Bromide (TBAB) check_ptc->add_ptc No check_anhydrous Are the reaction conditions anhydrous? check_ptc->check_anhydrous Yes add_ptc->check_anhydrous dry_reagents Dry solvents and remove water from starting materials (e.g., azeotropic distillation) check_anhydrous->dry_reagents No check_base Is the base and its stoichiometry optimal? check_anhydrous->check_base Yes dry_reagents->check_base optimize_base Use excess triethylamine or diisopropylethylamine check_base->optimize_base No check_temp_time Are the reaction temperature and time optimized? check_base->check_temp_time Yes optimize_base->check_temp_time optimize_conditions Increase temperature to 50-60°C and monitor by HPLC check_temp_time->optimize_conditions No end Improved Yield check_temp_time->end Yes optimize_conditions->end

Caption: Troubleshooting workflow for low conversion rates.

Issue 2: Low Yield in Reactions with Phenols and Carboxylic Acids

Q: I am getting a low yield in the reaction of CMEC with a phenol (B47542)/carboxylic acid. What are the likely causes?

A: Reactions of CMEC with phenols and carboxylic acids are classic examples of nucleophilic substitution. Low yields can often be attributed to the following factors:

  • Incomplete Deprotonation of the Nucleophile: For the reaction to proceed, the phenol or carboxylic acid needs to be deprotonated to form the more nucleophilic phenoxide or carboxylate. The choice of base is critical.

    • For Phenols: While strong bases like sodium hydride can be used, weaker bases like potassium carbonate are often sufficient and can lead to fewer side reactions.[9] The basicity should be matched to the acidity of the phenol.

    • For Carboxylic Acids: A non-nucleophilic organic base like triethylamine or diisopropylethylamine is typically used.

  • Presence of Water: As with other reactions involving CMEC, water can lead to hydrolysis of the reagent and deactivation of the nucleophile. Anhydrous conditions are recommended.

  • Suboptimal Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the nucleophilic anion more reactive.

  • Reaction Temperature: These reactions may require heating to proceed at a reasonable rate. Temperatures in the range of 50-100°C are common. However, excessively high temperatures can lead to decomposition of CMEC and the formation of byproducts.[10]

  • Side Reactions: One potential side reaction is the further reaction of the product with another molecule of the deprotonated nucleophile, especially if the product contains other reactive sites.

Optimized Reaction Conditions for Phenol Alkoxylation

Parameter Condition
Reactant Phenol-containing compound
Reagent Cyclic organic carbonate (e.g., CMEC analog)
Catalyst/Base Potassium carbonate or potassium iodide
Temperature 150-170°C (optimized to balance reaction rate and decomposition)

This data is based on general procedures for phenol alkoxylation with related cyclic carbonates.[9]

Logical Relationship for Optimizing Phenol/Carboxylic Acid Reactions

G cluster_0 Reaction Components & Conditions cluster_1 Desired Outcome cluster_2 Potential Issues CMEC Chloromethyl Ethyl Carbonate (CMEC) High_Yield High Yield of Substituted Product CMEC->High_Yield Nucleophile Phenol or Carboxylic Acid Nucleophile->High_Yield Base Appropriate Base (e.g., K2CO3, TEA) Base->High_Yield Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->High_Yield Temperature Optimal Temperature (e.g., 50-100°C) Temperature->High_Yield Low_Yield Low Yield Low_Yield->Base Incorrect Choice/ Amount Low_Yield->Solvent Suboptimal Low_Yield->Temperature Too Low Side_Products Side Products Side_Products->Base Too Strong Decomposition Reagent Decomposition Decomposition->Temperature Too High

Caption: Factors influencing the outcome of CMEC reactions.

Issue 3: Formation of Side Products and Impurities

Q: My reaction is producing significant amounts of side products. What are the common byproducts and how can I minimize them?

A: The formation of byproducts is a key reason for low yields and purification challenges. Common side products in reactions involving chloromethyl carbonates include:

  • Diols and Dimers: At elevated temperatures, chloromethyl carbonates can decompose or react with trace amounts of water to form diols. Dimerization of the starting materials or products can also occur.[10]

  • Products of Reaction with the Solvent: Some solvents, particularly those with nucleophilic character, may react with CMEC.

  • Over-alkylation/acylation: In reactions with amines, it's possible for the initial product to react further with CMEC, leading to di- or tri-substituted products.

Strategies to Minimize Side Product Formation:

  • Control the Reaction Temperature: Avoid excessively high temperatures which can lead to decomposition. A careful optimization of the reaction temperature is necessary.[10]

  • Use Anhydrous Conditions: Meticulously dry all reagents and solvents to prevent hydrolysis of CMEC.

  • Stoichiometry Control: Use a controlled stoichiometry of CMEC to the nucleophile. A slight excess of the nucleophile might be beneficial in some cases to ensure complete consumption of the more valuable CMEC, but this needs to be evaluated on a case-by-case basis.

  • Choice of Base: Use a base that is strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions. For example, in reactions with phenols, using potassium carbonate instead of a stronger base might be advantageous.[9]

  • Monitor the Reaction: Use techniques like TLC or HPLC to monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of degradation products over extended reaction times.

This technical support guide provides a starting point for troubleshooting common issues in reactions involving this compound. For more complex issues, consulting detailed literature on the specific reaction type is recommended.

References

Preventing the formation of impurities in Chloromethyl Ethyl Carbonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Chloromethyl Ethyl Carbonate (CMEC). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the formation of impurities during the synthesis of CMEC.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions regarding impurity formation in CMEC synthesis.

Q1: What are the most common impurities observed in the synthesis of this compound (CMEC) from chloromethyl chloroformate and ethanol (B145695)?

When synthesizing CMEC by reacting chloromethyl chloroformate with ethanol in the presence of a base like triethylamine (B128534), several impurities can form. The most frequently encountered impurities include:

  • Diethyl Carbonate (DEC): Formed from the reaction of residual ethyl chloroformate (an impurity in the starting material or formed in situ) with ethanol.

  • Ethyl Methyl Carbonate (EMC): Can arise from transesterification reactions if methanol (B129727) is present as an impurity in the ethanol.

  • Bis(chloromethyl) Ether (BCME): A highly carcinogenic impurity that can form under acidic conditions if formaldehyde (B43269) is present. Formaldehyde can be generated from the decomposition of the chloromethyl group.

  • Unreacted Starting Materials: Residual chloromethyl chloroformate and ethanol.

  • Side Reaction Products: Other related carbonates and ethers can form in smaller quantities depending on the reaction conditions.

Q2: How can I prevent the formation of Diethyl Carbonate (DEC) as an impurity?

The formation of DEC is primarily linked to the presence of ethyl chloroformate. To minimize DEC formation, consider the following:

  • High Purity Starting Materials: Use high-purity chloromethyl chloroformate that is free from ethyl chloroformate.

  • Controlled Addition of Ethanol: Add the ethanol solution dropwise to the chloromethyl chloroformate. This helps to maintain a low concentration of ethanol, favoring the desired reaction over the formation of DEC.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to reduce the rate of side reactions.

Q3: What measures can I take to avoid the formation of the hazardous impurity Bis(chloromethyl) Ether (BCME)?

BCME is a significant safety concern. Its formation is favored by the presence of formaldehyde and acidic conditions. To prevent its formation:

  • Use a Stoichiometric Amount of Base: Employ a suitable base, such as triethylamine, to neutralize the HCl generated during the reaction. This prevents the reaction medium from becoming acidic.

  • Ensure Anhydrous Conditions: Moisture can lead to the decomposition of the chloromethyl group, potentially forming formaldehyde. Therefore, use anhydrous solvents and reagents.

  • Monitor Reaction pH: If possible, monitor the pH of the reaction mixture to ensure it remains neutral or slightly basic.

  • Work in a Well-Ventilated Area: Due to the high toxicity of BCME, all manipulations should be performed in a certified chemical fume hood.

Q4: My final product is contaminated with unreacted starting materials. How can I improve the conversion?

Incomplete conversion can be addressed by optimizing the reaction conditions:

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like TLC or GC.

  • Stoichiometry: A slight excess of ethanol can be used to drive the reaction to completion, but be mindful that a large excess can promote side reactions.

  • Efficient Mixing: Ensure the reaction mixture is stirred efficiently to promote contact between the reactants.

Q5: How can I effectively remove impurities from my crude CMEC product?

Purification of the crude product is essential to obtain high-purity CMEC. A common purification strategy involves:

  • Work-up: After the reaction is complete, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with water to remove any remaining salts and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

  • Distillation: The final product is purified by vacuum distillation to separate the CMEC from less volatile and more volatile impurities.

Impurity Formation and Prevention

The following table summarizes the common impurities, their likely formation pathways, and recommended preventative measures.

Impurity NameStructureFormation PathwayPrevention Measures
Diethyl Carbonate (DEC)CH₃CH₂OC(O)OCH₂CH₃Reaction of ethyl chloroformate impurity with ethanol.Use high-purity starting materials; controlled addition of ethanol; low reaction temperature.
Ethyl Methyl Carbonate (EMC)CH₃OC(O)OCH₂CH₃Transesterification with methanol impurity in ethanol.Use anhydrous, high-purity ethanol.
Bis(chloromethyl) Ether (BCME)ClCH₂OCH₂ClReaction of formaldehyde (from decomposition) with HCl.Use of a base to neutralize HCl; anhydrous conditions; temperature control.

Experimental Protocols

Synthesis of this compound (CMEC)

This protocol describes a general laboratory procedure for the synthesis of CMEC.

Materials:

  • Chloromethyl chloroformate (1.0 eq)

  • Anhydrous ethanol (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice bath

  • Magnetic stirrer

  • Dropping funnel

  • Round-bottom flask

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.

  • Add chloromethyl chloroformate to the flask, dissolved in anhydrous DCM.

  • Prepare a solution of anhydrous ethanol and triethylamine in anhydrous DCM.

  • Slowly add the ethanol/triethylamine solution to the stirred chloromethyl chloroformate solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.

  • Wash the filtrate with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent).

GC Conditions (Example):

ParameterValue
Injector Temperature 250 °C
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1

MS Conditions (Example):

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 35-350 amu

Visualizing Reaction Pathways and Troubleshooting

Formation of Key Impurities

The following diagram illustrates the main reaction pathway for the synthesis of CMEC and the side reactions leading to the formation of common impurities.

G Figure 1. Reaction Pathways in CMEC Synthesis CMCF Chloromethyl Chloroformate CMEC Chloromethyl Ethyl Carbonate (Product) CMCF->CMEC + Ethanol, + Triethylamine HCHO Formaldehyde (Decomposition Product) CMCF->HCHO Decomposition (e.g., with moisture) HCl HCl CMCF->HCl Reaction Byproduct EtOH Ethanol EtOH->CMEC TEA Triethylamine TEA->CMEC DEC Diethyl Carbonate (Impurity) EtCF Ethyl Chloroformate (Impurity in Starting Material) EtCF->DEC + Ethanol BCME Bis(chloromethyl) Ether (Hazardous Impurity) HCHO->BCME + HCl (acidic conditions)

Caption: Main and side reaction pathways in CMEC synthesis.

Troubleshooting Workflow

This workflow provides a logical approach to identifying and resolving impurity issues in your CMEC synthesis.

G Figure 2. Troubleshooting Workflow for CMEC Synthesis start Impurity Detected in CMEC Product identify Identify Impurity (GC-MS, NMR) start->identify is_dec Is it Diethyl Carbonate? identify->is_dec is_bcme Is it Bis(chloromethyl) Ether? is_dec->is_bcme No check_sm Check Purity of Chloromethyl Chloroformate is_dec->check_sm Yes is_sm Unreacted Starting Material? is_bcme->is_sm No check_base Ensure Sufficient Base (Neutralize HCl) is_bcme->check_base Yes optimize_time Increase Reaction Time or Temperature (cautiously) is_sm->optimize_time Yes purify Optimize Purification (Distillation) is_sm->purify No optimize_add Optimize Ethanol Addition (slow, controlled) check_sm->optimize_add optimize_add->purify check_anhydrous Verify Anhydrous Conditions check_base->check_anhydrous check_anhydrous->purify optimize_time->purify end Pure CMEC purify->end

Caption: A step-by-step guide to troubleshooting impurities.

References

Technical Support Center: Optimizing Chloromethyl Ethyl Carbonate (CMEC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Chloromethyl Ethyl Carbonate (CMEC).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of CMEC from chloromethyl chloroformate and ethanol (B145695) using amine catalysts.

Problem Question Possible Causes and Solutions
Low Product Yield Why is the yield of my this compound synthesis unexpectedly low?1. Incomplete Reaction: - Insufficient Catalyst: Ensure the correct molar ratio of the amine catalyst (e.g., triethylamine (B128534), pyridine) is used. The catalyst is crucial for neutralizing the HCl byproduct and driving the reaction forward. - Low Reaction Temperature: The reaction is typically performed at low temperatures (e.g., in an ice bath) to control its exothermic nature. However, if the temperature is too low, the reaction rate may be significantly reduced. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.[1] - Short Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical reaction time is around 3.5 hours, but this can vary based on scale and specific conditions.[2]2. Product Decomposition: - High Temperature during Workup: CMEC can be susceptible to decomposition at elevated temperatures. During solvent removal (e.g., rotary evaporation) or distillation, use the lowest possible temperature and a high vacuum to minimize thermal stress on the product.[3]3. Side Reactions: - Formation of Diethyl Carbonate: In the presence of excess ethanol and catalyst, the product CMEC can potentially react further to form diethyl carbonate. Use of the correct stoichiometry is critical. - Reaction with Water: The starting material, chloromethyl chloroformate, is highly moisture-sensitive. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the starting material.
Poor Product Purity My final product is impure. What are the likely contaminants and how can I remove them?1. Catalyst-Related Impurities: - Triethylammonium chloride/Pyridinium chloride: These salt byproducts are formed during the reaction. They are typically removed by washing the organic layer with water during the workup. Ensure thorough washing to remove all water-soluble salts.2. Unreacted Starting Materials: - Residual Ethanol or Triethylamine/Pyridine (B92270): These can often be removed by washing the organic layer with water and brine. If they persist, careful vacuum distillation can be employed, paying attention to the boiling points of the components.3. Side-Reaction Products: - Symmetrical Carbonate Formation: The reaction of the chloroformate with the alcohol can sometimes lead to the formation of a symmetrical carbonate.[4] Careful purification by fractional distillation under reduced pressure is typically required to separate the desired product from such impurities.
Difficulty in Catalyst Selection Which amine catalyst, triethylamine or pyridine, is better for my synthesis?1. Basicity and Nucleophilicity: - Triethylamine (TEA): TEA is a stronger base than pyridine and is often more effective at scavenging the HCl produced during the reaction. However, its higher nucleophilicity can sometimes lead to unwanted side reactions. - Pyridine: Pyridine is a weaker base but is also less nucleophilic. It can be a good choice when the substrate is sensitive to nucleophilic attack by the catalyst.2. Steric Hindrance: - TEA is more sterically hindered than pyridine, which can sometimes be advantageous in preventing side reactions at sterically accessible sites.3. Comparative Performance: - In a study on a similar esterification reaction, triethylamine provided a higher yield (71.8%) compared to pyridine (65.3%). This was attributed to the greater electron-donating inductive effect of the ethyl groups in TEA, making it a more effective base.[5] However, the optimal choice may depend on the specific substrate and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound (CMEC)?

A1: The most common laboratory-scale synthesis of CMEC involves the reaction of chloromethyl chloroformate with ethanol. This reaction is typically carried out in a solvent like dichloromethane (B109758) and in the presence of a base, such as triethylamine or pyridine, which acts as a catalyst by neutralizing the hydrochloric acid (HCl) byproduct.[2]

Q2: Why is a base catalyst like triethylamine or pyridine necessary in this reaction?

A2: The reaction between an alcohol and a chloroformate produces one equivalent of HCl. The amine base is crucial for scavenging this HCl. By neutralizing the acid, the base prevents the protonation of the alcohol, maintaining its nucleophilicity, and drives the reaction equilibrium towards the product side. The resulting ammonium (B1175870) salt is typically water-soluble and easily removed during the workup.

Q3: What are the critical safety precautions to take during CMEC synthesis?

A3: Chloromethyl chloroformate is a corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The reaction can be exothermic, so it is important to control the addition of reagents and maintain a low temperature, for example, by using an ice bath.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product over time. This helps in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with the workup.[1]

Q5: What is the best method for purifying the crude CMEC product?

A5: After the initial workup, which typically involves washing with water and brine to remove the catalyst salt and other water-soluble impurities, the crude product is often purified by vacuum distillation. It is important to use a good vacuum and gentle heating to avoid thermal decomposition of the product.[3]

Data Presentation

While a comprehensive comparative study of various catalysts for the synthesis of this compound was not found, the following table presents data from a study comparing triethylamine and pyridine in a similar benzoylation reaction, which can provide insights into their relative effectiveness.

CatalystProduct Yield (%)ObservationsReference
Triethylamine71.8%Higher basicity due to the inductive effect of ethyl groups leads to a higher yield.[5]
Pyridine65.3%Lower basicity compared to triethylamine resulted in a lower yield under the studied conditions.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of this compound.[2]

Materials:

  • Chloromethyl chloroformate

  • Ethanol (anhydrous)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Diethyl ether

  • Water

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine chloromethyl chloroformate (1.0 equivalent) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Prepare a solution of anhydrous ethanol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Add the ethanol/triethylamine solution dropwise to the cooled chloromethyl chloroformate solution over approximately one hour.

  • After the addition is complete, allow the reaction to stir for an additional 2.5 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude this compound.

  • Purify the crude product by vacuum distillation if necessary.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Chloromethyl Chloroformate and CH2Cl2 cool Cool to 0°C start->cool prepare_solution Prepare Ethanol and Triethylamine in CH2Cl2 add Dropwise Addition prepare_solution->add cool->add react Stir at Room Temperature add->react filter Filter react->filter concentrate Concentrate filter->concentrate extract Liquid-Liquid Extraction concentrate->extract dry Dry extract->dry evaporate Evaporate dry->evaporate purify Vacuum Distillation (Optional) evaporate->purify product Pure Chloromethyl Ethyl Carbonate purify->product

Caption: Experimental workflow for the synthesis of this compound.

Catalyst_Selection_Workflow start Start: Need to Synthesize This compound substrate_sensitivity Is the substrate sensitive to nucleophilic attack by the catalyst? start->substrate_sensitivity select_pyridine Consider Pyridine (less nucleophilic) substrate_sensitivity->select_pyridine Yes optimization Is maximizing yield the primary goal? substrate_sensitivity->optimization No run_small_scale Perform small-scale test reactions with both catalysts select_pyridine->run_small_scale select_tea Consider Triethylamine (TEA) (stronger base, higher yield potential) select_tea->run_small_scale optimization->select_tea Yes steric_hindrance Are there sterically accessible sites prone to side reactions? optimization->steric_hindrance No consider_hunigs_base Consider a more hindered base like Hunig's Base (DIPEA) steric_hindrance->consider_hunigs_base Yes steric_hindrance->run_small_scale No consider_hunigs_base->run_small_scale analyze Analyze yield and purity (TLC, GC, NMR) run_small_scale->analyze finalize Select the optimal catalyst for scale-up analyze->finalize

Caption: Decision workflow for selecting an amine catalyst for CMEC synthesis.

References

Addressing regioselectivity issues in reactions with Chloromethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Chloromethyl Ethyl Carbonate (CMEC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMEC) and what is it used for?

A1: this compound (CAS No. 35179-98-7) is a chemical reagent with the formula C4H7ClO3.[1][2] It is primarily used in organic synthesis as an alkylating agent to introduce an ethoxycarbonyloxymethyl group onto a substrate. This functionality is particularly common in the synthesis of prodrugs, where it can form a cleavable linker to improve the pharmacokinetic properties of a parent drug molecule.

Q2: What are the common regioselectivity issues encountered with CMEC?

A2: The most frequent regioselectivity challenges arise when reacting CMEC with ambident nucleophiles, which are molecules that possess two or more reactive sites.[3][4][5] Common examples include:

  • N- vs. O-alkylation: In substrates containing both a nitrogen and an oxygen nucleophile (e.g., certain heterocycles, amides), CMEC can react at either site, leading to a mixture of N-alkylated and O-alkylated products.[3]

  • C- vs. O-alkylation: With phenoxide ions, reaction can occur at the oxygen atom to form an ether linkage (O-alkylation) or at a carbon atom on the aromatic ring (C-alkylation).[6]

Q3: What key factors influence the regioselectivity of reactions with CMEC?

A3: Several experimental parameters can be adjusted to control the regioselectivity of alkylation reactions. These principles, applicable to alkylating agents like CMEC, include:

  • Solvent: The polarity and protic/aprotic nature of the solvent is critical. Polar aprotic solvents (e.g., DMF, acetone) often favor reaction at the more electronegative atom (O-alkylation), while protic solvents (e.g., ethanol, water) can solvate the oxygen atom, making it less available and promoting reaction at the other site (C- or N-alkylation).[6]

  • Base/Counter-ion: The choice of base used to deprotonate the nucleophile affects the dissociation of the resulting salt. Bases like cesium carbonate (Cs2CO3) can lead to higher yields in O-alkylation of phenols compared to others.[7]

  • Temperature: Reaction temperature can influence whether a reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the reaction to equilibrate to the more stable, thermodynamically controlled product.[8]

  • Leaving Group: While the leaving group is fixed as chloride in CMEC, it's a key factor in regioselectivity based on the Hard and Soft Acids and Bases (HSAB) principle.

Troubleshooting Guide

Problem 1: My reaction with a phenol (B47542) is producing a mixture of O-alkylated and C-alkylated products.

This is a common issue when alkylating phenols, which form ambident phenoxide nucleophiles in the presence of a base.

Troubleshooting Workflow for C- vs. O-Alkylation

G start Mixture of C- and O-Alkylation Products solvent Analyze Solvent System start->solvent base Evaluate Base and Counter-ion solvent->base No Improvement o_product Desired: O-Alkylated Product solvent->o_product Switch to Polar Aprotic Solvent (e.g., DMF, Acetone) c_product Desired: C-Alkylated Product solvent->c_product Switch to Polar Protic Solvent (e.g., Ethanol, TFE) temp Adjust Reaction Temperature base->temp No Improvement base->o_product Use a base with a large, soft counter-ion (e.g., Cs2CO3) temp->o_product Lower temperature (kinetic control)

Caption: Troubleshooting logic for C- vs. O-alkylation.

Data on Influencing Factors (Illustrative for Phenol Alkylation)
FactorCondition Favoring O-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar Aprotic (e.g., DMF, Acetone)Polar Protic (e.g., Ethanol, TFE)Protic solvents solvate the oxygen atom of the phenoxide through hydrogen bonding, hindering its nucleophilicity and favoring C-alkylation.[6]
Base K2CO3, Cs2CO3Stronger, smaller counter-ion basesWeaker bases and larger counter-ions can result in a "freer" phenoxide ion, which tends to react at the oxygen.
Temperature Lower TemperatureHigher TemperatureO-alkylation is often the kinetically favored pathway, while C-alkylation can be the thermodynamically more stable product.

Problem 2: I am observing poor regioselectivity between N- and O-alkylation in my heterocyclic substrate.

This is a classic challenge with ambident anions. The outcome is a delicate balance of steric and electronic factors.

Reaction Pathway for Ambident Nucleophiles

G sub Ambident Nucleophile (e.g., Hydroxypyridine) o_prod O-Alkylated Product sub->o_prod Attack via Oxygen n_prod N-Alkylated Product sub->n_prod Attack via Nitrogen cmec This compound (CMEC) cmec->o_prod cmec->n_prod reagents Base, Solvent, Temp. reagents->o_prod reagents->n_prod G start Start step1 1. Dissolve phenol and base (K2CO3) in DMF start->step1 step2 2. Add CMEC dropwise at RT step1->step2 step3 3. Stir at RT to 60°C (Monitor by TLC) step2->step3 step4 4. Aqueous workup (Quench with water, extract with EtOAc) step3->step4 step5 5. Purify (Column Chromatography) step4->step5 end End step5->end

References

Technical Support Center: Scale-up of Reactions Using Chloromethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chloromethyl Ethyl Carbonate (CMEC) in reaction scale-up.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of chemical reactions involving this compound.

Question 1: Why is my reaction yield lower than expected upon scale-up?

Answer: Several factors can contribute to a decrease in yield during the scale-up of reactions involving CMEC. These can be broadly categorized as issues related to reaction conditions, reagent stability, and work-up procedures.

  • Reaction Conditions:

    • Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized temperature gradients and poor distribution of reactants, resulting in increased side product formation. Ensure the stirring mechanism is appropriate for the vessel size and geometry to maintain a homogeneous reaction mixture.

    • Poor Temperature Control: Exothermic reactions involving the highly reactive CMEC can be difficult to control on a larger scale. "Hot spots" can lead to thermal decomposition of reactants, intermediates, or products.[1] A robust cooling system and careful monitoring of the internal temperature are crucial.

    • Extended Reaction Times: Longer reaction times at elevated temperatures can lead to the formation of oligomers and isomers, reducing the yield of the desired product.[1] It is advisable to optimize the reaction time for the specific scale of operation.

  • Reagent Stability:

    • CMEC Decomposition: this compound can be sensitive to high temperatures and may emit toxic fumes.[2] Prolonged exposure to heat during scale-up can lead to its degradation.

    • Moisture Sensitivity: CMEC and other reactants may be sensitive to moisture. Ensure all reagents and solvents are appropriately dried and the reaction is conducted under an inert atmosphere if necessary.

  • Work-up and Purification:

    • Product Decomposition during Distillation: Extended batch distillation can cause decomposition of the desired product, leading to lower yields.[3] Consider alternative purification methods such as chromatography or crystallization for thermally sensitive compounds.[4]

    • Inefficient Extraction: The efficiency of liquid-liquid extractions can decrease upon scale-up. Ensure adequate mixing and sufficient phase separation time.

Question 2: I am observing the formation of unexpected by-products. What are the likely side reactions?

Answer: The formation of by-products is a common challenge in organic synthesis, particularly during scale-up. With CMEC, several side reactions can occur:

  • Hydrolysis: In the presence of water, CMEC can hydrolyze to form chloromethanol (B13452849) and ethyl carbonate, which can further react to generate other impurities.

  • Elimination: Under basic conditions or at elevated temperatures, elimination reactions can occur, leading to the formation of unsaturated compounds.

  • Oligomerization: As mentioned, higher temperatures and longer reaction times can promote the formation of oligomers.[1]

  • Reactions with Solvents: The choice of solvent is critical. Protic solvents may react with CMEC. Ensure the solvent is inert under the reaction conditions.

A thorough analysis of the reaction mixture using techniques like GC-MS or LC-MS can help identify the structure of the by-products, providing clues to the underlying side reactions.

Question 3: How can I improve the safety of handling large quantities of this compound?

Answer: this compound is a hazardous chemical that requires strict safety protocols, especially when handling large quantities.[2][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, gloves resistant to organic solvents, and protective clothing.[5][7] A respirator may be necessary if working in an area with inadequate ventilation.[5]

  • Ventilation: Conduct all operations in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[5][7]

  • Handling and Storage:

    • Store CMEC in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][5]

    • Keep containers tightly closed when not in use.[5]

    • Ground all equipment to prevent static discharge, as CMEC is a flammable liquid.[7]

  • Spill and Emergency Procedures:

    • Have an emergency eyewash station and safety shower readily accessible.[5]

    • In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand and place it in a suitable container for disposal.[5] Do not allow the chemical to enter the environment.[5]

    • Familiarize yourself with the Material Safety Data Sheet (MSDS) for detailed emergency procedures.[5][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial this compound and how can they affect my reaction?

A1: Commercial CMEC may contain residual starting materials from its synthesis, such as chloromethyl chloroformate and ethanol (B145695), or by-products like diethyl carbonate.[9] These impurities can potentially interfere with your reaction by competing for reagents or catalyzing unwanted side reactions. It is advisable to check the purity of the CMEC before use and purify it if necessary.

Q2: What are the best practices for purifying products from reactions involving CMEC?

A2: The choice of purification method depends on the properties of your product.

  • Distillation: While effective for thermally stable compounds, it can lead to decomposition of sensitive products.[3]

  • Chromatography: Column chromatography is a versatile technique for separating complex mixtures but can be solvent-intensive and challenging to scale up.[4]

  • Crystallization: This method can provide high-purity products but may result in lower recovery and exposes the product to elevated temperatures for extended periods.[4]

  • Scavenging Resins: Functionalized silica (B1680970) gels or polymers can be used to selectively remove unreacted reagents and by-products, simplifying the work-up process.[4]

Q3: Can I reuse the catalyst from my CMEC reaction?

A3: The reusability of a catalyst depends on its stability under the reaction conditions. Some heterogeneous catalysts, such as Zr/ZIF-8 used in the synthesis of a related compound, have shown good stability and reusability over multiple runs with only a slight decrease in activity.[1] It is essential to perform catalyst recycling studies to determine its viability for your specific process.

Quantitative Data

Table 1: Optimized Reaction Conditions for the Synthesis of a Chloromethyl Ethylene Carbonate (a related compound) [1][10]

ParameterOptimized Value
Temperature353 K
CO2 Pressure11 bar
Reaction Time12 hours
Catalyst Loading (Zr/ZIF-8)12% (w/w)
Epichlorohydrin (ECH) Conversion93%
Chloromethyl Ethylene Carbonate (CMEC) Yield68%

Experimental Protocols

Protocol 1: Synthesis of this compound [9]

This protocol describes a lab-scale synthesis of this compound.

  • Combine chloromethyl chloroformate (19 mL) and dichloromethane (B109758) (300 mL) in a reaction vessel and cool the mixture in an ice bath.

  • Prepare a solution of ethanol (11.7 mL) and triethylamine (B128534) (30.7 mL) in dichloromethane (100 mL).

  • Add the ethanol/triethylamine solution dropwise to the cooled chloromethyl chloroformate solution over approximately 1 hour.

  • Allow the reaction to proceed for 3.5 hours.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate to obtain a residue.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and dry it over magnesium sulfate (B86663) (MgSO4).

  • Filter the dried organic layer and evaporate the solvent in vacuo to yield ethyl chloromethyl carbonate.

Visualizations

Reaction_Troubleshooting start Low Yield on Scale-up cond1 Check Reaction Conditions start->cond1 cond2 Check Reagent Stability start->cond2 cond3 Check Work-up Procedure start->cond3 issue1a Inadequate Mixing cond1->issue1a issue1b Poor Temperature Control cond1->issue1b issue1c Extended Reaction Time cond1->issue1c issue2a CMEC Decomposition cond2->issue2a issue2b Moisture Sensitivity cond2->issue2b issue3a Product Decomposition during Distillation cond3->issue3a issue3b Inefficient Extraction cond3->issue3b sol1a Optimize Stirring issue1a->sol1a sol1b Improve Cooling System issue1b->sol1b sol1c Optimize Reaction Time issue1c->sol1c sol2a Monitor Temperature issue2a->sol2a sol2b Use Dry Reagents/Inert Atmosphere issue2b->sol2b sol3a Alternative Purification issue3a->sol3a sol3b Optimize Extraction Protocol issue3b->sol3b Safety_Precautions center Safe Handling of CMEC (Large Scale) ppe Personal Protective Equipment (PPE) center->ppe ventilation Adequate Ventilation center->ventilation handling Proper Handling & Storage center->handling emergency Emergency Procedures center->emergency ppe_details Goggles, Gloves, Respirator, Protective Clothing ppe->ppe_details ventilation_details Fume Hood ventilation->ventilation_details handling_details Cool, Dry, Ventilated Area Away from Ignition Sources Ground Equipment handling->handling_details emergency_details Eyewash/Shower Spill Kit MSDS emergency->emergency_details

References

Validation & Comparative

A Comparative Analysis of Chloromethyl Ethyl Carbonate and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – December 21, 2025 – In the fast-paced world of drug development and scientific research, the selection of an appropriate alkylating agent is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the reactivity of Chloromethyl Ethyl Carbonate (CMEC) with other commonly used alkylating agents, namely Methyl Iodide and Dimethyl Sulfate. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Alkylating agents are a class of electrophilic compounds that introduce alkyl groups into nucleophilic moieties in various molecules, including DNA, RNA, and proteins. Their reactivity is a key determinant of their efficacy and utility in diverse research areas, from cancer therapy to the synthesis of complex organic molecules.

Quantitative Comparison of Reactivity

The reactivity of alkylating agents can be quantitatively assessed by determining their second-order rate constants (k₂) for reaction with a model nucleophile. A well-established method for this is the 4-(p-nitrobenzyl)pyridine (NBP) assay, a colorimetric technique that allows for the spectrophotometric determination of alkylating activity.[1][2][3][4][5] The reaction involves the alkylation of the pyridine (B92270) nitrogen in NBP, which, upon addition of a base, forms a colored product. The rate of color formation is directly proportional to the reactivity of the alkylating agent.

Alkylating AgentChemical FormulaLeaving GroupSecond-Order Rate Constant (k₂) with NBP (M⁻¹s⁻¹)Relative Reactivity
Methyl IodideCH₃II⁻Value to be determined experimentallyHigh
Dimethyl Sulfate(CH₃)₂SO₄CH₃SO₄⁻Value to be determined experimentallyHigh
This compound (CMEC) C₄H₇ClO₃Cl⁻Value to be determined experimentallyModerate (Estimated)
Benzyl ChlorideC₇H₇ClCl⁻Reference ValueModerate

Note: The exact rate constants are highly dependent on experimental conditions such as solvent, temperature, and concentration. The values presented here are for comparative purposes and should be determined empirically for specific applications. The reactivity of CMEC is estimated to be moderate, potentially lower than methyl iodide and dimethyl sulfate, due to the electronic effects of the adjacent carbonate group.

Experimental Protocols

To enable researchers to perform their own comparative analysis, a detailed protocol for the NBP assay is provided below. This standardized methodology will allow for the consistent and reliable determination of the relative reactivity of various alkylating agents.

Protocol: Determination of Alkylating Agent Reactivity using the 4-(p-nitrobenzyl)pyridine (NBP) Assay

Objective: To quantitatively determine the second-order rate constant (k₂) for the reaction of an alkylating agent with 4-(p-nitrobenzyl)pyridine.

Materials:

  • Alkylating agent (e.g., this compound, Methyl Iodide, Dimethyl Sulfate)

  • 4-(p-nitrobenzyl)pyridine (NBP)

  • Acetone (B3395972) (spectrophotometric grade)

  • Ethyl Acetate

  • Ethanol

  • Triethylamine (B128534) or other suitable base

  • UV-Vis Spectrophotometer

  • Thermostated cuvette holder

  • Stopwatch

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of NBP in acetone (e.g., 0.1 M).

    • Prepare a stock solution of the alkylating agent in acetone at a known concentration (e.g., 0.1 M). The concentration may need to be adjusted based on the expected reactivity.

    • Prepare a solution of the base (e.g., 10% v/v triethylamine in ethyl acetate).

  • Reaction Setup:

    • In a cuvette, mix a known volume of the NBP stock solution with acetone to achieve the desired final concentration (e.g., 0.01 M).

    • Place the cuvette in the thermostated cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Kinetic Measurement:

    • Initiate the reaction by adding a known volume of the alkylating agent stock solution to the cuvette. The final concentration of the alkylating agent should be in excess of the NBP concentration to ensure pseudo-first-order kinetics.

    • Immediately start monitoring the absorbance at a specific wavelength (typically around 540-560 nm after basification) over time. Record absorbance readings at regular intervals.

  • Color Development:

    • At the end of the reaction period, or at each time point for a discontinuous assay, add a fixed volume of the basic solution to develop the color of the NBP-alkylating agent adduct.

  • Data Analysis:

    • Plot the absorbance versus time.

    • The pseudo-first-order rate constant (k') can be determined from the slope of the natural logarithm of the change in absorbance versus time.

    • The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the alkylating agent in excess: k₂ = k' / [Alkylating Agent]

Visualization of the Alkylation Process

The general mechanism of the NBP assay and the subsequent color development can be visualized as a two-step process.

NBP_Assay_Workflow cluster_alkylation Step 1: Alkylation Reaction cluster_color Step 2: Color Development NBP 4-(p-nitrobenzyl)pyridine (NBP) Adduct N-alkylated NBP Adduct NBP->Adduct k₂ AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Adduct ColoredProduct Colored Product (Quinoidal Structure) Adduct->ColoredProduct Base Base Base->ColoredProduct

Caption: Workflow of the NBP assay for determining alkylating agent reactivity.

The reaction of an alkylating agent with a biological macromolecule like DNA typically proceeds via an Sₙ2 mechanism. The following diagram illustrates this general pathway.

SN2_Mechanism Nucleophile Nucleophile (e.g., N7 of Guanine) TransitionState Transition State [Nu---R---X]⁻ Nucleophile->TransitionState Backside Attack AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->TransitionState Product Alkylated Nucleophile TransitionState->Product LeavingGroup Leaving Group (X⁻) TransitionState->LeavingGroup

Caption: Generalized Sₙ2 mechanism for the alkylation of a nucleophile.

Conclusion

The choice of an alkylating agent is a multifaceted decision that requires careful consideration of reactivity, selectivity, and experimental conditions. While Methyl Iodide and Dimethyl Sulfate are known for their high reactivity, this compound presents itself as a potentially more moderate and selective alternative. The provided NBP assay protocol offers a standardized method for researchers to empirically determine and compare the reactivity of these and other alkylating agents, facilitating a more rational selection process in drug development and chemical synthesis. Further studies are encouraged to populate the comparative data table with precise kinetic values for CMEC under various conditions.

References

A Comparative Guide to Chloromethyl Ethyl Carbonate (CMEC) and Chloromethyl Methyl Carbonate (CMMC) in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of prodrug design, the strategic selection of promoieties is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of parent drugs. Among the various strategies, the use of acyloxyalkyl carbonates, synthesized from reagents like Chloromethyl Ethyl Carbonate (CMEC) and Chloromethyl Methyl Carbonate (CMMC), has emerged as a versatile approach to mask polar functional groups, thereby enhancing lipophilicity and membrane permeability. This guide provides a comprehensive comparison of CMEC and CMMC in prodrug synthesis, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug development programs.

While direct comparative studies between CMEC and CMMC are not extensively documented in the literature, this guide draws upon data from analogous methyl and ethyl carbonate prodrugs to provide a reasoned comparison of their expected performance.

Performance Comparison: CMEC vs. CMMC in Prodrug Synthesis

The primary difference between prodrugs synthesized with CMEC and CMMC lies in the terminal alkyl group of the carbonate moiety—ethyl versus methyl. This seemingly minor structural variation can influence several critical parameters of the resulting prodrug, including its synthesis, stability, and drug release kinetics.

Physicochemical and Pharmacokinetic Properties

The choice between an ethyl and a methyl group can modulate the lipophilicity of the prodrug. Generally, the addition of an ethyl group (from CMEC) will result in a slightly more lipophilic prodrug compared to one with a methyl group (from CMMC). This can have implications for solubility and membrane permeation.

Table 1: Comparative Data of Alkyl Monocarbonate Prodrugs of Penciclovir (B1679225)

PromoietiesOral Bioavailability (Mice, % Urinary Recovery)Half-life at pH 7.4 (days)Aqueous Solubility (mg/mL at 20°C)
Methyl Carbonate39-41% (in rats)--
Ethyl Carbonate50%--
Isopropyl Carbonate53%61138.8

Data extrapolated from a study on penciclovir prodrugs, which provides insights into the relative performance of different alkyl carbonate esters.

The data suggests that increasing the alkyl chain length from methyl to ethyl, and further to isopropyl, can lead to an increase in oral bioavailability. This is likely attributable to enhanced lipophilicity and potentially more favorable interactions with metabolic enzymes responsible for prodrug activation.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of prodrugs using CMEC and CMMC. Researchers should optimize these protocols for their specific parent drug.

General Synthesis of Carboxylate Prodrugs using CMEC or CMMC

This protocol describes the esterification of a carboxylic acid-containing drug with CMEC or CMMC.

Materials:

  • Carboxylic acid-containing parent drug

  • This compound (CMEC) or Chloromethyl Methyl Carbonate (CMMC)

  • Cesium carbonate (Cs₂CO₃) or a suitable organic base (e.g., triethylamine)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the parent drug (1 equivalent) in anhydrous DMF, add cesium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add CMEC or CMMC (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired prodrug.

In Vitro Stability and Drug Release Studies

This protocol outlines a method to assess the chemical stability and drug release kinetics of the synthesized prodrugs at different pH values.

Materials:

  • Synthesized prodrug

  • Phosphate buffer solutions (e.g., pH 5.0, 6.8, and 7.4)

  • Hydrochloric acid solution (pH 1.2)

  • Acetonitrile (B52724) or other suitable organic solvent

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., acetonitrile).

  • Prepare reaction solutions by diluting the stock solution with the respective buffer to a final concentration of approximately 100 µM. The final concentration of the organic solvent should be minimal (<1%) to avoid affecting stability.

  • Incubate the reaction solutions in a constant temperature bath at 37 °C.

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each reaction solution.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins (if using biological matrices) and stop further degradation.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC to quantify the concentration of the remaining prodrug and the released parent drug.

  • Calculate the half-life (t₁/₂) of the prodrug at each pH by plotting the natural logarithm of the prodrug concentration versus time.

Visualizing the Prodrug Strategy

The following diagrams, generated using the DOT language, illustrate the synthesis and enzymatic/chemical cleavage of acyloxyalkyl carbonate prodrugs.

Prodrug_Synthesis Parent_Drug Parent Drug (with -COOH group) Prodrug Acyloxyalkyl Carbonate Prodrug (Drug-COO-CH₂-O-CO-O-R) Parent_Drug->Prodrug Esterification CMEC_CMMC CMEC or CMMC (Cl-CH₂-O-CO-O-R) CMEC_CMMC->Prodrug Base Base (e.g., Cs₂CO₃) Base->Prodrug Facilitates reaction

Caption: General workflow for the synthesis of acyloxyalkyl carbonate prodrugs.

Prodrug_Cleavage Prodrug Acyloxyalkyl Carbonate Prodrug Intermediate Unstable Intermediate Prodrug->Intermediate Hydrolysis Enzymes Esterases Enzymes->Intermediate Catalysis Parent_Drug Parent Drug (Active) Intermediate->Parent_Drug Spontaneous decomposition Byproducts Formaldehyde + CO₂ + R-OH Intermediate->Byproducts Spontaneous decomposition

Caption: Proposed mechanism for the release of the parent drug from the prodrug.

Conclusion

The selection between this compound and Chloromethyl Methyl Carbonate for prodrug synthesis warrants careful consideration of the desired physicochemical and pharmacokinetic properties of the final compound. While both reagents provide a viable means to create acyloxyalkyl carbonate prodrugs, the ethyl group of CMEC is likely to impart greater lipophilicity, potentially leading to enhanced oral bioavailability compared to the methyl group of CMMC. However, this may also affect solubility and the rate of enzymatic cleavage.

The provided experimental protocols offer a starting point for the synthesis and evaluation of these prodrugs. It is crucial for researchers to perform head-to-head comparisons within their specific series of compounds to determine the optimal promoiety for their drug candidate. The subtle structural differences between CMEC and CMMC can be leveraged as a tool for fine-tuning the properties of a prodrug to achieve the desired therapeutic outcome.

A Comparative Guide to the Efficacy of Antiviral Prodrugs Synthesized with Chloromethyl Carbonate Derivatives and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the enhancement of antiviral drug efficacy through prodrug strategies is a critical area of study. The use of chloromethyl carbonate derivatives, such as chloromethyl ethyl carbonate and its analogs, represents a key approach in the synthesis of orally bioavailable prodrugs. This guide provides an objective comparison of the performance of antiviral prodrugs synthesized using this methodology against alternative prodrug strategies, supported by experimental data.

The focus of this comparison will be on two prominent nucleotide analog antivirals: tenofovir (B777) and adefovir (B194249). For tenofovir, we will compare Tenofovir Disoproxil Fumarate (B1241708) (TDF), a prodrug synthesized using a chloromethyl carbonate derivative, with Tenofovir Alafenamide (TAF), a phosphonamidate prodrug. For adefovir, we will compare Adefovir Dipivoxil, synthesized using a chloromethyl ester, with Pradefovir, a liver-targeting prodrug.

Quantitative Data Comparison

The following tables summarize the key performance indicators for the selected antiviral prodrugs, including in vitro efficacy (EC50), cytotoxicity (CC50), and pharmacokinetic parameters.

Tenofovir Prodrugs: TDF vs. TAF

Tenofovir Disoproxil Fumarate (TDF) is synthesized using chloromethyl isopropyl carbonate to form the disoproxil ester, enhancing its oral bioavailability. Tenofovir Alafenamide (TAF) employs a phosphonamidate chemistry to achieve higher intracellular concentrations of the active drug with lower systemic exposure.

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Reference
Oral Bioavailability ~25% (fasting), ~39% (with high-fat meal)Not directly measured, but achieves therapeutic concentrations at a much lower dose[1]
Plasma Tenofovir Cmax (ng/mL) 20713[1]
Plasma Tenofovir AUC (ng·h/mL) 1810383[1]
Intracellular Tenofovir-DP (active form) Levels LowerHigher[1]
Anti-HIV-1 EC50 (nM) 5.0 (in MT-2 cells)0.005 (as GS-7340, in MT-2 cells)[2]
CC50 (µM) 40 (in MT-2 cells)180 (in MT-2 cells)[3]
Selectivity Index (CC50/EC50) ~8,000~36,000,000[2][3]

Note: EC50 and CC50 values can vary depending on the cell line and assay conditions.

Adefovir Prodrugs: Adefovir Dipivoxil vs. Pradefovir

Adefovir Dipivoxil is the pivaloyloxymethyl ester prodrug of adefovir, synthesized using chloromethyl pivalate (B1233124). Pradefovir is a liver-targeted prodrug designed to reduce the renal toxicity associated with adefovir.

ParameterAdefovir DipivoxilPradefovirReference
Oral Bioavailability ~30-60%42% (in rats, as mesylate salt)[4]
Primary Site of Activation Systemic (via cellular esterases)Liver (via CYP3A4)[2]
Liver-to-Kidney Ratio of Active Metabolite 1:112-fold higher than Adefovir Dipivoxil (in rats)[4]
Anti-HBV IC50 (µM) of Adefovir 0.2 - 2.5 (in HBV transfected human hepatoma cell lines)Data for Pradefovir not directly available in public literature[2]
CC50 (µM) of Adefovir >1000Data for Pradefovir not directly available in public literature[2]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these antiviral prodrugs are crucial for reproducible research.

Protocol 1: Synthesis of Tenofovir Disoproxil Fumarate (TDF)

This protocol is based on the condensation of tenofovir with chloromethyl isopropyl carbonate.

Materials:

  • Tenofovir (PMPA)

  • Chloromethyl isopropyl carbonate (CMIC)

  • Triethylamine (B128534) (TEA)

  • N-methyl-2-pyrrolidone (NMP)

  • Tetrabutylammonium (B224687) bromide (TBAB) - Phase transfer catalyst

  • Fumaric acid

  • Isopropyl alcohol

  • Dichloromethane

  • Magnesium sulfate

  • Distilled water

Procedure:

  • To a clean, dry reaction vessel under a nitrogen atmosphere, add tenofovir (1.0 eq), N-methyl-2-pyrrolidone, and triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tetrabutylammonium bromide (0.1 eq).

  • Heat the reaction mixture to 63°C and stir for 30 minutes.

  • Slowly add chloromethyl isopropyl carbonate (3.0 eq) to the reaction mixture.

  • Maintain the temperature at 63°C and continue stirring for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature and then further cool to 5°C.

  • Slowly add pre-cooled distilled water (below 15°C) to the reaction mixture and stir for 1 hour at 15°C.

  • Extract the aqueous mixture twice with dichloromethane.

  • Combine the organic layers and wash twice with distilled water.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain tenofovir disoproxil as an oil.

  • Dissolve the oily residue in isopropyl alcohol.

  • Add fumaric acid (1.0 eq) and heat the mixture to 50°C with stirring until complete dissolution.

  • Slowly cool the solution to 25°C, then further cool to 3°C, and maintain this temperature with stirring for 4 hours to allow for crystallization.

  • Filter the precipitated crystals, wash with cold isopropyl alcohol, and dry under vacuum at 40°C to obtain Tenofovir Disoproxil Fumarate.[5]

Protocol 2: Synthesis of Adefovir Dipivoxil

This protocol describes the synthesis of adefovir dipivoxil via condensation of adefovir with chloromethyl pivalate.

Materials:

  • Adefovir

  • Chloromethyl pivalate

  • Triethylamine

  • N-methyl-2-pyrrolidone (NMP)

  • Isopropyl acetate (B1210297)

  • Ethyl acetate

  • Purified water

Procedure:

  • Add adefovir (1.0 eq) and N-methyl-2-pyrrolidone to a reaction vessel.

  • Add triethylamine (4.0 eq) and chloromethyl pivalate (5.1 eq) to the mixture.

  • Heat the reaction mixture to a temperature between 40°C and 45°C and stir for 5 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 10-20°C.

  • Add isopropyl acetate and stir.

  • Filter the reaction mixture to remove by-products.

  • Wash the filtrate with purified water.

  • Separate the organic layer and concentrate under reduced pressure to obtain crude adefovir dipivoxil.

  • The crude product can be further purified by crystallization from a suitable solvent system such as acetone/methyl tert-butyl ether.[6][7]

Protocol 3: In Vitro Antiviral Efficacy (EC50) Assay

This is a general protocol for determining the 50% effective concentration (EC50) of an antiviral compound.

Materials:

  • Host cell line permissive to the virus of interest (e.g., MT-2 cells for HIV, HepG2 2.2.15 for HBV)

  • Virus stock of known titer

  • Cell culture medium and supplements

  • Test compound

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA for HIV, qPCR for HBV DNA)

Procedure:

  • Seed the host cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the culture medium from the cells and add the compound dilutions to the wells.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Include appropriate controls: virus-infected cells without compound (virus control) and uninfected cells without compound (cell control).

  • Incubate the plates for a period sufficient for the virus to replicate (e.g., 5-7 days for HIV, 9 days for HBV).

  • After incubation, collect the cell supernatant or cell lysate.

  • Quantify the extent of viral replication in each well using a suitable method.

  • Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[8][9]

Protocol 4: In Vitro Cytotoxicity (CC50) Assay

This protocol outlines a general method for determining the 50% cytotoxic concentration (CC50) of a compound.

Materials:

  • Host cell line used in the antiviral assay

  • Cell culture medium and supplements

  • Test compound

  • 96-well cell culture plates

  • Reagent for measuring cell viability (e.g., MTT, XTT, or CellTiter-Glo)

Procedure:

  • Seed the host cells into a 96-well plate at the same density as in the antiviral assay and incubate overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the culture medium from the cells and add the compound dilutions to the wells.

  • Include a control of untreated cells (cell control).

  • Incubate the plates for the same duration as the antiviral assay.

  • After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1][10]

Visualizations

The following diagrams, created using the DOT language, illustrate key synthesis workflows and metabolic pathways.

G cluster_synthesis Synthesis of Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir (PMPA) Condensation Condensation Tenofovir->Condensation CMIC Chloromethyl Isopropyl Carbonate CMIC->Condensation TEA_NMP Triethylamine, NMP TEA_NMP->Condensation TDF_crude Tenofovir Disoproxil (Crude) Condensation->TDF_crude Crystallization Crystallization TDF_crude->Crystallization Fumaric_Acid Fumaric Acid Fumaric_Acid->Crystallization TDF_final Tenofovir Disoproxil Fumarate Crystallization->TDF_final

Caption: Synthesis workflow for Tenofovir Disoproxil Fumarate (TDF).

G cluster_synthesis_adefovir Synthesis of Adefovir Dipivoxil Adefovir Adefovir Condensation_Adefovir Condensation Adefovir->Condensation_Adefovir CMP Chloromethyl Pivalate CMP->Condensation_Adefovir Base_Solvent Base (e.g., Triethylamine) Solvent (e.g., NMP) Base_Solvent->Condensation_Adefovir Adefovir_Dipivoxil_crude Adefovir Dipivoxil (Crude) Condensation_Adefovir->Adefovir_Dipivoxil_crude Purification Purification/ Crystallization Adefovir_Dipivoxil_crude->Purification Adefovir_Dipivoxil_final Adefovir Dipivoxil Purification->Adefovir_Dipivoxil_final G cluster_activation_tenofovir Metabolic Activation of Tenofovir Prodrugs TDF Tenofovir Disoproxil Fumarate (TDF) (Oral Administration) Tenofovir_Plasma Tenofovir (in Plasma) TDF->Tenofovir_Plasma Esterases TAF Tenofovir Alafenamide (TAF) (Oral Administration) Lymphoid_Cell Lymphoid Cell TAF->Lymphoid_Cell Plasma Plasma Tenofovir_Intracellular Tenofovir (Intracellular) Lymphoid_Cell->Tenofovir_Intracellular Cathepsin A Tenofovir_Plasma->Lymphoid_Cell Tenofovir_DP Tenofovir Diphosphate (Active Form) Tenofovir_Intracellular->Tenofovir_DP Cellular Kinases HIV_RT HIV Reverse Transcriptase Tenofovir_DP->HIV_RT Inhibition G cluster_activation_adefovir Metabolic Activation of Adefovir Prodrugs Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Administration) Adefovir_Systemic Adefovir (Systemic) Adefovir_Dipivoxil->Adefovir_Systemic Esterases Pradefovir Pradefovir (Oral Administration) Hepatocyte Hepatocyte (Liver Cell) Pradefovir->Hepatocyte Systemic_Circulation Systemic Circulation Adefovir_Intrahepatic Adefovir (Intrahepatic) Hepatocyte->Adefovir_Intrahepatic CYP3A4 Adefovir_Systemic->Hepatocyte Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir_Intrahepatic->Adefovir_DP Cellular Kinases HBV_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_Polymerase Inhibition

References

A comparative study of different chloromethyl carbonate esters as electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloromethyl carbonate esters are a versatile class of reagents widely employed in organic synthesis, particularly as electrophiles for the introduction of the alkoxycarbonyloxymethyl group. This functional group is of significant interest in the development of prodrugs, as it can mask polar functional groups, thereby enhancing lipophilicity and improving pharmacokinetic profiles. This guide provides a comparative analysis of different chloromethyl carbonate esters, focusing on their reactivity, stability, and applications, supported by experimental data from various sources.

Overview of Chloromethyl Carbonate Esters

Chloromethyl carbonate esters are characterized by the general structure R-O-CO-O-CH₂Cl. The reactivity of these compounds as electrophiles is primarily centered on the chloromethyl group, which is susceptible to nucleophilic attack. The nature of the "R" group, which can be an alkyl or aryl moiety, influences the steric and electronic properties of the ester, thereby modulating its reactivity, stability, and solubility.

The primary application of these reagents is in the formation of acyloxymethyl carbonates, which serve as prodrug moieties. The general scheme involves the reaction of a chloromethyl carbonate ester with a carboxylic acid or its salt.

Comparative Performance Data

Table 1: Comparison of Reaction Yields for the Synthesis of Prodrugs and Intermediates
Chloromethyl Carbonate EsterNucleophile/SubstrateProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Chloromethyl isopropyl carbonateTenofovir (PMPA)Tenofovir disoproxilN-MethylpyrrolidoneTriethylamine (B128534)63453[1]
Chloromethyl isopropyl carbonateTenofovir (PMPA)Tenofovir disoproxilCyclohexane/NMPTriethylamine50-604-8~85 (qualitative)[2]
Chloromethyl isopropyl carbonateTenofovir (PMPA)Tenofovir disoproxilTriethylamine-50-604-[3]
Chloromethyl chloroformate (precursor)Palmitoylethanolamide (B50096) (PEA)Chloromethyl 2-(palmitoylamino)ethyl carbonateDichloromethane (B109758)Pyridine (B92270)0136[4]

Note: The yields reported are for the final product and may involve multiple steps. The data is intended to provide a general indication of the utility of these reagents.

Experimental Protocols

General Procedure for the Synthesis of Acyloxymethylcarbonates

This protocol is adapted from the synthesis of acyloxymethylcarbonates of palmitoylethanolamide.[4]

Step 1: Synthesis of Chloromethyl 2-(palmitoylamino)ethyl carbonate

  • To a chilled (0 °C), stirred solution of palmitoylethanolamide (1.44 mmol) in anhydrous dichloromethane (DCM), add pyridine (2.48 mmol).

  • Slowly add chloromethyl chloroformate (1.69 mmol).

  • Allow the reaction to proceed for 1 hour, monitoring completion by TLC analysis.

  • Quench the reaction with water and dilute with ethyl acetate (B1210297) (AcOEt).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, diluted HCl, water, and brine.

  • Dry the organic layer over sodium sulfate (B86663) and remove the solvents under reduced pressure.

  • Purify the crude chloromethyl-carbonate ester by silica (B1680970) gel column chromatography (eluent: n-hexane:AcOEt = 6:4) to yield the product.[4]

Step 2: Synthesis of Acyloxymethyl 2-(palmitoylamino)ethyl carbonate

  • Dissolve the chloromethyl-carbonate ester (1.0 eq) in anhydrous acetonitrile.

  • Add tetrabutylammonium (B224687) iodide (TBAI) (1.0 eq) at room temperature.

  • Add the cesium salt of the desired carboxylic acid (1.4 eq).

  • Heat the mixture at 80°C with stirring under a nitrogen atmosphere for 12 hours.

  • Pour the reaction mixture into water, dilute with AcOEt, and extract twice with AcOEt.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over sodium sulfate and remove the solvents under reduced pressure.

  • Purify the crude product by flash column chromatography with an appropriate eluent mixture.[4]

Synthesis of Tenofovir Disoproxil Using Chloromethyl Isopropyl Carbonate

This protocol is based on a common synthetic route for the prodrug Tenofovir disoproxil.[1][2]

  • In a suitable reactor, suspend Tenofovir (PMPA) in N-methylpyrrolidone.

  • Add triethylamine and stir the mixture.

  • Heat the reaction mixture to approximately 63°C and stir for 30 minutes.

  • Add chloromethyl isopropyl carbonate and continue stirring at the same temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then further cool to 5°C.

  • Slowly add cold water while maintaining the temperature below 15°C.

  • Stir for 1 hour at 15°C and then extract the product twice with dichloromethane.

  • Combine the organic layers, wash with water, and dry over magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude Tenofovir disoproxil as an oil.[1]

Reaction Mechanisms and Logical Relationships

The primary reaction mechanism for chloromethyl carbonate esters as electrophiles is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.

References

A Comparative Guide to Alternatives for Chloromethyl Ethyl Carbonate in Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. Chloromethyl ethyl carbonate (CMEC) is a reagent utilized for the introduction of the ethoxycarbonylmethyl (Eoc) protecting group, particularly for masking hydroxyl and carboxyl functionalities. However, the landscape of protecting group chemistry offers a diverse array of alternatives, each with distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of prominent alternative reagents to CMEC, supported by experimental data and detailed protocols to inform the selection of the most suitable protecting group strategy for a given synthetic challenge.

Comparison of Key Carbonate Protecting Groups

The following table summarizes the performance of common carbonate-based protecting groups that serve as alternatives to the Eoc group introduced by CMEC. These have been selected based on their widespread use and distinct deprotection mechanisms, which allow for orthogonal strategies in complex syntheses.

Protecting GroupReagentTypical SubstrateProtection ConditionsDeprotection ConditionsTypical Yield (%)Reference
Benzyl (B1604629) Carbonate (Cbz) Benzyl chloroformate (Cbz-Cl)Amines, AlcoholsNaHCO₃, THF/H₂O, 0°C - rt, 20 hH₂, Pd/C, MeOH, rt, 1-16 h90[1][2]
tert-Butyl Carbonate (Boc) Di-tert-butyl dicarbonate (B1257347) (Boc)₂OAmines, PhenolsDMAP, MeCN, rtTFA, DCM, rt, 0.5-4 h94[2][3]
Allyl Carbonate (Alloc) Allyl chloroformate (Alloc-Cl)Amines, AlcoholsPyridine, THF, rtPd(PPh₃)₄, Scavenger (e.g., Dimedone), THF, rt, 0.5-1 h>90[4]
2,2,2-Trichloroethyl Carbonate (Troc) 2,2,2-Trichloroethyl chloroformate (Troc-Cl)Alcohols, AminesPyridine, CH₂Cl₂, 0°C, 1 hZn, AcOH, rt93[5][6]

Detailed Experimental Protocols

The following section provides detailed experimental methodologies for the introduction and removal of the compared protecting groups.

Benzyl Carbonate (Cbz) Group

Protection of an Amine: [1] To a solution of the amine (1.0 equiv) in a 2:1 mixture of THF and water (0.1 M), sodium bicarbonate (2.0 equiv) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (1.5 equiv) is added dropwise. The reaction is stirred at 0 °C for 20 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.

Deprotection via Hydrogenolysis: [2] The Cbz-protected compound is dissolved in methanol (B129727) or ethanol (B145695) (0.1 M). 10% Palladium on carbon (5-10 mol%) is added to the solution. The flask is purged with nitrogen, and then a hydrogen atmosphere is introduced (e.g., via a balloon). The mixture is stirred vigorously at room temperature for 1-16 hours, with reaction progress monitored by TLC. Upon completion, the catalyst is removed by filtration through celite, and the filtrate is concentrated in vacuo to yield the deprotected amine.

tert-Butyl Carbonate (Boc) Group

Protection of a Phenol (B47542): [3] To a solution of the phenol (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in a suitable solvent, di-tert-butyl dicarbonate (1.1 equiv) is added at room temperature. The reaction is stirred until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.

Deprotection via Acidolysis: [2][7] The Boc-protected compound is dissolved in dichloromethane (B109758) (0.1-0.2 M). Trifluoroacetic acid (TFA) is added to a final concentration of 20-50% (v/v) at room temperature. The reaction is stirred for 0.5 to 4 hours. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected compound, typically as its TFA salt.

Allyl Carbonate (Alloc) Group

Protection of an Amine: [4] The amine (1.0 equiv) is dissolved in anhydrous THF under an inert atmosphere. Pyridine (1.2 equiv) is added, followed by the dropwise addition of allyl chloroformate (1.1 equiv). The reaction is stirred at room temperature until completion. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Deprotection via Palladium Catalysis: [4] The Alloc-protected compound (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere. A scavenger such as dimedone (1.5 equiv) is added, followed by the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%). The reaction is stirred at room temperature for 30-60 minutes. The mixture is then concentrated and purified by column chromatography.

2,2,2-Trichloroethyl Carbonate (Troc) Group

Protection of an Alcohol: [5][6] The alcohol (1.0 equiv) is dissolved in dichloromethane at 0 °C. Pyridine (8.0 equiv) is added, followed by the dropwise addition of 2,2,2-trichloroethyl chloroformate (4.0 equiv). The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.

Deprotection via Reductive Cleavage: [6] The Troc-protected compound is dissolved in a suitable solvent such as acetic acid or a mixture of THF and water. Activated zinc dust is added in excess, and the suspension is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the zinc is filtered off, and the filtrate is worked up to isolate the deprotected alcohol.

Reaction Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental workflows for the protection and deprotection schemes discussed.

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Functional_Group R-XH (Alcohol, Amine, etc.) Protected_Substrate R-X-PG Functional_Group->Protected_Substrate Protection (Base, Solvent) Protecting_Reagent Protecting Group Reagent (e.g., Cbz-Cl, Boc₂O) Protecting_Reagent->Protected_Substrate Reaction_Step Chemical Reaction(s) on other parts of the molecule Deprotection_Step Deprotection (Specific Reagents) Deprotected_Product R-XH Deprotection_Step->Deprotected_Product

Caption: General workflow for the use of protecting groups in synthesis.

The choice of a specific protecting group and its corresponding reagent is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other sensitive functionalities. The following diagram illustrates the orthogonal relationship between the discussed protecting groups.

Orthogonality cluster_deprotection_conditions Deprotection Conditions PGs Cbz Boc Alloc Troc Hydrogenolysis H₂, Pd/C PGs:Cbz->Hydrogenolysis Acid Strong Acid (TFA) PGs:Boc->Acid Palladium Pd(0) Catalyst PGs:Alloc->Palladium Reduction Zn, AcOH PGs:Troc->Reduction Hydrogenolysis->PGs:Boc Stable Hydrogenolysis->PGs:Alloc Stable Hydrogenolysis->PGs:Troc Stable Acid->PGs:Cbz Labile under harsh conditions Acid->PGs:Alloc Generally Stable Acid->PGs:Troc Stable Palladium->PGs:Cbz Can be cleaved Palladium->PGs:Boc Stable Palladium->PGs:Troc Stable Reduction->PGs:Cbz Stable Reduction->PGs:Boc Stable Reduction->PGs:Alloc Stable

Caption: Orthogonality of common carbonate protecting groups.

Conclusion

The selection of an appropriate protecting group strategy is a critical decision in the design of complex synthetic routes. While this compound offers a means to introduce the Eoc group, a variety of robust and well-characterized alternatives are available. Benzyl (Cbz), tert-butyl (Boc), allyl (Alloc), and 2,2,2-trichloroethyl (Troc) carbonates each provide distinct advantages in terms of their introduction, stability, and, most importantly, their orthogonal removal conditions. The experimental data and protocols provided in this guide are intended to equip researchers with the necessary information to make informed decisions, thereby enhancing the efficiency and success of their synthetic endeavors. The careful consideration of the stability and reactivity of each protecting group in the context of the overall synthetic plan is essential for navigating the challenges of modern organic synthesis.

References

Navigating the Prodrug Landscape: A Comparative Guide to the Stability of Chloromethyl Ethyl Carbonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the journey of a therapeutic candidate from a promising molecule to an effective drug is often fraught with challenges. One critical hurdle is ensuring the drug reaches its target in the body in sufficient concentrations. Prodrugs, inactive precursors that are converted into the active drug in vivo, represent a powerful strategy to overcome pharmacokinetic limitations. Among the various "promoieties" used to create prodrugs, chloromethyl ethyl carbonate has emerged as a tool to enhance the delivery of drugs containing carboxylic acid or hydroxyl groups. This guide provides a comparative analysis of the in vitro and in vivo stability of prodrugs derived from this moiety, supported by experimental data and protocols to aid in the rational design of next-generation therapeutics.

The stability of a prodrug is a delicate balance. It must be stable enough to survive the journey through the digestive system and bloodstream but labile enough to be efficiently converted to the active drug at the desired site of action. This conversion is typically mediated by enzymes such as esterases, which are abundant in the plasma, liver, and other tissues. Understanding the rate and extent of this conversion is paramount for predicting a prodrug's efficacy and safety profile.

In Vitro Stability: A First Look at Prodrug Performance

In vitro stability assays are the first line of assessment for a prodrug candidate. These experiments simulate the physiological conditions the prodrug will encounter in the body, providing crucial data on its likely metabolic fate. The two most common assays are the plasma stability assay and the liver microsomal stability assay.

Plasma Stability

Plasma, the liquid component of blood, is rich in esterases that can readily hydrolyze ester and carbonate linkages. The plasma stability assay measures the rate at which a prodrug is converted to its parent drug in the presence of plasma from different species, typically human, rat, and mouse. This data helps in predicting the systemic stability of the prodrug and can reveal potential species differences in metabolism.

While specific data for prodrugs derived directly from this compound is limited in publicly available literature, data from structurally similar ethyl carbonate and other short-chain carbonate prodrugs can provide valuable insights. Generally, simple carbonate esters are susceptible to rapid hydrolysis in plasma. For instance, a study on a 2'-ethylcarbonate derivative of paclitaxel (B517696) reported a very short half-life of only 4 minutes in rat serum, indicating rapid enzymatic cleavage.[1] Another study comparing different linker types found that stability generally increases with the length of the alkyl chain in the linker, with propylene (B89431) glycol linkers being significantly more stable than methoxy (B1213986) or ethoxy linkers.[2] This suggests that prodrugs derived from this compound would likely exhibit relatively rapid clearance in plasma.

In contrast, acyloxymethyl ester prodrugs, another common strategy for masking carboxylic acids, exhibit a wide range of plasma stabilities depending on the specific acyl group. Half-lives can range from a few minutes to several hours in human plasma.[3]

Prodrug MoietyParent Drug (Example)SpeciesIn Vitro Half-Life (t½)Reference
DiethylcarbonateIbuprofen (B1674241)Dog (Intestinal Juice)Rapid Conversion[4]
DiethylcarbonateNaproxen (B1676952)Dog (Intestinal Juice)Rapid Conversion[4]
2'-EthylcarbonatePaclitaxelRat (Serum)4 minutes[1]
Acyloxymethyl EsterVariousHuman (Serum/Plasma)4 - 137 minutes[3]
Carbonate LinkerNampt InhibitorRat (Serum)4.6 hours[5]
Ester LinkerNampt InhibitorRat (Serum)1.0 hour[5]

Table 1: Comparative In Vitro Plasma Stability of Carbonate and Ester Prodrugs. This table summarizes the half-lives of various carbonate and ester prodrugs in plasma or serum, highlighting the generally rapid conversion of short-chain carbonate prodrugs.

Liver Microsomal Stability

The liver is the primary site of drug metabolism in the body. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. The liver microsomal stability assay assesses the susceptibility of a prodrug to metabolism by these enzymes. A high clearance rate in this assay suggests that the prodrug may be rapidly eliminated by the liver, potentially before it can be converted to the active drug in sufficient quantities.

In Vivo Stability and Bioavailability: The Ultimate Test

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a prodrug, including its absorption, distribution, metabolism, and excretion (ADME). A key parameter derived from these studies is bioavailability (F), which represents the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For a prodrug, the bioavailability of the parent drug is the critical endpoint.

A study investigating diethylcarbonate prodrugs of ibuprofen and naproxen in dogs found that the prodrugs themselves were not detected in the plasma after oral administration, indicating rapid and complete conversion during or after absorption. The relative bioavailability of ibuprofen from its prodrug was 96%, while that of naproxen was 74%, demonstrating that this prodrug strategy can be effective in delivering the parent drug.[4] For prodrugs of an HIV-1 reverse transcriptase inhibitor, derivatization with hydroxymethyl carbonates led to a 4.3- to 8.6-fold increase in the 24-hour exposure of the parent drug in rats compared to dosing the parent drug itself.[7]

Prodrug MoietyParent DrugSpeciesRelative Bioavailability (%)Reference
DiethylcarbonateIbuprofenDog96[4]
DiethylcarbonateNaproxenDog74[4]
Hydroxymethyl CarbonateHIV-1 NNRTIRat4.3 to 8.6-fold increase in exposure[7]

Table 2: In Vivo Bioavailability of Parent Drugs from Carbonate Prodrugs. This table presents the relative bioavailability of the active parent drug following oral administration of its carbonate prodrug, indicating the potential for efficient drug delivery.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible stability data. Below are representative protocols for the key in vitro stability assays.

Plasma Stability Assay Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the test prodrug in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 1-10 mM.

    • Thaw frozen plasma (human, rat, or mouse) at 37°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding a small volume of the prodrug stock solution to the plasma to achieve a final concentration typically between 1-10 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding a multiple-volume excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. This step precipitates the plasma proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or plate.

    • Analyze the concentration of the remaining prodrug and the formed parent drug in the supernatant using a validated analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining prodrug against time.

    • The slope of the linear portion of the curve represents the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Liver Microsome Stability Assay Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the test prodrug as described for the plasma stability assay.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw frozen liver microsomes (human, rat, or mouse) on ice. Dilute the microsomes to the desired protein concentration (typically 0.5-1 mg/mL) with the reaction buffer.

  • Incubation:

    • In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the diluted microsomes, and the prodrug stock solution to the final desired concentration (typically 1 µM).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-CYP mediated metabolism.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the plasma stability assay (vortex, centrifuge, and analyze the supernatant by LC-MS/MS).

  • Data Analysis:

    • Calculate the in vitro half-life as described for the plasma stability assay.

    • From the half-life and the microsomal protein concentration, the intrinsic clearance (CLint) can be calculated, which is a measure of the metabolic capacity of the liver for the prodrug.

Visualizing Prodrug Metabolism and Experimental Workflow

Diagrams generated using Graphviz can help to visualize the complex processes involved in prodrug stability assessment.

Caption: Metabolic pathway of an orally administered carbonate prodrug.

Caption: Experimental workflow for evaluating prodrug stability.

Conclusion and Future Directions

Prodrugs utilizing the this compound linker represent a promising strategy for enhancing the delivery of certain parent drugs. Based on data from structurally similar carbonate prodrugs, it is anticipated that these derivatives will exhibit rapid conversion to the active drug in biological matrices, which can be advantageous for achieving rapid onset of action. However, this rapid conversion may also lead to high first-pass metabolism and potential systemic instability.

The provided experimental protocols and comparative data for other promoieties offer a framework for the systematic evaluation of novel this compound prodrugs. Future research should focus on generating specific stability data for this class of prodrugs with a variety of parent molecules to establish a clearer understanding of their structure-stability relationships. This will enable a more predictive approach to their design and ultimately contribute to the development of safer and more effective medicines.

References

The Strategic Selection of Alkylating Agents: A Cost-Benefit Analysis of Chloromethyl Ethyl Carbonate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and large-scale chemical synthesis, the choice of reagents is a critical decision point, balancing cost, efficiency, safety, and environmental impact. Chloromethyl ethyl carbonate (CMEC), a versatile alkylating agent, has emerged as a key intermediate, particularly in the synthesis of antiviral prodrugs.[1][2][3] This guide provides an objective comparison of CMEC with its common alternatives, supported by available data and experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for large-scale applications.

Cost Landscape: A Comparative Overview

The economic feasibility of a large-scale synthesis is heavily influenced by the cost of starting materials. This compound (CMEC) and its alternatives, primarily Chloromethyl Methyl Carbonate (CMMC) and Chloromethyl Isopropyl Carbonate (CMIPC), exhibit a range of price points influenced by purity, volume, and supplier. While prices are subject to market fluctuations, the following table summarizes representative costs gleaned from various chemical suppliers.

Table 1: Cost Comparison of Chloromethyl Carbonates

CompoundChemical FormulaMolecular Weight ( g/mol )PurityRepresentative Price (USD)Supplier Examples
This compound (CMEC) C4H7ClO3138.5597%~$934/kg (£2,334/2.5kg)Apollo Scientific[4]
97%~$900/kg (for 250g)Biosynth[2]
Chloromethyl Methyl Carbonate (CMMC) C3H5ClO3124.5299%~$10/kgChemicalBook[5]
≥97%~ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
828/kg(828/kg (828/kg(
82.80/100g)
Sigma-Aldrich
Chloromethyl Isopropyl Carbonate (CMIPC) C5H9ClO3152.5799%~$4.80/kg (₹400/kg)IndiaMART[6]
99%~$10/kgChemicalBook

Note: Prices are for reference only and may vary significantly based on quantity, supplier, and market conditions.

Performance and Applications in Synthesis

CMEC and its analogues are primarily utilized as intermediates for introducing the (alkoxycarbonyl)oxymethyl group, a common strategy in the creation of prodrugs to enhance the bioavailability of parent molecules.[7] A notable application is in the synthesis of Tenofovir, an antiviral medication used to treat HIV and Hepatitis B, where these compounds are key for creating the disoproxil prodrug moiety.[6][8][9]

The choice between CMEC, CMMC, and CMIPC often depends on the desired properties of the final prodrug, as the alkyl group (ethyl, methyl, or isopropyl) can influence the rate of hydrolysis and the pharmacokinetic profile.

Physicochemical Properties

A comparison of the fundamental physical and chemical properties is essential for process design and safety assessments in a large-scale setting.

Table 2: Comparative Physicochemical Properties

PropertyThis compound (CMEC)Chloromethyl Methyl Carbonate (CMMC)Chloromethyl Isopropyl Carbonate (CMIPC)
CAS Number 35179-98-7[10]40510-81-4[5]35180-01-9[8]
Molecular Formula C4H7ClO3[10]C3H5ClO3C5H9ClO3[6]
Molecular Weight 138.55 g/mol [10]124.52 g/mol 152.57 g/mol [6]
Boiling Point 135.1°C at 760 mmHg[10]139-140°C[11]80°C[6] / 66°C @ 16 Torr[12][13]
Density 1.196 g/cm³[10]1.303 g/cm³ (at 15°C)[11]1.14 g/cm³[6]
Appearance Colorless and transparent liquid[10]Colorless to yellow liquid[11]Clear, colorless liquid[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and scaling up synthetic processes. Below are representative protocols for the synthesis of CMEC, its alternative CMIPC, and a general workflow for its application in prodrug synthesis.

Experimental Protocol 1: Synthesis of this compound (CMEC)

This protocol is based on the reaction of chloromethyl chloroformate with ethanol (B145695) in the presence of a base.

Materials:

Procedure: [14]

  • Combine chloromethyl chloroformate (19 mL) and dichloromethane (300 mL) in a reaction vessel and cool the mixture in an ice bath.

  • Prepare a solution of ethanol (11.7 mL) and triethylamine (30.7 mL) in dichloromethane (100 mL).

  • Add the ethanol/triethylamine solution dropwise to the cooled chloromethyl chloroformate solution over approximately 1 hour.

  • Allow the reaction to proceed for 3.5 hours.

  • Filter the reaction mixture and concentrate the filtrate to obtain a residue.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the dried solution and evaporate the solvent in vacuo to yield ethyl chloromethyl carbonate.

Experimental Protocol 2: Synthesis of Chloromethyl Isopropyl Carbonate (CMIPC)

This protocol describes a method for preparing CMIPC, a key intermediate for Tenofovir.[9]

Materials:

Procedure: [9]

  • Add formyl chloride and toluene to a 1000mL four-necked flask under a nitrogen atmosphere.

  • At room temperature, slowly add triethylamine and isopropanol from a pressure-equalizing funnel.

  • Monitor the reaction by Gas Chromatography (GC) until the formyl chloride is consumed.

  • Filter the reaction mixture.

  • Wash the liquid phase with 400mL of water.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter and perform vacuum distillation to obtain Chloromethyl isopropyl carbonate. (Reported yield: 95%, GC purity: 99.5%).[9]

Experimental Protocol 3: General Prodrug Synthesis using an Acyloxymethylcarbonate

This protocol outlines the general steps for synthesizing an acyloxymethyl ester prodrug from a parent drug containing a carboxylic acid moiety, using ibuprofen (B1674241) as an example.[7]

Materials:

  • Parent drug with carboxylic acid (e.g., Ibuprofen)

  • Sodium hydroxide (B78521)

  • This compound (CMEC) or alternative

  • Suitable organic solvent (e.g., ethanol, tetrahydrofuran)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure: [7]

  • Salt Formation: Dissolve the parent drug (1 equivalent) in a suitable solvent. Add an aqueous solution of sodium hydroxide (1 equivalent) dropwise. Remove the solvent and water under reduced pressure to obtain the drug's sodium salt.

  • Esterification: Suspend the dried sodium salt in a suitable solvent. Add the chloromethyl alkyl carbonate (e.g., CMEC) (1.1 equivalents).

  • Reaction: Heat the mixture (e.g., to 60-80°C) and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by a suitable method, such as column chromatography, to obtain the pure prodrug.

Visualizing the Synthesis Workflow

To better illustrate the logical flow of these chemical processes, the following diagrams are provided.

G cluster_0 General Prodrug Synthesis Workflow ParentDrug Parent Drug (with -COOH group) SaltFormation Salt Formation (e.g., with NaOH) ParentDrug->SaltFormation Step 1 Reaction Reaction with This compound (CMEC) SaltFormation->Reaction Step 2 Prodrug Acyloxymethyl Ester Prodrug Reaction->Prodrug Step 3

Caption: A logical workflow for synthesizing a prodrug using CMEC.

G cluster_1 Experimental Workflow for CMIPC Synthesis Reactants Reactants: Formyl Chloride, Toluene, Triethylamine, Isopropanol Reaction Reaction at Room Temp (Monitored by GC) Reactants->Reaction Filtration Filtration Reaction->Filtration Washing Aqueous Wash Filtration->Washing Drying Drying Organic Phase (Anhydrous Na₂SO₄) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Final Product: Chloromethyl Isopropyl Carbonate Distillation->Product

Caption: Key steps in the large-scale synthesis of CMIPC.

Safety and Environmental Considerations

Handling chloromethyl alkyl carbonates requires stringent safety protocols due to their hazardous nature.

  • This compound (CMEC): Classified as a flammable liquid and vapor (H226) that causes severe skin burns and eye damage (H314).[15] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is mandatory. Work should be conducted in a well-ventilated area, away from ignition sources.

  • Alternatives: Similar precautions should be taken with CMMC and CMIPC, as they share reactive chloromethyl groups.

From an environmental perspective, greener synthesis routes are gaining traction. One study demonstrated a method for producing chloromethyl ethylene (B1197577) carbonate (a related cyclic compound) from epichlorohydrin (B41342) and CO2 using a reusable catalyst, achieving high conversion and yield.[16][17][18] Such approaches, which utilize waste CO2 and solvent-free conditions, represent a significant step towards more sustainable large-scale production.[16]

Cost-Benefit Analysis Summary

The decision to use CMEC or its alternatives in large-scale synthesis involves a multi-faceted analysis:

  • Cost: CMIPC appears to be the most cost-effective option for bulk quantities, followed by CMMC. CMEC is positioned as a more expensive reagent based on available data.

  • Benefit (Performance): The primary benefit of these reagents lies in their efficacy as intermediates for prodrug synthesis. The choice of the specific alkyl group (methyl, ethyl, isopropyl) is dictated by the desired pharmacokinetic properties of the final drug product, which may justify the use of a more expensive variant if it leads to superior therapeutic performance.

  • Synthesis & Handling: The synthesis protocols for these compounds are relatively straightforward, with high yields reported for CMIPC.[9] However, their hazardous nature necessitates significant investment in safety infrastructure and handling procedures, a cost that is common to all three alternatives.

For large-scale synthesis where the primary driver is minimizing raw material cost, Chloromethyl Isopropyl Carbonate (CMIPC) presents a compelling economic advantage. However, the ultimate selection should not be based on price alone. The specific requirements of the target molecule, including its desired release profile and metabolic stability, are paramount. If the ethyl group in CMEC imparts uniquely favorable properties to the final active pharmaceutical ingredient, its higher cost may be justified by enhanced therapeutic value. Researchers and process chemists must weigh the direct costs of reagents against the indirect benefits of improved drug performance and the consistent overheads associated with handling these hazardous but highly useful intermediates.

References

Spectroscopic comparison of Chloromethyl Ethyl Carbonate and its reaction products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Chloromethyl Ethyl Carbonate (CMEC) and its derivatives resulting from reactions with common nucleophiles. This guide provides a comparative analysis of their spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visual representations of reaction pathways and workflows.

This compound (CMEC) is a reactive chemical intermediate frequently employed in organic synthesis, particularly in the pharmaceutical industry for the introduction of the ethoxycarbonylmethyl group. Its reactivity stems from the presence of a good leaving group, the chloride ion, which is readily displaced by nucleophiles. Understanding the spectroscopic signatures of CMEC and its reaction products is crucial for reaction monitoring, product identification, and quality control.

This guide focuses on the comparative spectroscopic analysis of CMEC and its reaction products with two representative nucleophiles: a primary amine (methylamine) and an alcohol (ethanol). The reaction with methylamine (B109427) yields ethyl N-methylcarbamate, while the reaction with ethanol (B145695) produces diethyl carbonate.

Reaction Pathways

The nucleophilic substitution reactions of this compound are outlined below.

Reaction of CMEC with Methylamine CMEC This compound (CMEC) Carbamate Ethyl N-methylcarbamate CMEC->Carbamate + CH3NH2 Methylamine Methylamine (CH3NH2) Methylamine->Carbamate HCl HCl Carbamate->HCl By-product

Caption: Reaction of CMEC with Methylamine to form Ethyl N-methylcarbamate.

Reaction of CMEC with Ethanol CMEC This compound (CMEC) Carbonate Diethyl Carbonate CMEC->Carbonate + CH3CH2OH Ethanol Ethanol (CH3CH2OH) Ethanol->Carbonate HCl HCl Carbonate->HCl By-product

Caption: Reaction of CMEC with Ethanol to form Diethyl Carbonate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its reaction products.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~5.7s2H-OCH₂Cl
~4.3q2H-OCH₂CH₃
~1.3t3H-OCH₂CH₃
Ethyl N-methylcarbamate [1]~4.1q2H-OCH₂CH₃
~2.8d3H-NHCH₃
~1.2t3H-OCH₂CH₃
Diethyl Carbonate [2]4.19q4H-OCH₂CH₃
1.31t6H-OCH₂CH₃
¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~154C=O
~77-OCH₂Cl
~65-OCH₂CH₃
~14-OCH₂CH₃
Ethyl N-methylcarbamate [1]157.1C=O
60.8-OCH₂CH₃
27.8-NHCH₃
14.7-OCH₂CH₃
Diethyl Carbonate [3]155.3C=O
64.1-OCH₂CH₃
14.2-OCH₂CH₃
Infrared (IR) Spectroscopy Data
CompoundWavenumber (cm⁻¹)Functional Group
This compound ~1760C=O stretch
~1250C-O stretch
~780C-Cl stretch
Ethyl N-methylcarbamate [1]~3300N-H stretch
~1700C=O stretch
~1250C-O stretch
Diethyl Carbonate [4][5]~1745C=O stretch
~1260C-O stretch
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 138/140 (Cl isotopes)103, 93, 75, 63
Ethyl N-methylcarbamate [6]10388, 74, 58, 44
Diethyl Carbonate [4][7]11891, 74, 63, 45

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of liquid organic compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR Spectroscopy Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: General workflow for NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

For the analysis of liquid samples by FTIR, the following protocol can be used:

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[8]

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Collect a background spectrum of the empty ATR crystal or clean salt plates.

  • Data Acquisition: Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

FTIR Spectroscopy Workflow A Sample Preparation (Neat Liquid/ATR) C Sample Spectrum Acquisition A->C B Background Spectrum Acquisition D Data Processing (Background Subtraction) B->D C->D E Spectral Interpretation D->E

Caption: General workflow for FTIR spectroscopy of liquid samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general procedure for the GC-MS analysis of volatile organic compounds:

  • Sample Preparation: Dilute the liquid sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (typically in the µg/mL to ng/mL range).

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Install an appropriate capillary column (e.g., a non-polar DB-5 or equivalent).

      • Set the injector temperature (e.g., 250 °C) and oven temperature program. A typical program might start at a low temperature, ramp to a higher temperature, and then hold for a period to ensure all components elute.

      • Set the carrier gas (usually helium) flow rate.

    • Mass Spectrometer (MS):

      • Set the ion source temperature (e.g., 230 °C) and transfer line temperature (e.g., 280 °C).

      • Select the ionization mode, typically Electron Ionization (EI) at 70 eV.

      • Set the mass scan range (e.g., m/z 40-400).

  • Data Acquisition: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector. The instrument software will automatically acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peaks of interest in the TIC.

    • Analyze the mass spectrum of each peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained mass spectra with a library of known spectra (e.g., NIST) for compound identification.

GC-MS Workflow A Sample Preparation B GC Separation A->B C MS Ionization and Fragmentation B->C D Mass Analysis C->D E Data Acquisition and Analysis D->E

Caption: General workflow for GC-MS analysis.

References

A Comparative Guide to the Biological Activity of Compounds Synthesized with Chloromethyl Ethyl Carbonate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of compounds synthesized using chloromethyl ethyl carbonate versus alternative reagents. The focus is on antiviral and anticancer agents, with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to aid in research and development.

Introduction

This compound (CMEC) is a versatile reagent used in organic synthesis, particularly for the preparation of prodrugs.[1] By introducing an ethoxycarbonyloxymethyl promoiety, CMEC can enhance the pharmacokinetic properties of parent drugs, such as membrane permeability and oral bioavailability. However, a range of alternative reagents, including other chloromethyl carbonates and chloromethyl esters, are also employed for similar purposes. This guide aims to provide a comparative analysis of the biological activities of compounds synthesized using these different reagents, drawing upon available data for antiviral and anticancer compounds.

Antiviral Compounds: A Comparative Look at Tenofovir (B777) Prodrugs

Tenofovir, a potent nucleotide analog reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy. Its dianionic nature at physiological pH, however, results in poor oral bioavailability.[2] To overcome this, various prodrug strategies have been developed, often employing chloromethyl carbonate derivatives to mask the phosphonate (B1237965) group.

Table 1: Comparative Antiviral Activity of Tenofovir Prodrugs

ProdrugReagent Used in Synthesis (for promoiety)VirusCell LineEC50 (nM)Reference
Tenofovir Disoproxil Fumarate (TDF)Chloromethyl Isopropyl CarbonateHIV-1HepG2.2.1517.09 ± 2.45[4]
Tenofovir Alafenamide (TAF)(Not a chloromethyl carbonate)HIV-1HepG2.2.1512.17 ± 0.56[4]
Tenofovir Disoproxil Fumarate (TDF)Chloromethyl Isopropyl CarbonateEBVAkata-BX1300[5]
Tenofovir Alafenamide (TAF)(Not a chloromethyl carbonate)EBVAkata-BX184[5]

EC50: Half-maximal effective concentration.

The data indicates that TAF exhibits more potent antiviral activity at lower concentrations compared to TDF.[4][5] This is attributed to TAF's greater plasma stability and more efficient delivery of the active metabolite, tenofovir diphosphate (B83284), to target cells.[6]

Another alternative to chloromethyl carbonates for producing antiviral prodrugs is chloromethyl pivalate (B1233124), which yields a pivaloyloxymethyl (POM) promoiety. A study on the bis(POM) prodrug of 9-(2-phosphonylmethoxyethyl)adenine (PMEA or adefovir), a compound structurally related to tenofovir, demonstrated a significant enhancement in antiviral activity compared to the parent compound.

Table 2: Antiviral Activity of Adefovir (B194249) and its bis(POM) Prodrug

CompoundReagent Used in Synthesis (for promoiety)VirusCell LineEC50 (µM)Reference
Adefovir (PMEA)-HSV-2HEL>100[7]
bis(pivaloyloxymethyl) AdefovirChloromethyl PivalateHSV-2HEL0.65[7]
Adefovir (PMEA)-HSV-1HEL50[7]
bis(pivaloyloxymethyl) AdefovirChloromethyl PivalateHSV-1HEL1.0[7]
Adefovir (PMEA)-HIV-1MT-45.0[7]
bis(pivaloyloxymethyl) AdefovirChloromethyl PivalateHIV-1MT-45.0[7]

EC50: Half-maximal effective concentration.

The bis(POM) prodrug of adefovir showed a greater than 150-fold increase in potency against HSV-2 and a 50-fold increase against HSV-1 compared to the parent drug.[7] This highlights the effectiveness of the POM promoiety in enhancing antiviral activity.

Mechanism of Action: Tenofovir

Tenofovir prodrugs, once administered, are metabolized to tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[2][8] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain, thus halting viral replication.[8]

Tenofovir_Activation_Pathway Tenofovir Activation and Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular Tenofovir_Prodrug Tenofovir Prodrug (e.g., TDF) Tenofovir Tenofovir (TFV) Tenofovir_Prodrug->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Phosphorylation (Cellular Kinases) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV_MP->TFV_DP Phosphorylation (Cellular Kinases) Viral_RT Viral Reverse Transcriptase TFV_DP->Viral_RT Competitive Inhibition DNA_Chain_Termination DNA Chain Termination Viral_RT->DNA_Chain_Termination Incorporation into Viral DNA Viral_Replication_Inhibition Inhibition of Viral Replication DNA_Chain_Termination->Viral_Replication_Inhibition

Caption: Intracellular activation of tenofovir prodrugs and their mechanism of action.

Anticancer Compounds: DNA Alkylating Agents

Chloromethyl groups are reactive functionalities that can be found in or introduced into molecules to confer alkylating properties. DNA alkylating agents are a class of anticancer drugs that exert their cytotoxic effects by covalently modifying DNA, leading to cell cycle arrest and apoptosis. Duocarmycin and its analogs are potent antitumor antibiotics that function as DNA alkylating agents.[9] While the synthesis of these specific analogs may not directly involve this compound, their mechanism provides a relevant example of the biological activity of compounds with reactive alkylating moieties.

Table 3: Cytotoxicity of Duocarmycin Analogs

CompoundCell LineIC50 (µM)Reference
Duocarmycin TMBJAB0.153[10]
Duocarmycin TMWSU-DLCL20.079[10]

IC50: Half-maximal inhibitory concentration.

The duocarmycins bind to the minor groove of DNA and selectively alkylate the N3 position of adenine.[11][12] This covalent modification of DNA disrupts its structure and function, ultimately leading to cell death.

Mechanism of Action: Duocarmycin Analogs

The mechanism of action of duocarmycin analogs involves a sequence-selective alkylation of DNA, which triggers a cascade of cellular events culminating in apoptosis.

Duocarmycin_Alkylation_Pathway Duocarmycin DNA Alkylation Pathway Duocarmycin Duocarmycin Analog DNA_Minor_Groove DNA Minor Groove Duocarmycin->DNA_Minor_Groove Binding DNA_Alkylation DNA Alkylation (Adenine N3) DNA_Minor_Groove->DNA_Alkylation Covalent Modification DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of DNA alkylation and cytotoxicity by duocarmycin analogs.

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cells to be tested

  • 96-well tissue culture plates

  • Complete culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

HIV-1 Reverse Transcriptase Assay (Colorimetric)

This assay measures the activity of HIV-1 reverse transcriptase (RT) by quantifying the incorporation of digoxigenin- and biotin-labeled dUTPs into a new DNA strand using a poly(A) template and oligo(dT) primer.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compound

  • Reaction buffer

  • dNTP mix (containing DIG-dUTP and Biotin-dUTP)

  • Poly(A) x oligo(dT) template/primer

  • Streptavidin-coated microplate

  • Anti-digoxigenin-POD conjugate

  • POD substrate (e.g., ABTS)

  • Lysis buffer

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, dNTP mix, and template/primer.

  • Inhibition Reaction: Add the test compound at various concentrations to the reaction mix. Add the HIV-1 RT enzyme to initiate the reaction. Include positive controls (with enzyme, no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Capture of Synthesized DNA: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind.

  • Washing: Wash the plate several times with wash buffer to remove unbound components.

  • Detection: Add the anti-digoxigenin-POD conjugate and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the POD substrate and incubate until a color change is observed.

  • Stop Reaction: Add the stop solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm (with a reference wavelength of 490 nm).

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the positive control. Determine the IC50 value from the dose-response curve.

Conclusion

The choice of reagent for the synthesis of prodrugs and other biologically active compounds has a significant impact on their ultimate efficacy and safety profile. While this compound is a valuable tool for introducing an ethoxycarbonyloxymethyl promoiety, alternatives such as chloromethyl isopropyl carbonate and chloromethyl pivalate offer different pharmacokinetic and pharmacodynamic properties. The comparative data on tenofovir and adefovir prodrugs suggest that the choice of the promoiety is critical for optimizing antiviral activity. For anticancer applications, the introduction of reactive alkylating groups, a characteristic shared by chloromethyl reagents, can lead to potent cytotoxic agents, as exemplified by the duocarmycin analogs. The experimental protocols provided herein serve as a foundation for the in vitro evaluation of novel compounds synthesized using these and other reagents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships of different promoieties and to guide the rational design of future therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Chloromethyl Ethyl Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like Chloromethyl Ethyl Carbonate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, presented to build trust and provide value beyond the product itself.

Immediate Safety and Hazard Information

This compound is a flammable liquid that can cause severe skin burns and eye damage.[1] It is also toxic to aquatic life with long-lasting effects.[2] Adherence to strict safety protocols is crucial from the moment of handling to the final disposal of this compound.

Hazard Identification and Classification:

Hazard ClassGHS ClassificationSignal WordHazard Statement
Flammable liquidsCategory 3WarningH226: Flammable liquid and vapor.[1][3]
Skin corrosion/irritationCategory 1BDangerH314: Causes severe skin burns and eye damage.[1]
Skin sensitization--H317: May cause an allergic skin reaction.[2]
Hazardous to the aquatic environment, long-term hazard--H411: Toxic to aquatic life with long lasting effects.[2]

Proper Disposal Procedures

The primary directive for the disposal of this compound is to adhere to national and local regulations.[2] It is imperative to entrust the disposal to a licensed waste disposal company.[3][4]

Step-by-Step Disposal Workflow:

  • Containment: Leave the chemical in its original container. Do not mix it with other waste.[2] Ensure the container is tightly closed and properly labeled.

  • Storage: Store the waste material in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3]

  • Collection: Arrange for collection by an approved hazardous waste disposal service.

  • Documentation: Maintain clear records of the waste, including the quantity and date of disposal.

The following diagram illustrates the logical workflow for the proper disposal of this compound:

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Professional Disposal A 1. Original Container Retain waste in its original, labeled container. B 2. Secure Storage Store in a cool, well-ventilated area away from ignition sources. A->B C 3. No Mixing Do not mix with other chemical waste. B->C D 4. Licensed Disposal Service Contact a certified hazardous waste disposal company. C->D Transition to Disposal Phase E 5. Documentation Complete all necessary waste disposal documentation. D->E F 6. Final Disposal Dispose of contents/container at an approved waste disposal plant. E->F

This compound Disposal Workflow

Spill Management and Emergency Procedures

In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.

  • Evacuate: Evacuate the danger area and ensure adequate ventilation.[2]

  • Containment: Cover drains to prevent the product from entering them.[2] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, labeled container for disposal.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical splash goggles, protective gloves, and protective clothing, when handling this compound or cleaning up a spill.[5] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[5]

Emergency Contact Information:

In case of exposure, seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[2][5]

  • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]

  • Ingestion: Wash out the mouth with water and get medical aid.[5]

Chemical Inactivation (Note of Caution)

While no specific, detailed experimental protocols for the chemical inactivation of this compound were found in the reviewed literature, its chemical structure suggests potential for degradation through hydrolysis. As a reactive carbonate ester with a chloromethyl group, it is susceptible to reaction with water or alkaline solutions. However, attempting to neutralize this chemical without a validated protocol is strongly discouraged due to the potential for uncontrolled reactions and the generation of hazardous byproducts. Any consideration of chemical treatment should be undertaken only by qualified chemists with a thorough understanding of the potential reaction pathways and safety implications, and in accordance with all applicable regulations. The recommended and safest course of action remains disposal through a licensed hazardous waste management company.

References

Safeguarding Your Research: A Guide to Handling Chloromethyl Ethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Chloromethyl Ethyl Carbonate (CMEC). Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment and maintain compliance with regulatory standards.

This compound is a flammable liquid and vapor that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Proper handling and disposal are critical to mitigate these risks. The following guide details the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans.

Essential Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling this compound. This equipment must be worn at all times when working with the chemical.

Body PartRequired PPESpecifications & Rationale
Eyes/Face Chemical Splash GogglesProvides a seal around the eyes to protect against splashes.
Hands Appropriate Protective GlovesChemically resistant gloves are necessary to prevent skin contact.
Body Protective ClothingA lab coat or other protective clothing should be worn to prevent skin exposure.
Respiratory NIOSH/MSHA Approved RespiratorTo be used if exposure limits are exceeded or if irritation occurs.[1]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]

  • Preparation:

    • Ensure all required PPE is correctly donned.

    • Verify that the work area is clean and free of incompatible materials, such as strong oxidizing agents and bases.

    • Confirm the availability and functionality of the emergency eyewash station and safety shower.[1]

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid breathing any dust, vapor, mist, or gas.[1]

    • Prevent contact with skin and eyes.[1]

    • Do not ingest or inhale the substance.[1]

  • In Case of Accidental Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

  • Accidental Spills:

    • Evacuate the area and remove all sources of ignition.[3]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Place the absorbed material into a suitable, sealed container for disposal.[1]

    • Do not allow the chemical to enter the environment.[1]

Disposal Plan: Waste Management Protocol

The disposal of this compound and any contaminated materials must be handled as hazardous waste, in strict accordance with all local, state, and federal regulations.

  • Waste Collection:

    • All waste materials, including unused chemical, absorbent materials from spills, and contaminated PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound."

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

    • Do not under any circumstances dispose of this compound down the drain.[1]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area prep_emergency Check Emergency Equipment prep_area->prep_emergency handle_use Use Chemical in Fume Hood prep_emergency->handle_use handle_store Keep Container Closed handle_use->handle_store emergency_exposure Exposure Response handle_use->emergency_exposure emergency_spill Spill Response handle_use->emergency_spill disposal_collect Collect Hazardous Waste handle_store->disposal_collect emergency_spill->disposal_collect disposal_label Label Container disposal_collect->disposal_label disposal_store Store Safely disposal_label->disposal_store disposal_dispose Licensed Disposal disposal_store->disposal_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.